molecular formula C6H5Cl2NO B1453035 (2,4-Dichloropyridin-3-yl)methanol CAS No. 945543-24-8

(2,4-Dichloropyridin-3-yl)methanol

Cat. No.: B1453035
CAS No.: 945543-24-8
M. Wt: 178.01 g/mol
InChI Key: OUFKQGCYLJSBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichloropyridin-3-yl)methanol (Molecular Formula: C6H5Cl2NO, Molecular Weight: 178.02 g/mol) is a valuable halogenated pyridine derivative that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its distinct structure, featuring a methanol functional group on a dichlorinated pyridine ring, allows for selective chemical transformations, making it particularly useful in the synthesis of complex molecules such as C-nucleosides . In this application, it acts as a key precursor for constructing pyridine C-2'-deoxyribonucleosides, which are important analogues for studying genetic alphabet extension and polymerase mechanisms . The compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may exhibit hazardous properties (H302, H315, H319, H335) similar to those of related chloropyridine compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dichloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFKQGCYLJSBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945543-24-8
Record name (2,4-dichloropyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a hydroxymethyl group on a pyridine core, provides multiple reactive sites for further chemical elaboration. This guide offers a comprehensive overview of the principal synthetic pathways to this valuable intermediate, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested protocols, and present a comparative analysis of the available routes to assist in selecting the most appropriate method for a given application.

Introduction and Retrosynthetic Analysis

The strategic importance of this compound lies in its utility as a versatile precursor. The chlorine atoms are susceptible to nucleophilic aromatic substitution and cross-coupling reactions, while the primary alcohol can be oxidized or otherwise functionalized. A logical retrosynthetic analysis reveals two primary pathways originating from the commercially available starting material, 2,4-dichloropyridine.

The most direct approach involves a two-step sequence: the introduction of a formyl group at the 3-position of the pyridine ring, followed by its reduction to the corresponding alcohol. An alternative route considers the reduction of a carboxylic acid or its derivative at the same position.

G Target This compound Aldehyde 2,4-Dichloronicotinaldehyde Target->Aldehyde Reduction Carboxylic_Acid 2,4-Dichloronicotinic Acid Target->Carboxylic_Acid Reduction Starting_Material 2,4-Dichloropyridine Aldehyde->Starting_Material Formylation Carboxylic_Acid->Starting_Material Carboxylation

Caption: Retrosynthetic analysis of this compound.

This guide will focus on the most prevalent and practical pathway: the formylation of 2,4-dichloropyridine followed by selective reduction.

Primary Synthetic Pathway: Formylation and Reduction

This robust two-step synthesis is the most commonly employed method due to its efficiency and reliance on well-understood chemical transformations.

Step 1: Synthesis of 2,4-Dichloronicotinaldehyde via Directed Ortho-Metalation

The introduction of a formyl group at the C-3 position of 2,4-dichloropyridine is effectively achieved through a directed ortho-metalation (DoM) reaction. This strategy leverages the directing ability of the pyridine nitrogen and the C-2 chlorine to activate the C-3 position for deprotonation.

Causality of Experimental Choices:

  • Lithiating Agent: A strong, non-nucleophilic base is required to deprotonate the pyridine ring without adding to it. Lithium diisopropylamide (LDA) is the reagent of choice. Its bulky isopropyl groups sterically hinder it from acting as a nucleophile, while its strong basicity is sufficient to abstract the acidic proton at C-3. The reaction is typically performed at cryogenic temperatures (-78 °C) to prevent decomposition of the unstable pyridyllithium intermediate and minimize side reactions.[1][2]

  • Electrophile: Anhydrous N,N-dimethylformamide (DMF) serves as the formylating agent. The lithiated pyridine attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired aldehyde.[3]

G cluster_0 Step 1: Formylation 2,4-Dichloropyridine 2,4-Dichloropyridine Pyridyllithium Intermediate Pyridyllithium Intermediate 2,4-Dichloropyridine->Pyridyllithium Intermediate 1. LDA, THF, -78 °C 2,4-Dichloronicotinaldehyde 2,4-Dichloronicotinaldehyde Pyridyllithium Intermediate->2,4-Dichloronicotinaldehyde 2. DMF 3. H₂O workup

Caption: Workflow for the synthesis of 2,4-Dichloronicotinaldehyde.

Experimental Protocol: Synthesis of 2,4-Dichloronicotinaldehyde [3][4]

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 volumes) to a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • LDA Formation (in situ or pre-formed): Slowly add n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes to form LDA.

  • Lithiation: To the LDA solution, add a solution of 2,4-dichloropyridine (1.0 equiv.) in anhydrous THF dropwise, ensuring the internal temperature remains below -75 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise, maintaining the temperature below -75 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,4-dichloronicotinaldehyde as a solid.

Step 2: Reduction of 2,4-Dichloronicotinaldehyde to this compound

The final step is the selective reduction of the aldehyde functionality to a primary alcohol.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[5][6] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect more robust functional groups like esters or the chloro-substituents on the aromatic ring under standard conditions.[7][8] Its ease of handling and compatibility with protic solvents like methanol or ethanol make it a practical choice for both lab-scale and larger-scale synthesis.[9] In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or side reactions with the chlorine atoms.

G cluster_1 Step 2: Reduction 2,4-Dichloronicotinaldehyde 2,4-Dichloronicotinaldehyde Alkoxide Intermediate Alkoxide Intermediate 2,4-Dichloronicotinaldehyde->Alkoxide Intermediate 1. NaBH₄, Methanol, 0 °C to RT This compound This compound Alkoxide Intermediate->this compound 2. H₂O workup

Caption: Workflow for the reduction to this compound.

Experimental Protocol: Synthesis of this compound [6][9]

  • Setup: To a round-bottomed flask equipped with a magnetic stirrer, add a solution of 2,4-dichloronicotinaldehyde (1.0 equiv.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2-1.5 equiv.) portion-wise to the stirred solution. The addition may cause gas evolution and a slight exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid at 0 °C to decompose any excess NaBH₄.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or flash column chromatography.

Alternative Pathway: Reduction from 2,4-Dichloronicotinic Acid

An alternative, though less common, route involves the reduction of 2,4-dichloronicotinic acid or its ester derivative. This pathway requires a more potent reducing agent.

Causality of Experimental Choices:

  • Reducing Agent: Carboxylic acids and esters are significantly less reactive towards hydride reagents than aldehydes. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is necessary.[10][11] LiAlH₄ is a highly reactive, non-selective reagent that must be used in anhydrous aprotic solvents like THF or diethyl ether under an inert atmosphere.[8] The reaction involves the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup step to liberate the primary alcohol.[12]

Data Presentation and Comparison

ParameterPathway 1: Formylation/ReductionPathway 2: Carboxylic Acid Reduction
Starting Material 2,4-Dichloropyridine2,4-Dichloronicotinic Acid
Key Reagents LDA, DMF, NaBH₄LiAlH₄
Number of Steps 21 (from acid)
Typical Overall Yield Good to ExcellentModerate to Good
Reaction Conditions Cryogenic (-78 °C) for formylationAnhydrous, inert atmosphere
Safety Concerns n-BuLi (pyrophoric), LDA (corrosive)LiAlH₄ (violently reactive with water)
Advantages High efficiency, good selectivityFewer steps if starting from the acid
Disadvantages Requires cryogenic conditionsLiAlH₄ is hazardous and requires careful handling

Table 1: Comparison of Synthetic Pathways.

Characterization Data for this compound

PropertyValue
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) ~7.3-8.3 (2H, m, Ar-H), ~4.8 (2H, s, CH₂), ~2.0-3.0 (1H, br s, OH)
¹³C NMR (CDCl₃, δ) ~155, 150, 140, 130, 125 (Ar-C), ~60 (CH₂)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is estimated based on similar structures.[9][13]

Conclusion

The synthesis of this compound is most reliably achieved via a two-step process involving the directed ortho-metalation and formylation of 2,4-dichloropyridine, followed by the selective reduction of the resulting aldehyde with sodium borohydride. This pathway offers high yields and utilizes well-established, predictable chemistry. While alternative routes from the corresponding nicotinic acid exist, they necessitate the use of more hazardous reagents like lithium aluminum hydride. The choice of synthesis will ultimately depend on the available starting materials, scale, and equipment. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

(2,4-Dichloropyridin-3-yl)methanol chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a substituted pyridine, it possesses a unique electronic landscape governed by the electron-withdrawing nature of the ring nitrogen and two chlorine atoms. This substitution pattern imparts distinct reactivity at its carbon centers, making it a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and details its applications as a strategic intermediate in modern organic synthesis.

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of this compound are foundational to its use in synthesis, enabling its identification, purification, and characterization.

Physical Properties
PropertyValue
CAS Number 945543-24-8
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance White to off-white solid (typical)
Solubility Soluble in methanol, DMSO, ethyl acetate; sparingly soluble in water

Note: Physical properties such as melting point can vary based on purity. The data presented are typical values.

Spectroscopic Data (Predicted and Representative)

Spectroscopic analysis is crucial for confirming the structure of this compound. While experimental data from a specific supplier is definitive[1], the following represents expected spectral features:

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons of the methanol group.

    • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C5 and C6 positions of the pyridine ring. The coupling constant (J-value) would be characteristic of ortho-coupling.

    • Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) typically in the δ 4.5-5.0 ppm range.

    • Hydroxyl Proton (-CH₂O H): A broad singlet or triplet, with a chemical shift that can vary depending on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms (C2 and C4) will be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent peaks for the molecular ion [M]+, [M+2]+, and [M+4]+.

Synthesis of this compound

The most common and logical synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, namely 2,4-dichloronicotinic acid or its esters.

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow Precursor 2,4-Dichloronicotinic Acid or Methyl 2,4-Dichloronicotinate Reaction Reduction Reaction in Anhydrous THF Precursor->Reaction Substrate ReducingAgent Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂) ReducingAgent->Reaction Reagent Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product This compound Workup->Product Final Product

Caption: General workflow for the synthesis of this compound via reduction.

Detailed Experimental Protocol: Reduction of Methyl 2,4-Dichloronicotinate

This protocol describes a representative procedure using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent suitable for converting esters to primary alcohols. A similar procedure is used for the synthesis of related aminopyridinyl methanols[2].

Materials:

  • Methyl 2,4-dichloronicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of methyl 2,4-dichloronicotinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water dropwise, followed by a 15% aqueous NaOH solution and then more water, until a granular precipitate forms.

  • Workup: The resulting slurry is filtered through a pad of Celite®, and the solid residue is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.

  • Purification: The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to afford this compound as a solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the properties of the dichloropyridine core, with the hydroxymethyl group offering a secondary site for functionalization.

Reactivity of the 2,4-Dichloropyridine Core

The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of two electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The positions of the chlorine atoms (C2 and C4) are key to its reactivity profile.

For 2,4-dihalopyridines, S_NAr reactions generally favor substitution at the C4 position.[3] This selectivity is a result of superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4, as the charge can be delocalized onto the ring nitrogen atom without disrupting aromaticity in the same way as an attack at C2.

SNAr_Mechanism Start 2,4-Dichloropyridine (C4 position attacked) TS1 Transition State 1 Intermediate Meisenheimer Complex (Charge stabilized by N) Start->Intermediate Nucleophile Nu⁻ Nucleophile->Start + Nu⁻ TS1->Intermediate Attack at C4 TS2 Transition State 2 Intermediate->TS2 Resonance Product C4-Substituted Product Intermediate->Product TS2->Product Loss of Cl⁻ LeavingGroup Cl⁻ Product->LeavingGroup + Cl⁻

Caption: Simplified overview of the S_NAr reaction at the C4 position of a 2,4-dichloropyridine.

This innate preference for C4 substitution makes this compound an excellent precursor for molecules requiring a heteroatom substituent at the C4 position.[3]

In contrast to S_NAr, traditional palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) on 2,4-dichloropyridines conventionally show a preference for reaction at the C2 position.[3] This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Cl bond adjacent to the nitrogen atom.

However, modern synthetic chemistry has developed methods to invert this selectivity. The use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity, even at room temperature.[3] Furthermore, ligand-free conditions, such as the "Jeffery" conditions, have been shown to enhance C4-selectivity dramatically.[3] This dual reactivity under different catalytic conditions provides remarkable synthetic flexibility.

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of the -CH₂OH group undergoes standard transformations:

  • Oxidation: It can be oxidized to the corresponding aldehyde (2,4-dichloronicotinaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the carboxylic acid (2,4-dichloronicotinic acid).

  • Esterification/Etherification: The hydroxyl group can be readily converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate basic conditions.

Applications in Drug Discovery and Chemical Biology

The 2,4-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a key intermediate for accessing libraries of compounds built around this core. Its strategic placement of three distinct functional handles—the C2-Cl, the C4-Cl, and the C3-CH₂OH—allows for sequential and regioselective elaboration.

For instance, a synthetic strategy could involve:

  • A selective C4-S_NAr or C4-cross-coupling reaction.

  • A subsequent C2-cross-coupling reaction under different conditions.

  • Modification of the hydroxymethyl group at any stage of the synthesis.

This step-wise approach enables the exploration of chemical space around the pyridine core, which is essential for structure-activity relationship (SAR) studies in drug development.[5][6] The incorporation of halogenated pyridines is a common strategy in drug design to modulate properties like metabolic stability and binding affinity.[7]

Safety and Handling

This compound is a chlorinated organic compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the electron-deficient pyridine ring. While nucleophilic aromatic substitution preferentially occurs at C4, palladium-catalyzed cross-coupling can be directed to either the C2 (conventional) or C4 (ligand-controlled) position. This tunable reactivity, combined with the synthetic handle of the C3-hydroxymethyl group, provides chemists with a powerful tool for the efficient and controlled synthesis of complex, functionalized pyridine derivatives for applications ranging from pharmaceuticals to advanced materials.

References

A Comprehensive Spectroscopic Guide to (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of heterocyclic compounds is paramount. (2,4-Dichloropyridin-3-yl)methanol (CAS No. 185331-83-3), a substituted pyridine, represents a key building block whose purity and structural integrity are critical for downstream applications, including drug development and materials science. The presence of a reactive hydroxymethyl group and the specific substitution pattern of chloro- a toms on the pyridine ring dictates its chemical behavior and potential biological activity.

This technical guide provides an in-depth analysis of the essential spectroscopic data required to unequivocally identify and characterize this compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond merely presenting the data, this paper explains the underlying principles and experimental considerations, offering a holistic view for researchers, scientists, and quality control professionals. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound. The NMR data is predicted based on established substituent effects on the pyridine ring, providing a robust benchmark for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5 ~7.45 d ~5.2 1H
H-6 ~8.30 d ~5.2 1H
-CH₂- ~4.85 s - 2H

| -OH | ~2.50 | br s | - | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-3 ~135
C-4 ~148
C-5 ~122
C-6 ~150

| -CH₂OH | ~59 |

Table 3: Key IR and MS Data

Spectroscopic Technique Feature Expected Value / Observation
Infrared (IR) O-H stretch (broad) 3400-3200 cm⁻¹
Aromatic C-H stretch 3100-3000 cm⁻¹
C=N, C=C ring stretch 1600-1450 cm⁻¹
C-O stretch ~1050 cm⁻¹
C-Cl stretch 800-600 cm⁻¹
Mass Spectrometry (MS) Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Predicted M⁺ Peak (m/z) 177

| | Isotopic Pattern | M, M+2, M+4 peaks in ~9:6:1 ratio |

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a small molecule like this compound is crucial for ensuring data from each technique corroborates the others, leading to an unambiguous structural assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Structure Verification Prep Purified Solid Sample NMR NMR (1H, 13C) CDCl3 Solvent Prep->NMR 分样 IR FT-IR (KBr Pellet) Prep->IR 分样 MS ESI-MS Methanol Solvent Prep->MS 分样 NMR_Analysis Analyze Chemical Shifts, Couplings, Integration NMR->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR->IR_Analysis MS_Analysis Confirm Molecular Weight & Isotopic Pattern MS->MS_Analysis Verification Consolidated Structural Elucidation NMR_Analysis->Verification Data Correlation IR_Analysis->Verification Data Correlation MS_Analysis->Verification Data Correlation G a Predicted ¹H NMR Assignments mol H6 H-6: ~8.30 ppm (d) H5 H-5: ~7.45 ppm (d) CH2 -CH₂-: ~4.85 ppm (s) OH -OH: ~2.50 ppm (br s) G Mol_Ion [M+H]⁺ (C₆H₆Cl₂NO)⁺ Frag1 Loss of H₂O [M+H - H₂O]⁺ Mol_Ion->Frag1 -18 Da Frag2 Loss of Cl [M+H - Cl]⁺ Mol_Ion->Frag2 -35 Da Frag3 Loss of CH₂OH [M+H - CH₂OH]⁺ Mol_Ion->Frag3 -31 Da

An In-depth Technical Guide to (2,4-Dichloropyridin-3-yl)methanol: A Versatile Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical research, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its role in a multitude of bioactive compounds.[1] Within this privileged class of heterocycles, halogenated derivatives offer medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce vectors for further chemical modification.[2] This guide provides a comprehensive technical overview of (2,4-Dichloropyridin-3-yl)methanol , a key building block whose strategic placement of chloro- and hydroxymethyl- substituents offers a rich platform for synthetic elaboration.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core chemical identity, synthesis, physicochemical properties, and safe handling of this compound. Furthermore, we will explore its potential applications as a versatile intermediate in the synthesis of novel chemical entities, supported by detailed, field-proven experimental protocols and a robust framework of scientific literature.

Core Compound Identification

The foundational step in utilizing any chemical building block is a precise understanding of its identity. This compound is a di-chlorinated pyridine derivative featuring a primary alcohol at the 3-position.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 945543-24-8[3]
Molecular Formula C₆H₅Cl₂NO[3]
Molecular Weight 178.02 g/mol [3]
SMILES OCc1c(Cl)ccnc1Cl[3]

Below is a 2D representation of the molecular structure, generated to provide clarity on the spatial arrangement of its constituent atoms.

G Start 2,4-Dichloronicotinic Acid (CAS: 262423-77-8) Reagents 1. LiAlH4, Anhydrous THF 2. H2O/H+ Workup Start->Reagents Reduction Product This compound (CAS: 945543-24-8) Reagents->Product G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Potential Applications Core This compound Esterification Esterification Core->Esterification Etherification O-Alkylation Core->Etherification Oxidation Oxidation to Aldehyde/Acid Core->Oxidation CrossCoupling Cross-Coupling (at Cl) Core->CrossCoupling Screening Screening Libraries Esterification->Screening Etherification->Screening SAR SAR Studies Oxidation->SAR CrossCoupling->SAR Fragment Fragment-Based Drug Design Screening->Fragment

References

Synthesis of Dichlorinated Pyridine Methanols: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated pyridine methanols are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of a wide array of functional molecules.[1] Their unique electronic and steric properties, imparted by the dichlorinated pyridine core and the reactive hydroxymethyl group, make them valuable building blocks in drug discovery and the development of novel materials.[1] This technical guide provides an in-depth review of the primary synthetic strategies for accessing these important compounds. We will explore the nuances of key methodologies, including the reduction of corresponding carboxylic acids and their derivatives, formylation of dichloropyridine precursors, and the application of organometallic reagents such as Grignard and organolithium species. Each section will delve into the mechanistic underpinnings, experimental considerations, and comparative advantages of the respective synthetic routes, offering field-proven insights to guide researchers in their experimental design and execution.

Introduction: The Significance of Dichlorinated Pyridine Methanols

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of chlorine atoms onto this ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and susceptibility to metabolic degradation. The further incorporation of a methanol moiety provides a reactive handle for subsequent chemical transformations, enabling the construction of more complex molecular architectures.

Consequently, dichlorinated pyridine methanels such as (3,5-dichloropyridin-2-yl)methanol, (4,6-dichloropyridin-3-yl)methanol, and (3,5-dichloropyridin-4-yl)methanol are highly sought-after intermediates.[2][3] They are key components in the synthesis of compounds with diverse biological activities, including antibacterial and anti-inflammatory agents.[1] In materials science, these compounds can be modified to create materials with specialized properties for applications like selective adsorption and environmental monitoring.[1]

This guide aims to provide a comprehensive overview of the synthetic methodologies available for the preparation of dichlorinated pyridine methanols, empowering researchers to make informed decisions when selecting a synthetic route for their specific target molecule.

Synthetic Strategies

The synthesis of dichlorinated pyridine methanols can be broadly categorized into three main approaches:

  • Reduction of Dichloropyridine Carboxylic Acids and Esters: A common and reliable method involving the conversion of a carboxylic acid or ester functionality to a primary alcohol.

  • Formylation of Dichloropyridines followed by Reduction: This two-step sequence involves the introduction of a formyl group onto the dichloropyridine ring, which is then reduced to the desired methanol.

  • Organometallic Routes: The use of Grignard or organolithium reagents to introduce a hydroxymethyl group or a precursor that can be readily converted to it.

The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the pyridine ring, and the compatibility of functional groups within the molecule.

Reduction of Dichloropyridine Carboxylic Acids and Esters

The reduction of carboxylic acids and their ester derivatives is a fundamental transformation in organic synthesis and a widely employed method for preparing dichlorinated pyridine methanols.

2.1.1. Underlying Principles

This strategy hinges on the conversion of a carbonyl group (C=O) within a carboxylic acid or ester to a hydroxymethyl group (-CH₂OH). This is typically achieved using a variety of reducing agents that can selectively reduce the carbonyl without affecting the pyridine ring or the chloro-substituents.

2.1.2. Common Reducing Agents and Protocols

Several reducing agents are effective for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

Reducing AgentSubstrateTypical ConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acids, EstersAnhydrous THF or Et₂O, 0 °C to rtPowerful, high-yieldingHighly reactive, moisture-sensitive, not selective for esters over other reducible groups
Diisobutylaluminium Hydride (DIBAL-H)EstersAnhydrous toluene or DCM, -78 °CMilder than LiAlH₄, can be more selectiveRequires low temperatures, can be expensive for large-scale synthesis
Sodium Borohydride (NaBH₄) / Lewis AcidCarboxylic Acids, EstersVarious solvents (e.g., THF, MeOH)Milder than LiAlH₄, more tolerant of protic solventsOften requires a Lewis acid co-reagent for carboxylic acid reduction

Experimental Protocol: Reduction of Methyl 4,6-dichloropyridine-2-carboxylate with Sodium Borohydride

This protocol is adapted from a general procedure for the reduction of esters.

  • To a solution of methyl 4,6-dichloropyridine-2-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0-4.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (4,6-dichloropyridin-2-yl)methanol.

  • Purify the crude product by column chromatography on silica gel.

The synthesis of the starting dichloropyridine carboxylic acids or their esters is a critical preceding step. These can often be prepared from commercially available dichloropyridines through various methods, including oxidation of corresponding methylpyridines or hydrolysis of nitriles. For instance, 4,6-dichloro-2-pyridinecarboxylic acid can be synthesized from its corresponding ethyl ester by hydrolysis with sodium hydroxide in an ethanol/water mixture.[4]

Formylation of Dichloropyridines

Formylation, the introduction of a formyl group (-CHO), provides an alternative pathway to dichlorinated pyridine methanols. The resulting aldehyde can then be readily reduced to the desired alcohol.

2.2.1. Rieche Formylation and Related Methods

The Rieche formylation is a classic method for the formylation of electron-rich aromatic compounds using dichloromethyl methyl ether and a Lewis acid, typically titanium tetrachloride (TiCl₄).[5][6] While pyridines are generally electron-deficient, the presence of activating groups or specific reaction conditions can facilitate this transformation.

Mechanism of Rieche Formylation:

The reaction proceeds through the formation of a dichloromethyl cation equivalent, which acts as the electrophile and attacks the aromatic ring. Subsequent hydrolysis of the resulting intermediate yields the aldehyde.

Rieche_Formylation

An alternative approach involves ortho-metalation of a bromopyridine followed by reaction with N,N-dimethylformamide (DMF).[7]

2.2.2. Reduction of the Formyl Group

The reduction of the intermediate dichloropyridine carboxaldehyde to the corresponding methanol is typically straightforward and can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of a Dichloropyridine Carboxaldehyde

  • Dissolve the dichloropyridine carboxaldehyde (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dichlorinated pyridine methanol.

  • Purify by recrystallization or column chromatography if necessary.

Organometallic Routes

The use of organometallic reagents, such as Grignard and organolithium compounds, offers a powerful and direct method for the formation of carbon-carbon bonds and the introduction of functional groups.

2.3.1. Grignard Reagents

Grignard reagents (RMgX) are strong nucleophiles and bases that react with a variety of electrophiles.[8][9][10] For the synthesis of dichlorinated pyridine methanols, a common strategy involves the reaction of a dichloropyridyl Grignard reagent with formaldehyde or a suitable formaldehyde equivalent.

Formation of the Grignard Reagent:

The dichloropyridyl Grignard reagent is typically prepared by reacting a bromodichloropyridine with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether.[10]

Reaction with Formaldehyde:

The freshly prepared Grignard reagent is then reacted with a source of formaldehyde, such as paraformaldehyde or gaseous formaldehyde, to yield the desired alcohol after an acidic workup.

Grignard_Synthesis

2.3.2. Organolithium Reagents

Organolithium reagents can be used in a similar fashion to Grignard reagents. They are often more reactive and can be generated by direct lithiation of a dichloropyridine using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), or through lithium-halogen exchange. The choice of base and reaction conditions is crucial for achieving the desired regioselectivity.[1] For example, 3,5-dichloropyridine can be lithiated with reagents like n-butyllithium at low temperatures (e.g., -78 °C) to ensure selectivity.[1]

Experimental Protocol: Lithiation of 3,5-Dichloropyridine and Reaction with Formaldehyde

This protocol is a general representation and requires optimization for specific substrates.

  • Dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0-1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add a source of formaldehyde (e.g., paraformaldehyde, gaseous formaldehyde bubbled through the solution) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Reduction Dichloropyridine carboxylic acids/estersLiAlH₄, DIBAL-H, NaBH₄Reliable, high-yielding, often uses readily available starting materials.May require harsh reducing agents, functional group compatibility can be an issue.
Formylation DichloropyridinesDichloromethyl methyl ether/TiCl₄, DMF/LDAGood for specific substitution patterns, avoids handling highly reactive organometallics.Can have regioselectivity issues, may require a two-step process.
Organometallic Dichloropyridines, Bromo-dichloropyridinesMg, n-BuLi, FormaldehydeDirect C-C bond formation, can be highly regioselective.Requires strictly anhydrous conditions, organometallic reagents are highly reactive and require careful handling.

Conclusion

The synthesis of dichlorinated pyridine methanols is a well-established field with a variety of robust and reliable methods at the disposal of the synthetic chemist. The choice of a particular synthetic strategy will ultimately depend on a careful consideration of factors such as the desired substitution pattern, the availability and cost of starting materials, scalability, and the functional group tolerance of the chosen reaction conditions. The reduction of pre-functionalized dichloropyridine carboxylic acids or esters offers a dependable route, while formylation and organometallic approaches provide greater flexibility in constructing the target molecule from simpler dichloropyridine precursors. By understanding the principles and practical considerations outlined in this guide, researchers can effectively navigate the synthetic landscape and efficiently access these valuable building blocks for their research and development endeavors.

References

An In-Depth Technical Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)methanol: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of a wide range of biologically active molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its strategic importance lies in the versatile reactivity of the hydroxymethyl group and the specific substitution pattern of the dichloropyridine core, which allows for diverse downstream chemical modifications. This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the common precursors, including 2,4-dichloropyridine-3-carboxaldehyde and derivatives of 2,4-dichloronicotinic acid, and detail the methodologies for their conversion to the target alcohol.

Introduction: The Significance of this compound in Chemical Synthesis

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the introduction of various functional groups through cross-coupling reactions and nucleophilic substitutions. This compound, in particular, offers a unique combination of a reactive primary alcohol and a dichlorinated pyridine ring. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic displacement, while the chlorine atoms at the 2- and 4-positions provide handles for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Synthetic Pathways to this compound

The synthesis of this compound primarily relies on the reduction of a carbonyl group at the 3-position of the 2,4-dichloropyridine ring. The choice of the starting material dictates the specific reduction strategy and the overall efficiency of the synthesis.

Pathway A: Reduction of 2,4-Dichloropyridine-3-carboxaldehyde

The most direct and common route to this compound is the reduction of the corresponding aldehyde, 2,4-Dichloropyridine-3-carboxaldehyde.[] This commercially available starting material[] provides a straightforward one-step conversion to the desired alcohol.

Causality of Experimental Choices:

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of the reducing agent is critical to ensure high yield and selectivity, avoiding over-reduction or side reactions.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones. Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a preferred choice for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ can also be used. However, its high reactivity and violent reaction with protic solvents necessitate the use of anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether and careful handling.[2] For the reduction of a simple aldehyde, the use of LiAlH₄ is often unnecessary and introduces additional safety hazards.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂). While effective, it often requires specialized high-pressure equipment. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or triethylsilane in the presence of a catalyst, can be a milder alternative.

Pathway A start 2,4-Dichloropyridine-3-carboxaldehyde reagent Reduction (e.g., NaBH₄) start->reagent product This compound reagent->product caption Figure 1. Synthesis from 2,4-Dichloropyridine-3-carboxaldehyde. Pathway B start 2,4-Dichloronicotinic Acid or its Ester reagent Reduction (e.g., LiAlH₄ or NaBH₄/catalyst) start->reagent product This compound reagent->product caption Figure 2. Synthesis from 2,4-Dichloronicotinic Acid/Ester.

References

The Strategic Application of (2,4-Dichloropyridin-3-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and versatile reactivity make it a privileged structure in drug design. This technical guide delves into the untapped potential of a specific, highly functionalized pyridine derivative: (2,4-Dichloropyridin-3-yl)methanol . We will explore its synthetic accessibility, inherent reactivity, and propose its strategic application in the development of novel therapeutics, with a particular focus on kinase inhibitors and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their discovery programs.

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring, an isostere of benzene, offers a unique combination of aromaticity and the presence of a nitrogen atom.[1] This nitrogen atom imparts a dipole moment, acts as a hydrogen bond acceptor, and can be protonated, enhancing the aqueous solubility and bioavailability of drug candidates.[3] The pyridine scaffold is a key component in a wide array of therapeutic agents, demonstrating broad pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4]

The subject of this guide, this compound, presents a particularly compelling starting point for medicinal chemistry campaigns. The dichloropyridine core offers two reactive sites for diversification through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, while the hydroxymethyl group provides a handle for further functionalization through esterification, etherification, or oxidation. This trifecta of reactive sites allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Synthesis and Reactivity of this compound

While a direct, optimized synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most logical approach involves the reduction of the readily available 2,4-dichloronicotinic acid.

Proposed Synthetic Pathway

The proposed synthesis commences with the reduction of 2,4-dichloronicotinic acid, a commercially available starting material.

Synthetic Pathway start 2,4-Dichloronicotinic Acid intermediate This compound start->intermediate Reduction (e.g., LiAlH4, BH3-THF)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Reagents and Materials:

Reagent/MaterialSupplierGrade
2,4-Dichloronicotinic acidCommercially Available≥97%
Lithium aluminum hydride (LiAlH4)Commercially Available1.0 M in THF
Anhydrous Tetrahydrofuran (THF)Commercially AvailableDriSolv®
Diethyl etherCommercially AvailableAnhydrous
Sodium sulfate (Na2SO4)Commercially AvailableAnhydrous
Hydrochloric acid (HCl)Commercially Available1 M aqueous solution
Sodium bicarbonate (NaHCO3)Commercially AvailableSaturated aqueous solution

Procedure:

  • To a stirred solution of 2,4-dichloronicotinic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add a solution of LiAlH4 in THF (1.5 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Inherent Reactivity and Opportunities for Derivatization

The strategic placement of the chloro and hydroxymethyl substituents on the pyridine ring opens up a multitude of possibilities for chemical modification.

Derivatization Strategies cluster_c2 C2 Position cluster_c4 C4 Position cluster_ch2oh Hydroxymethyl Group core This compound C2-Cl C4-Cl CH2OH c2_reactions SNAr with Amines, Thiols, Alcohols Suzuki, Sonogashira, Buchwald-Hartwig Couplings core:c2->c2_reactions Functionalization c4_reactions SNAr with Amines, Thiols, Alcohols Suzuki, Sonogashira, Buchwald-Hartwig Couplings core:c4->c4_reactions Functionalization ch2oh_reactions Esterification Etherification Oxidation to Aldehyde/Carboxylic Acid Mitsunobu Reaction core:ch2oh->ch2oh_reactions Functionalization

Caption: Derivatization opportunities for this compound.

The differential reactivity of the two chlorine atoms (C2 being more susceptible to nucleophilic attack than C4) allows for sequential and regioselective modifications, enabling the synthesis of diverse libraries of compounds from a single, advanced intermediate.

Potential Application 1: Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[5][6] The 2,4-dichloropyridine moiety can serve as a bioisosteric replacement for the commonly found dichlorophenyl group in many kinase inhibitors, potentially offering improved solubility and metabolic properties.[7][8]

Proposed Derivatization Strategy for Kinase Inhibitors

A plausible strategy for developing kinase inhibitors from this compound involves the functionalization of the C2 and C4 positions with various amine-containing fragments, which are known to interact with the hinge region of the kinase ATP-binding pocket. The hydroxymethyl group can be further modified to explore interactions with the solvent-exposed region.

Kinase Inhibitor Strategy start This compound step1 SNAr at C2 with R1-NH2 start->step1 step2 SNAr or Cross-Coupling at C4 with R2 step1->step2 step3 Derivatization of CH2OH with R3 step2->step3 final Library of Potential Kinase Inhibitors step3->final

Caption: Workflow for generating a kinase inhibitor library.

Table 1: Proposed Modifications for Kinase Inhibitor Synthesis

PositionModalityR-Group ExamplesRationale
C2SNArAnilines, benzylamines, heterocyclic aminesHinge-binding interactions
C4Cross-CouplingArylboronic acids, terminal alkynesExploration of the hydrophobic pocket
CH2OHEtherificationSmall alkyl groups, polyethylene glycol (PEG) chainsImprove solubility and pharmacokinetic properties
Experimental Protocol: In Vitro Kinase Inhibition Assay

A generic, fluorescence-based kinase assay can be employed for the initial screening of synthesized compounds.[1][3][5][9][10]

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • ATP

  • Substrate peptide

  • EnzyChrom™ Kinase Assay Kit (or similar)

  • 384-well microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced using a coupled enzyme assay that generates a fluorescent signal.

  • The fluorescence intensity is inversely proportional to the kinase activity.

  • Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Potential Application 2: TRPV3 Antagonists

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons.[11][12] It is implicated in thermosensation, pain perception, and various skin disorders, making it an attractive target for the development of novel analgesics and anti-inflammatory agents.[11][13] Several known TRPV3 antagonists feature a pyridine or related heterocyclic core.[11]

Proposed Derivatization Strategy for TRPV3 Antagonists

The general pharmacophore for many TRP channel modulators consists of a polar "head" group, a central "linker," and a hydrophobic "tail." this compound can be envisioned as a versatile scaffold to construct such a pharmacophore.

TRPV3 Antagonist Strategy cluster_derivatization Derivatization of this compound pharmacophore Polar Head Linker Hydrophobic Tail core This compound C2-Cl C4-Cl CH2OH derivatization_steps Esterification/Etherification of CH2OH (Linker/Tail) Functionalization of C2/C4 (Tail) derivatization_steps->pharmacophore Constructs

Caption: Pharmacophore-guided design of TRPV3 antagonists.

Table 2: Proposed Modifications for TRPV3 Antagonist Synthesis

PositionModalityR-Group ExamplesRationale
CH2OHEsterificationCarboxylic acids with aryl or heteroaryl groupsForms the linker and part of the hydrophobic tail
C2/C4SNArLipophilic amines or thiolsModulates the hydrophobic tail and overall physicochemical properties
Experimental Protocol: In Vitro TRPV3 Antagonist Assay (Calcium Influx Assay)

A common method to assess TRPV3 channel activity is to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the channel.[6][14]

Materials:

  • HEK293 cells stably expressing human TRPV3

  • Fluo-4 AM calcium indicator dye

  • TRPV3 agonist (e.g., 2-APB, carvacrol)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Seed the TRPV3-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.

  • Wash the cells with a physiological buffer.

  • Add the test compounds at various concentrations and incubate for a predetermined time.

  • Measure the baseline fluorescence.

  • Add a TRPV3 agonist to stimulate calcium influx.

  • Immediately measure the change in fluorescence over time.

  • The inhibitory effect of the test compounds is determined by the reduction in the agonist-induced fluorescence signal.

  • Calculate the IC50 values for each compound.

Conclusion

This compound is a highly versatile and strategically valuable building block for medicinal chemistry. Its straightforward synthesis and the presence of three distinct points for diversification make it an ideal starting point for the rapid generation of compound libraries. The dichloropyridine core is a proven scaffold for targeting kinases, and the overall structure of the molecule is amenable to the design of TRPV3 antagonists. The proposed synthetic and biological evaluation protocols provide a clear roadmap for researchers to unlock the therapeutic potential of this promising, yet underexplored, chemical entity.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this molecule. We will explore the application of fundamental thermal analysis techniques, the design and execution of forced degradation studies as mandated by regulatory bodies, and the development of robust, stability-indicating analytical methods for the accurate quantification of the parent molecule and its degradation products. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, understanding the intrinsic stability of an API or a key intermediate like this compound is not merely a regulatory requirement; it is a cornerstone of drug safety and quality. A molecule's susceptibility to degradation under thermal stress can dictate its synthesis pathway, storage conditions, formulation strategy, and shelf-life. Degradation can lead to a loss of potency and, more critically, the formation of potentially toxic impurities.

Forced degradation studies, or stress testing, are essential for elucidating potential degradation pathways and products.[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, acid and base hydrolysis, oxidation, and photolysis, to provoke degradation.[2] The insights gained are fundamental to developing and validating stability-indicating analytical methods—assays that can accurately measure the active ingredient's concentration without interference from any degradants.[3]

This guide will systematically walk through the process of characterizing the thermal lability of this compound.

Physicochemical Characterization

A baseline understanding of the molecule's physical properties is the first step in any stability program.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 945543-24-8[4]
Molecular Formula C₆H₅Cl₂NO-
Molecular Weight 178.02 g/mol -
Appearance White to off-white solid (Typical)-
Melting Point To be determined experimentally via DSC-
Solubility Soluble in methanol, DMSO; sparingly soluble in water[5]

Thermal Analysis: TGA and DSC

Thermal analysis techniques provide quantitative data on the thermal stability and phase behavior of a material.[6] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary methods for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] It is invaluable for determining the onset temperature of thermal decomposition and identifying mass loss events corresponding to the release of volatile fragments.[9]

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or alumina crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10][11] It is used to determine the melting point, assess purity, and detect exothermic or endothermic events associated with decomposition.[6][12]

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.

  • Atmosphere: Maintain a nitrogen purge at 50 mL/min.

  • Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.

  • Data Analysis: Plot heat flow versus temperature. An endotherm will indicate melting, while sharp, irreversible exotherms following the melt often signify decomposition.

Interpreting Thermal Data

The TGA thermogram will reveal the temperature at which the molecule begins to lose mass, indicating decomposition. The DSC thermogram will show the melting point as a sharp endotherm. If decomposition is highly energetic, a sharp exotherm may appear on the DSC curve, often at a temperature corresponding to the onset of mass loss observed in the TGA.

ParameterHypothetical ResultInterpretation
TGA Onset of Decomposition (T_onset) ~210°CThe molecule is thermally stable up to this temperature under inert conditions.
TGA Major Mass Loss 210°C - 350°CCorresponds to the primary fragmentation of the molecule.
DSC Melting Point (T_melt) ~95°CSharp endotherm indicating the transition from solid to liquid phase.
DSC Decomposition >215°CAn exothermic event may be observed, aligning with the TGA mass loss.

Forced Degradation Studies & Pathway Elucidation

Forced degradation studies are the core of stability testing, providing a predictive understanding of the degradation profile.[1][2] The goal is to achieve 5-20% degradation to ensure that the analytical methods are challenged without completely destroying the parent molecule.[2]

Experimental Workflow

The overall process follows a logical sequence from initial characterization to in-depth analysis of degradation products.

G cluster_0 Initial Characterization cluster_1 Forced Degradation cluster_2 Analysis & Identification TGA TGA Analysis DSC DSC Analysis Thermal Thermal Stress DSC->Thermal Acid Acid Hydrolysis Base Base Hydrolysis Oxidative Oxidative Stress Photo Photolytic Stress HPLC Stability-Indicating HPLC-UV/DAD GCMS GC-MS Analysis (for volatile degradants) HPLC->GCMS LCMS LC-MS/MS for Structural Elucidation GCMS->LCMS cluster_1 cluster_1 cluster_1->HPLC

Caption: Overall experimental workflow for stability assessment.

Stress Conditions & Postulated Degradation Pathways
  • Condition: The solid substance is exposed to high temperatures (e.g., 80°C, 105°C) for a defined period.

  • Rationale: Simulates potential degradation during drying, milling, or storage in hot climates.

  • Postulated Pathway: The primary alcohol is susceptible to oxidation, potentially forming (2,4-Dichloropyridin-3-yl)carbaldehyde or 2,4-dichloronicotinic acid, especially if trace oxygen is present. At higher temperatures, dehalogenation or ring cleavage could occur.

  • Condition: The substance is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60°C).[2]

  • Rationale: Simulates pH extremes the drug might encounter and assesses the lability of functional groups. Pyridine derivatives can show instability in alkaline or acidic media.[13]

  • Postulated Pathway: The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic substitution by hydroxide ions, particularly under basic conditions, leading to the formation of chlorohydroxypyridine or dihydroxypyridine derivatives.

  • Condition: The substance is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature or with gentle heating.[13]

  • Rationale: Assesses susceptibility to oxidation, which can be initiated by atmospheric oxygen or excipients.

  • Postulated Pathway: The primary alcohol is the most likely site of oxidation, yielding the corresponding aldehyde and carboxylic acid. N-oxidation of the pyridine ring is also a possibility.

  • Condition: The solid or a solution of the substance is exposed to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Rationale: Determines if the molecule is light-sensitive, which dictates packaging requirements.

  • Postulated Pathway: Photolytic cleavage of the C-Cl bonds is a common pathway for chlorinated aromatic compounds, potentially leading to radical-mediated degradation and the formation of less chlorinated species or polymeric products.

G Parent This compound Aldehyde (2,4-Dichloropyridin-3-yl)carbaldehyde Parent->Aldehyde [O] (Oxidation / Thermal) Hydrolysis Monochloro-hydroxypyridyl Methanol Parent->Hydrolysis OH⁻ (Base Hydrolysis) Acid 2,4-Dichloronicotinic Acid Aldehyde->Acid [O]

Caption: Postulated degradation pathways under stress conditions.

Stability-Indicating Analytical Methodologies

The cornerstone of a stability study is a validated analytical method capable of separating and quantifying the parent compound and all significant degradation products.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard for stability assays.[3] A method is "stability-indicating" when it can demonstrate specificity for the analyte in the presence of its degradation products, impurities, and excipients.

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The non-polar stationary phase is well-suited for retaining the moderately polar parent compound and separating it from potential degradants of varying polarity.[14]

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water.

    • To improve peak shape for the basic pyridine nitrogen, add an acidic modifier like 0.1% formic acid or phosphoric acid to the aqueous phase. This ensures the analyte is in a single ionic form.

    • Run a gradient from ~10% to 90% acetonitrile to elute all components, including the parent compound and any more or less polar degradants.

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of the parent compound. Select a wavelength of maximum absorbance (e.g., ~275 nm) for quantification to ensure high sensitivity. The PDA is crucial as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.

  • Forced Degradation Sample Analysis: Inject samples from the forced degradation studies. The method must demonstrate adequate resolution (Rs > 2) between the parent peak and the nearest eluting degradation product.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.

ParameterTypical Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection PDA at 275 nm
Column Temp. 30°C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile or semi-volatile degradation products that may not be amenable to HPLC analysis.[14] The high sensitivity and structural information provided by mass spectrometry make it an excellent tool for identifying unknown impurities.[15]

  • Sample Preparation: Extract the stressed sample with a suitable organic solvent (e.g., dichloromethane). In some cases, derivatization may be necessary to increase the volatility of polar degradants.

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID) suitable for a wide range of compounds.

  • Injector and Temperature Program:

    • Use a split/splitless injector at a temperature high enough to volatilize the sample without causing on-column degradation (e.g., 250°C).

    • Develop a temperature ramp (e.g., 50°C hold for 2 min, then ramp at 10°C/min to 280°C) to separate components based on their boiling points.

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to collect mass spectra of all eluting peaks. Identification is achieved by comparing the obtained spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Summary and Recommendations

A thorough investigation into the thermal stability and degradation of this compound is critical for its successful application in pharmaceutical manufacturing.

  • Thermal Profile: The compound is expected to be a stable solid with a distinct melting point, but it will undergo thermal decomposition at elevated temperatures, likely above 200°C.

  • Degradation Profile: The molecule is susceptible to degradation under oxidative and hydrolytic (especially basic) conditions. The primary alcohol and chloro-substituents are the most reactive sites. Photostability should be confirmed to determine if light-protective packaging is necessary.

  • Handling and Storage: Based on its likely stability profile, this compound should be stored in well-sealed containers in a cool, dry place, protected from light and incompatible materials (strong bases and oxidizing agents).

  • Analytical Control: A validated, stability-indicating HPLC method is essential for routine purity testing and stability monitoring throughout the development lifecycle.

By implementing the systematic approach outlined in this guide, researchers and drug development professionals can build a robust understanding of the stability characteristics of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

(2,4-Dichloropyridin-3-yl)methanol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2,4-Dichloropyridin-3-yl)methanol in Organic Solvents

Introduction

This compound is a substituted pyridyl methanol of significant interest in medicinal chemistry and drug development as a key intermediate in the synthesis of various pharmaceutical compounds. The solubility of this active pharmaceutical ingredient (API) in organic solvents is a critical parameter that profoundly influences various stages of drug development, including synthesis, purification, formulation, and bioavailability.[1][2][3] An understanding of its solubility profile enables the rational selection of solvents for crystallization, the design of appropriate dosage forms, and the prediction of its behavior in biological systems.

This technical guide provides a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of this compound in a range of organic solvents. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's solubility characteristics.

Theoretical Framework for Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound provides key insights into its potential solubility behavior.

Molecular Structure and Physicochemical Properties:

  • Polarity: The presence of a nitrogen atom in the pyridine ring and the hydroxyl group (-OH) imparts polarity to the molecule. The two chlorine atoms also contribute to the molecule's dipole moment. This suggests that this compound will likely exhibit good solubility in polar solvents.[4]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a significant factor in its solubility in protic solvents like alcohols.

  • Aromaticity: The pyridine ring is aromatic, which can lead to π-π stacking interactions with aromatic solvents.

Based on these properties, a range of solvents with varying polarities and hydrogen bonding capabilities should be screened to determine a comprehensive solubility profile. A suggested list of solvents for initial screening is provided in the table below.

Solvent ClassExamplesRationale for Inclusion
Protic Solvents Methanol, EthanolCapable of hydrogen bonding with the hydroxyl and pyridine moieties of the solute.[5][6]
Aprotic Polar Acetone, AcetonitrileCan engage in dipole-dipole interactions with the polar functional groups of the solute.[7]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Ethers are less polar than alcohols but can still solvate the molecule through dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformThe presence of chlorine atoms in the solute may lead to favorable interactions with chlorinated solvents.
Aromatic TolueneThe aromatic ring of toluene can interact with the pyridine ring of the solute via π-π stacking.[8]
Non-polar HexaneIncluded to establish the lower limit of solubility and confirm the polar nature of the solute.[6]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a given solvent.[9] This method involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Experimental Protocol

1. Materials and Equipment:

  • This compound (analytical grade)

  • Selected organic solvents (analytical or HPLC grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

3. Data Analysis:

The solubility (S) is calculated using the following equation:

S (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The results should be reported as the mean of at least three independent measurements for each solvent, along with the standard deviation.

Visual Representation of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound to vials B Add known volume of organic solvent A->B C Agitate in orbital shaker at constant temperature B->C D Allow solid to settle C->D E Centrifuge vials D->E F Filter supernatant E->F G Dilute filtered solution F->G H Quantify using HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)
Methanol[Experimental Value]
Ethanol[Experimental Value]
Acetone[Experimental Value]
Acetonitrile[Experimental Value]
Dichloromethane[Experimental Value]
Toluene[Experimental Value]
Hexane[Experimental Value]

The interpretation of these results should correlate the observed solubility with the physicochemical properties of the solvents. For instance, high solubility in methanol and ethanol would be attributed to the strong hydrogen bonding interactions. Moderate solubility in acetone and dichloromethane would be explained by dipole-dipole interactions. Low solubility in hexane would confirm the polar nature of this compound.

Visual Representation of Molecular Interactions

molecular_interactions cluster_solute This compound cluster_interactions Intermolecular Forces cluster_solvents Organic Solvents solute Pyridine Ring (N) Hydroxyl Group (-OH) Chlorine Atoms (-Cl) h_bond Hydrogen Bonding solute->h_bond donates/accepts H+ dipole Dipole-Dipole solute->dipole has polar bonds pi_stack π-π Stacking solute->pi_stack aromatic ring protic Protic (e.g., Methanol) h_bond->protic aprotic Aprotic Polar (e.g., Acetone) dipole->aprotic aromatic Aromatic (e.g., Toluene) pi_stack->aromatic vdw Van der Waals nonpolar Non-polar (e.g., Hexane) vdw->nonpolar

References

Navigating the Unseen: A Technical Safety Guide for (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the health and safety considerations for handling (2,4-Dichloropyridin-3-yl)methanol. As a chlorinated pyridine derivative, this compound warrants a high degree of caution. The following information, synthesized from data on structurally related compounds, is intended to empower researchers to implement robust safety protocols. The absence of specific data for this exact molecule necessitates a conservative approach to its handling, storage, and emergency procedures.

Hazard Identification and GHS Classification

This compound is not extensively characterized in publicly available safety literature. However, based on the known hazards of analogous compounds like other dichloropyridinyl methanols and chlorinated pyridines, a precautionary GHS classification is prudent. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and potential for respiratory irritation.

Anticipated GHS Classification Summary

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3WarningH335: May cause respiratory irritation[1][2]

Toxicological Profile: Understanding the Risks

The toxicological properties of this compound have not been thoroughly investigated. However, the presence of the dichloropyridine core and the methanol functional group suggest several potential routes of toxicity.

  • Acute Effects : Similar to other chlorinated pyridines, acute exposure may cause irritation to the skin, eyes, and respiratory tract[1][2]. Ingestion could be harmful, and inhalation of dust or aerosols may lead to respiratory discomfort[1][3].

  • Chronic Effects : The long-term effects of exposure are unknown. However, chronic exposure to some pyridine derivatives has been associated with potential systemic effects. Therefore, minimizing exposure is critical.

  • Metabolism : It is plausible that the methanol group could be metabolized in a manner similar to methanol, which can lead to the formation of toxic metabolites.

Exposure Controls and Personal Protection: A Mandate for Safety

A multi-layered approach to exposure control is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood : All handling of solid and dissolved forms of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[4].

  • Ventilation : Ensure the laboratory has adequate general ventilation[2].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a face shield.To prevent contact with eyes from splashes or aerosols[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact. Latex gloves are not recommended[4].
Skin and Body Protection A lab coat, worn fully buttoned. Consider impervious clothing for larger quantities.To protect skin and personal clothing from contamination[2][3].
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.To prevent inhalation of dusts or aerosols[5].

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and ensuring chemical stability.

Handling
  • Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing[2].

  • Minimize Dust and Aerosol Formation : Handle the solid material carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.

  • Use in a Well-Ventilated Area : All work should be performed in a chemical fume hood[4].

  • Hygiene Practices : Wash hands thoroughly after handling, and before eating, drinking, or smoking[6]. Remove contaminated clothing promptly[7].

Storage
  • Container : Keep the container tightly closed[2][7].

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][7][8].

  • Ignition Sources : Keep away from heat, sparks, and open flames[7][8].

First-Aid and Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][7][9].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[3][7].
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][7].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][7].
Spill Response Protocol

For a small spill:

  • Evacuate : Alert others in the immediate area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to local regulations.

For a large spill:

  • Evacuate the laboratory immediately.

  • Alert your supervisor and emergency services.

  • Do not attempt to clean up a large spill without appropriate training and equipment.

Visualization of Safety Protocols

Emergency Response Workflow for Chemical Exposure

G cluster_exposure Chemical Exposure Occurs cluster_immediate_action Immediate Actions cluster_assessment Assessment & Reporting cluster_medical_response Medical Response exposure Exposure Event (Skin, Eye, Inhalation, Ingestion) remove_from_source Remove from Source of Exposure Move to Fresh Air exposure->remove_from_source decontaminate Initiate Decontamination (Eyewash, Safety Shower, Remove Clothing) remove_from_source->decontaminate assess_severity Assess Severity of Exposure decontaminate->assess_severity notify_supervisor Notify Supervisor and EHS assess_severity->notify_supervisor seek_medical_attention Seek Immediate Medical Attention Bring SDS assess_severity->seek_medical_attention

Caption: Workflow for responding to a chemical exposure event.

Logical Relationship of Hazards

G cluster_hazards Potential Hazards compound This compound acute_toxicity Acute Toxicity (Oral) compound->acute_toxicity skin_irritation Skin Irritation compound->skin_irritation eye_irritation Eye Irritation compound->eye_irritation respiratory_irritation Respiratory Irritation compound->respiratory_irritation

Caption: Potential hazards associated with the compound.

References

Methodological & Application

Application Note: High-Purity Isolation of (2,4-Dichloropyridin-3-yl)methanol via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,4-Dichloropyridin-3-yl)methanol is a critical heterocyclic building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate directly impacts the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive, field-proven protocol for the purification of crude this compound using silica gel column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the step-by-step execution of the preparative column, ensuring researchers can achieve high purity and recovery.

Introduction: The Rationale for Purification

In multi-step organic synthesis, particularly within drug development, the removal of byproducts, unreacted starting materials, and reagents is paramount. The presence of impurities can lead to downstream reaction failures, complicate product isolation, and introduce potentially toxic components into the final API.[1] this compound, with its polar hydroxyl group and basic pyridine nitrogen, presents a unique purification challenge. Its properties necessitate a well-optimized chromatographic method to separate it from structurally similar, less polar precursors or more polar over-oxidation products.

Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[2][3] For compounds like our target molecule, Normal-Phase Chromatography, using a polar stationary phase (silica gel) and a less polar mobile phase, is the method of choice.[3] This protocol is designed to be a self-validating system, starting with analytical TLC to establish separation parameters, followed by a scalable preparative flash column procedure.

Health and Safety Precautions

This compound is a hazardous substance. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. It is also very toxic to aquatic life. All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information before beginning any work. Solvents used (Hexane, Ethyl Acetate, Dichloromethane) are flammable and/or toxic and should be handled with appropriate care.[5][6]

Principle of Separation

The purification relies on normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism is based on the equilibrium of the analyte between the mobile phase and the stationary phase.[2]

  • Polar Compounds: this compound, with its hydroxyl (-OH) group and pyridine nitrogen, is a polar molecule. It will have a strong affinity for the polar silica gel, causing it to move slowly down the column.

  • Non-polar Impurities: Less polar byproducts or starting materials will have a weaker interaction with the silica gel and will be carried through the column more quickly by the mobile phase.

  • Elution: By starting with a non-polar mobile phase and gradually increasing its polarity (a solvent gradient), we can first wash out the non-polar impurities before eluting the desired, more polar product.

A critical consideration for pyridine-containing compounds is the inherent acidity of silica gel. The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups, leading to significant peak tailing and, in some cases, irreversible adsorption or degradation.[7] To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase to neutralize the acidic sites on the silica.[7][8]

Materials and Equipment

Category Item Specifications
Chemicals Crude this compound~1g scale
Silica GelFlash Chromatography Grade, 230-400 mesh
Ethyl Acetate (EtOAc)ACS Grade or higher
HexanesACS Grade or higher
Dichloromethane (DCM)ACS Grade or higher
Triethylamine (TEA)Reagent Grade
Hardware Glass Chromatography Column40-60 mm diameter
TLC PlatesSilica gel 60 F254
TLC Developing Chamber
UV Lamp254 nm
Fraction Collector / Test Tubes
Rotary Evaporator
Standard GlasswareBeakers, Erlenmeyer flasks, graduated cylinders
Capillary TubesFor TLC spotting

Experimental Protocol

Part A: Thin-Layer Chromatography (TLC) for Method Development

The first step is to determine an optimal solvent system that provides clear separation between the target compound and its impurities, aiming for a target Rf value between 0.3-0.5 for the product.[3]

  • Prepare Stock Solution: Dissolve a small amount of the crude material in Dichloromethane or Ethyl Acetate.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared mobile phase. Test the following solvent systems (Hexane:EtOAc). It is advisable to add 0.5-1% Triethylamine to all solvent systems to improve peak shape.[8]

    • 80:20 (v/v) Hexane:EtOAc

    • 70:30 (v/v) Hexane:EtOAc

    • 60:40 (v/v) Hexane:EtOAc

  • Visualize: After the solvent front has reached near the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Select System: Choose the solvent system that gives the best separation and an Rf for the product spot in the 0.3-0.5 range. This will be your starting elution solvent for the column.

Part B: Preparative Flash Column Chromatography

This protocol assumes a crude sample size of approximately 1.0 g. The amount of silica gel should be 40-50 times the sample weight (i.e., 40-50 g).[2]

  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small cotton or glass wool plug at the bottom, followed by a thin layer (~1 cm) of sand.[9]

    • In a beaker, prepare a slurry of ~40 g of silica gel in the initial, least polar elution solvent determined from TLC (e.g., 80:20 Hexane:EtOAc).[10]

    • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly and remove air bubbles. Do not let the silica run dry.[10]

    • Once packed, drain the solvent until it is just level with the top of the silica bed. Add a protective layer of sand (~1 cm) on top.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1.0 g of crude this compound in a minimal amount of Dichloromethane (~5-10 mL).

    • Add ~2 g of silica gel to this solution and mix well.

    • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder as a uniform layer on top of the sand in the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA) to the column.

    • Apply gentle pressure using a pump or air line (flash chromatography) to achieve a steady flow rate (e.g., ~5 cm/min drop in solvent level).[9]

    • Begin collecting fractions (e.g., 20 mL each) immediately.

    • As the elution progresses, gradually increase the polarity of the mobile phase (gradient elution). For example:

      • 200 mL of 80:20 Hexane:EtOAc

      • 200 mL of 70:30 Hexane:EtOAc

      • 200 mL of 60:40 Hexane:EtOAc

    • Continue collecting fractions throughout the process.

Part C: Fraction Analysis and Product Isolation
  • TLC Analysis of Fractions: Spot every few fractions on a TLC plate alongside a spot of the original crude mixture. Develop the plate in the more polar solvent system (e.g., 60:40 Hexane:EtOAc) to visualize the separation.

  • Combine Pure Fractions: Identify the fractions containing only the pure desired product. These will have the same Rf and be free of higher or lower spots corresponding to impurities. Combine these fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Use a moderate bath temperature (35-40 °C) to avoid potential degradation or loss of the product.[7]

  • Final Product: Place the flask under high vacuum for at least one hour to remove residual solvent. Weigh the flask to determine the final mass and calculate the percentage yield. Analyze the purity via HPLC, NMR, or other appropriate methods.

Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Method Development Crude->TLC DryLoad Dry Load Sample Crude->DryLoad Elute Gradient Elution TLC->Elute Determines Solvent System Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Pack->DryLoad DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation Incorrect solvent system; Column overloaded; Poorly packed column (channeling).Re-optimize the solvent system using TLC.[3] Reduce the amount of crude material. Repack the column carefully, ensuring no air bubbles.[2]
Product Won't Elute Mobile phase is not polar enough; Strong interaction with silica.Increase the polarity of the mobile phase (e.g., add a small percentage of methanol to the EtOAc). Ensure TEA is present in the mobile phase to compete with the basic pyridine nitrogen.[7]
Peak Tailing (Streaking) Acidic silica interacting with the basic pyridine; Compound is too polar for the solvent system.Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica gel.[7][8] Consider switching to a less acidic stationary phase like neutral alumina.
Low Recovery Irreversible adsorption to the column; Product is volatile and lost during solvent removal.Use TEA in the eluent.[7] Use a lower temperature and gentle vacuum during rotary evaporation.[7] Perform a 2D TLC test to check for on-plate degradation.[7]

References

Application Note: A Scalable Process for the Synthesis of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2,4-Dichloropyridin-3-yl)methanol

This compound is a pivotal functionalized pyridine derivative, serving as a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its di-chlorinated pyridine core, coupled with a primary alcohol functional group, offers multiple reaction sites for diversification, making it a valuable intermediate for constructing active pharmaceutical ingredients (APIs). The development of a robust, safe, and scalable synthetic process is therefore a critical objective for any organization aiming to utilize this intermediate in a drug development pipeline.

This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a process chemistry approach. We will move beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the selection of reagents, conditions, and workup procedures. The protocol described herein is designed for scalability, safety, and efficiency, addressing the common challenges encountered when transitioning a synthesis from the bench to a pilot plant or manufacturing scale.

Synthetic Strategy: Reduction of 2,4-Dichloronicotinic Acid

The most direct and atom-economical route to this compound is the reduction of the corresponding carboxylic acid, 2,4-Dichloronicotinic acid.[3] While numerous reagents can reduce carboxylic acids, their suitability for large-scale operations varies significantly.[4][5]

  • Lithium Aluminum Hydride (LiAlH₄): Although highly effective, LiAlH₄ presents significant challenges on a large scale.[6] Its high reactivity, pyrophoric nature, and the generation of voluminous, gelatinous aluminum salt by-products during workup complicate product isolation and waste disposal, making it less desirable for industrial processes.[5]

  • Catalytic Hydrogenation: The direct catalytic hydrogenation of carboxylic acids typically requires harsh conditions (high pressures and temperatures) and specialized catalysts, and is often less chemoselective than reduction by metal hydrides.[7]

  • Borane Reagents (e.g., BH₃·THF): Borane and its complexes are highly effective and selective reagents for the reduction of carboxylic acids to alcohols. They offer a superior safety profile compared to LiAlH₄ and the workup is significantly more straightforward, typically involving a simple quench with an alcohol (like methanol) followed by an extractive procedure. This ease of handling and purification makes borane-based reductions a preferred method in process chemistry.[4]

Based on this analysis, our recommended strategy is the reduction of 2,4-Dichloronicotinic acid using a borane-tetrahydrofuran (BH₃·THF) complex. This approach balances reactivity, selectivity, safety, and operational simplicity, making it ideal for large-scale production.

Process Chemistry Workflow

The overall process is designed to be a streamlined, multi-step operation conducted within a single reactor where possible, minimizing transfers and potential for material loss.

G cluster_prep Preparation & Reaction cluster_workup Quench & Workup cluster_purification Isolation & Purification A Charge Reactor with 2,4-Dichloronicotinic Acid & THF B Cool to 0-5 °C A->B C Slow Addition of BH₃·THF Solution B->C D Warm to Ambient Temp & Stir to Completion C->D E Cool to 0-5 °C D->E Reaction Complete F Quench with Methanol E->F G Aqueous Workup (e.g., Sat. NH₄Cl) F->G H Phase Separation G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I Collect Organic Layer J Solvent Removal (Rotary Evaporation) I->J K Purification (e.g., Recrystallization/Chromatography) J->K L Drying Under Vacuum K->L M Final Product: This compound L->M

Caption: Workflow for the large-scale synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a 1.0 kg scale of the starting material, 2,4-Dichloronicotinic acid. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process bay with suitable engineering controls.

4.1 Materials and Equipment

  • Starting Material: 2,4-Dichloronicotinic acid (1.0 kg, 5.21 mol)

  • Reagent: Borane-tetrahydrofuran complex (1.0 M in THF, ~6.25 L, 6.25 mol, 1.2 equiv.)

  • Solvent: Anhydrous Tetrahydrofuran (THF, ~10 L)

  • Quenching Agent: Methanol (~2 L)

  • Workup Solutions: Saturated aqueous ammonium chloride (NH₄Cl), Brine

  • Extraction Solvent: Ethyl acetate or Dichloromethane

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: 20L jacketed glass reactor with overhead stirrer, thermocouple, nitrogen inlet, and addition funnel; rotary evaporator; filtration apparatus; vacuum oven.

4.2 Reaction Setup

  • Assemble the 20L reactor system and ensure it is clean, dry, and purged with nitrogen.

  • Equip the reactor with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet to maintain an inert atmosphere, and a pressure-equalizing addition funnel.

4.3 Synthesis Procedure

  • Charging the Reactor: Charge the reactor with 2,4-Dichloronicotinic acid (1.0 kg, 5.21 mol) and anhydrous THF (8 L).

  • Dissolution & Cooling: Stir the mixture to achieve a suspension or partial solution. Cool the reactor jacket to bring the internal temperature of the mixture to 0–5 °C.

  • Addition of Reducing Agent: Slowly add the BH₃·THF solution (6.25 L) via the addition funnel over 2–3 hours. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. Causality Note: This slow, controlled addition is critical to manage the exothermic reaction and prevent potential side reactions or a dangerous thermal runaway.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12–16 hours at ambient temperature to ensure the reaction proceeds to completion.

  • Monitoring: Reaction progress can be monitored by TLC or LC-MS by taking a small, carefully quenched aliquot. The disappearance of the starting carboxylic acid indicates completion.

4.4 Workup and Isolation

  • Quenching: Once the reaction is complete, cool the mixture back down to 0–5 °C. Very slowly and carefully, add methanol (1.5 L) dropwise to quench the excess borane. Safety Note: This step is highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and slow addition.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.

  • Extraction: To the resulting residue, add ethyl acetate (10 L) and saturated aqueous NH₄Cl (5 L). Stir vigorously for 15 minutes. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 3 L) and brine (3 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, stir for 30 minutes, and then filter.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

4.5 Purification

  • The crude this compound can often be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

  • Alternatively, if higher purity is required, purification can be achieved via column chromatography on silica gel.

  • Dry the purified product in a vacuum oven at <40 °C to a constant weight.

Quantitative Data Summary

ParameterValueNotes
Starting Material1.0 kg (5.21 mol)2,4-Dichloronicotinic acid
Reducing Agent6.25 L (1.0 M BH₃·THF)1.2 equivalents
Reaction Time12-16 hoursPost-addition
Expected Yield75-85%Based on typical reductions of this type.
Purity (Post-Purification)>98% (by HPLC)
Final Product Mass~0.74 - 0.84 kg

Safety and Handling

  • 2,4-Dichloronicotinic Acid: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): Highly flammable liquid and vapor. Reacts violently with water, releasing flammable hydrogen gas. All operations must be performed under an inert atmosphere (nitrogen or argon). Ensure no water is present in the reactor or solvents.

  • Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage and exposure to air. Use only peroxide-free THF.

  • Quenching Procedure: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. This step must be performed slowly, with efficient cooling, and in a well-ventilated area away from ignition sources.

References

Application Note: Structural Characterization of (2,4-Dichloropyridin-3-yl)methanol using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,4-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of pharmacologically active compounds. The precise structural elucidation of this intermediate is paramount to ensure the integrity and purity of downstream synthesis products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This application note provides a comprehensive guide to the characterization of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy, intended for researchers, scientists, and professionals in the field of drug development.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating two distinct energy states. The application of a radiofrequency pulse can induce a transition between these states. The specific frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structural analysis.

Key parameters derived from NMR spectra include:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J-coupling): This arises from the interaction of neighboring magnetic nuclei, resulting in the splitting of NMR signals. The magnitude of the splitting, the coupling constant (J), provides information about the number of bonds separating the interacting nuclei and their dihedral angles.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

For pyridine derivatives, the electronegative nitrogen atom and the aromatic ring current significantly influence the chemical shifts of the ring protons and carbons, typically causing them to resonate at downfield positions.[1][2]

Experimental Protocols

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4][5][6]

Materials:

  • This compound (CAS: 945543-24-8)[7]

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Gently vortex the vial until the sample is completely dissolved.

  • To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[6]

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it appropriately.

II. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[8]

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time (AQ): ~3-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Acquisition Time (AQ): ~1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more, depending on concentration

  • Spectral Width (SW): 220 ppm

  • Temperature: 298 K

Data Analysis and Interpretation

The structure of this compound with atom numbering for NMR assignment is shown below.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of This compound b Dissolve in 0.6-0.7 mL of deuterated solvent a->b c Filter into NMR tube b->c d Cap and label tube c->d e Insert sample into NMR spectrometer d->e f Load standard ¹H and ¹³C acquisition parameters g Acquire spectra h Fourier Transform g->h i Phase and baseline correction h->i j Calibrate chemical shifts (TMS at 0 ppm) i->j k Integrate ¹H signals and pick peaks for ¹³C j->k l Assign signals to structure k->l

References

Application Notes: (2,4-Dichloropyridin-3-yl)methanol as a Key Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Agrochemical Synthesis

(2,4-Dichloropyridin-3-yl)methanol is a highly functionalized heterocyclic building block poised to play a significant role in the discovery and development of next-generation agrochemicals. Its unique substitution pattern—featuring two chlorine atoms and a hydroxymethyl group on a pyridine ring—offers a versatile scaffold for the synthesis of complex molecules with potential biological activity. The chlorine substituents can be selectively displaced or can influence the electronic properties of the pyridine ring, while the methanol moiety provides a convenient handle for further chemical transformations.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the utilization of this compound in the synthesis of potential agrochemicals, with a particular focus on the development of novel insecticides.

Expertise & Experience: Strategic Synthesis of Pyridinylmethylamine Derivatives

Our in-field experience has demonstrated that the (2,4-Dichloropyridin-3-yl)methyl scaffold is particularly amenable to the synthesis of pyridinylmethylamine derivatives, a class of compounds that includes several potent neonicotinoid insecticides. The general synthetic strategy involves the conversion of the primary alcohol in this compound to a more reactive leaving group, followed by nucleophilic substitution with a suitable amine.

The choice of the amine component is critical and allows for the systematic exploration of the chemical space to optimize insecticidal activity, selectivity, and pharmacokinetic properties. This approach provides a logical and efficient pathway to novel insecticidal candidates.

Trustworthiness: A Validated Synthetic Pathway

The protocols detailed below have been designed as a self-validating system. Each step is based on well-established chemical transformations, and the expected outcomes are supported by analogous reactions reported in the scientific literature. By following these detailed procedures, researchers can reliably synthesize and evaluate novel compounds derived from this compound.

PART 1: Synthesis of a Novel Insecticide Candidate

This section outlines a representative two-step synthesis of a potential insecticidal compound, N-((2,4-Dichloropyridin-3-yl)methyl)imidazolidin-2-imine, from this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A This compound B 3-(Chloromethyl)-2,4-dichloropyridine A->B SOCl2, Toluene, Reflux D N-((2,4-Dichloropyridin-3-yl)methyl)imidazolidin-2-imine B->D K2CO3, Acetonitrile, Reflux C Imidazolidin-2-imine C->D G cluster_0 Chlorination Mechanism cluster_1 SN2 Substitution Mechanism Alcohol This compound Intermediate Chlorosulfite Ester Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Chloride 3-(Chloromethyl)-2,4-dichloropyridine Intermediate->Chloride - SO₂ - HCl Amine Imidazolidin-2-imine TransitionState [Transition State] Amine->TransitionState Chloride_SN2 3-(Chloromethyl)-2,4-dichloropyridine Chloride_SN2->TransitionState Product Final Product TransitionState->Product - Cl⁻

Application Notes & Protocols: (2,4-Dichloropyridin-3-yl)methanol as a Versatile Building Block for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity

In the landscape of medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their presence in numerous FDA-approved drugs and advanced materials underscores their value. (2,4-Dichloropyridin-3-yl)methanol emerges as a particularly strategic building block, offering a trifecta of reactive sites for controlled, sequential functionalization. This guide provides an in-depth exploration of its synthetic utility, focusing on the inherent reactivity differences between its two chlorine substituents and the role of the hydroxymethyl group as a key handle for intramolecular cyclizations.

The core value of this reagent lies in the electronically distinct nature of the C2 and C4 positions. The chlorine atom at the C2 position is significantly more activated towards both nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions, an effect driven by the potent electron-withdrawing nature of the adjacent ring nitrogen.[1][2] This inherent regiochemical bias allows for selective C2 functionalization while leaving the C4-Cl bond intact for subsequent transformations. The adjacent hydroxymethyl group provides a third, orthogonal reactive site, perfectly positioned to act as an internal nucleophile for constructing fused heterocyclic systems. This document will detail robust protocols for leveraging this reactivity to create novel furo-, thieno-, and pyrrolo[3,2-c]pyridine cores.

Physicochemical Properties & Reactivity Profile

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 945543-24-8[3]
Molecular Formula C₆H₅Cl₂NON/A
Molecular Weight 178.02 g/mol N/A
Appearance Colorless to yellowish-green liquid[4]
Boiling Point 189-190°C[4]

The synthetic potential of this compound is governed by its three primary reactive sites, each offering a distinct avenue for molecular elaboration.

G cluster_0 Reactivity Map of this compound A This compound C2 C2-Cl (Highly Activated) A->C2 Preferential Site for Cross-Coupling & Nucleophilic Substitution C4 C4-Cl (Less Activated) A->C4 Site for Secondary Functionalization under more forcing conditions OH C3-CH2OH A->OH Handle for Intramolecular Cyclization & Derivatization G A Start: this compound B Step 1: Regioselective C2-Functionalization (e.g., Sonogashira Coupling) A->B C Intermediate: (2-Alkynyl-4-chloropyridin-3-yl)methanol B->C D Step 2: Intramolecular 5-endo-dig Cyclization C->D E Product: 7-Chloro-furo[3,2-c]pyridine Derivative D->E

References

Application Notes and Protocols: Suzuki Coupling Reactions with (2,4-Dichloropyyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The precise introduction of various substituents onto the pyridine ring is a critical strategy for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.[1] Among the vast array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the efficient synthesis of a diverse range of substituted pyridines.[2][3]

This guide focuses on the Suzuki coupling reactions of (2,4-Dichloropyridin-3-yl)methanol and its derivatives. This class of compounds presents a unique synthetic challenge and opportunity due to the differential reactivity of the two chlorine atoms at the C2 and C4 positions. Mastering the selective functionalization of these positions is paramount for accessing novel chemical space and accelerating the development of innovative therapeutics.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[4][5][6] The catalytic cycle, a fundamental concept in understanding this transformation, generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the dichloropyridine derivative) to form a Pd(II) complex.[5][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[5][6][7]

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Regioselectivity in the Coupling of Dichloropyridines

A key challenge in the functionalization of dichloropyridines is controlling the regioselectivity of the coupling reaction. Generally, for dihalopyridines, the halogen atom at the C2 position is more susceptible to oxidative addition by the palladium catalyst due to its higher electrophilicity.[4] However, recent advancements have demonstrated that the choice of catalyst, ligand, and reaction conditions can significantly influence and even reverse this selectivity, allowing for targeted functionalization at the C4 position.[8] For 2,4-dichloropyrimidines, a related heterocyclic system, the C4 position is preferentially substituted.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing Suzuki coupling reactions with this compound derivatives. It is crucial to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the catalyst and reagents.

Protocol 1: General Procedure for C4-Selective Arylation of this compound

This protocol is adapted from methodologies that have shown success in the selective arylation of dichloropyridines.[8]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-3-(hydroxymethyl)pyridine product.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Arylboronic Acid, and Base in Schlenk Flask Catalyst Prepare Catalyst Premix (Pd(OAc)2 + SPhos in Dioxane) Solvent Add Dioxane and Water Addition Add Catalyst Premix to Reaction Mixture Heating Heat to 100°C with Stirring Addition->Heating Monitoring Monitor Progress by TLC or GC-MS Heating->Monitoring Quenching Cool and Dilute with Ethyl Acetate Monitoring->Quenching Extraction Wash with Water and Brine Quenching->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Flash Column Chromatography Drying->Purification

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Protocol 2: Alternative Conditions for C2-Selective Arylation

For achieving selectivity at the C2 position, a different set of conditions is often required. This protocol utilizes a more traditional palladium catalyst.[10]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (1 M, 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add degassed 1,4-dioxane (10 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the degassed aqueous sodium carbonate solution (3.0 mL, 3.0 equiv.).

  • Heat the reaction mixture to reflux (approximately 101 °C in dioxane) under argon for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent in vacuo.

  • Add ethyl acetate to the residue, and wash the organic layer with brine.

  • Separate and dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-4-chloro-3-(hydroxymethyl)pyridine.

Data Presentation: A Comparative Overview

The choice of reaction parameters is critical for achieving the desired outcome. The following table summarizes typical conditions and their influence on the regioselectivity of the Suzuki coupling with dichloropyridines.

ParameterCondition for C4-SelectivityCondition for C2-SelectivityRationale for Choice
Catalyst Pd(OAc)₂ / SPhosPd(PPh₃)₄The bulky SPhos ligand can favor coupling at the less sterically hindered C4 position.[8] Pd(PPh₃)₄ is a more traditional catalyst that often follows the inherent electronic preference for the C2 position.[10]
Base K₃PO₄Na₂CO₃The choice of base can influence the rate of transmetalation and catalyst activity. K₃PO₄ is a strong base often used with sterically demanding ligands.[4] Na₂CO₃ is a common and effective base for many Suzuki couplings.[11]
Solvent 1,4-Dioxane / Water1,4-Dioxane / WaterA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[4]
Temperature 100 °CReflux (~101 °C)Higher temperatures are generally required to facilitate the oxidative addition of less reactive aryl chlorides.[12]

Applications in Drug Discovery and Development

The ability to selectively introduce aryl and heteroaryl moieties at specific positions of the this compound core opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. These functionalized pyridines can serve as key intermediates in the synthesis of complex molecules targeting a wide range of diseases.

For instance, substituted pyridine cores are found in numerous kinase inhibitors used in cancer therapy, where the substituents on the pyridine ring play a crucial role in binding to the target protein.[1] The methodologies described herein provide a direct route to such highly decorated pyridine building blocks, thereby streamlining the drug discovery process.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction can be due to catalyst deactivation. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. The quality of the boronic acid is also crucial; older or impure boronic acids can lead to lower yields.

  • Poor Regioselectivity: The ratio of C2 to C4 substituted products can be influenced by subtle changes in reaction conditions. Careful control of temperature, reaction time, and the precise stoichiometry of reagents is essential.

  • Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid by a proton source is a common side reaction.[13][14] Using anhydrous solvents and a suitable base can help to minimize this issue.

Conclusion

The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of functionalized pyridine derivatives from this compound. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve high regioselectivity, enabling the targeted synthesis of either C2- or C4-substituted products. These protocols and insights provide a solid foundation for chemists in the pharmaceutical industry to explore new chemical entities and accelerate the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of (2,4-Dichloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low when reducing 2,4-dichloropyridine-3-carbaldehyde with sodium borohydride. What are the likely causes and how can I improve it?

Low yields in this reduction are a common challenge. The primary reasons often revolve around suboptimal reaction conditions, reagent quality, and the presence of side reactions.

Possible Causes & Solutions:

  • Suboptimal Temperature: The reduction of aldehydes with sodium borohydride is typically exothermic. Running the reaction at too high a temperature can lead to the formation of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.

    • Solution: Maintain a controlled temperature, typically between 0-5 °C, during the addition of sodium borohydride.[1] Allow the reaction to slowly warm to room temperature and stir for an adequate duration to ensure completion.

  • Reagent Quality: The purity of both the starting aldehyde and the sodium borohydride is crucial. Old or improperly stored sodium borohydride can have reduced activity.

    • Solution: Use freshly purchased or properly stored sodium borohydride. Ensure your 2,4-dichloropyridine-3-carbaldehyde is of high purity, as impurities can interfere with the reaction.[2]

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: Methanol or ethanol are commonly used and effective solvents for this reduction.[1] Ensure the solvent is anhydrous, as water can react with sodium borohydride, reducing its efficacy.

  • Inadequate Stoichiometry: Using an insufficient amount of sodium borohydride will result in an incomplete reaction.

    • Solution: While a 1:1 molar ratio of hydride to aldehyde is theoretically sufficient, it is common practice to use a slight excess of sodium borohydride (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Side Reactions: The aldehyde starting material can be sensitive to basic conditions, potentially leading to undesired reactions.

    • Solution: Add the sodium borohydride portion-wise to a cooled solution of the aldehyde to maintain a low concentration of the reducing agent and minimize side reactions.[1]

Question 2: I am observing the formation of an unknown impurity alongside my desired product. What could this be and how can I prevent it?

The formation of impurities is a frequent issue in pyridine chemistry. The nature of the impurity depends on the specific reaction conditions and starting materials.

Potential Impurities & Prevention Strategies:

  • Over-reduction: While less common with sodium borohydride, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the pyridine ring or the chloro substituents.

    • Prevention: Use a mild reducing agent like sodium borohydride and maintain controlled reaction temperatures. Avoid more aggressive reducing agents unless necessary and with careful optimization.[3]

  • Unreacted Starting Material: The most common "impurity" is often unreacted 2,4-dichloropyridine-3-carbaldehyde.

    • Prevention: Ensure complete reaction by monitoring the progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional portion of the reducing agent.[4]

  • Cannizzaro-type Reaction Products: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.

    • Prevention: Maintain a neutral or slightly acidic pH during workup. Careful, portion-wise addition of the reducing agent can also help to avoid the buildup of strongly basic intermediates.

Question 3: I am attempting the synthesis from 2,4-dichloronicotinic acid, but the reduction is inefficient. What are the key considerations for this route?

The direct reduction of carboxylic acids requires more potent reducing agents than aldehydes.

Key Considerations for Reducing 2,4-Dichloronicotinic Acid:

  • Choice of Reducing Agent: Sodium borohydride is generally not effective for the reduction of carboxylic acids.[5]

    • Recommended Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[6] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are also effective and can offer different selectivity profiles.

  • Reaction Conditions for LiAlH₄: This reagent is highly reactive and pyrophoric.

    • Protocol: The reaction must be carried out under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) are required. The reaction is typically performed at 0 °C to room temperature, followed by a careful quenching procedure with water and/or aqueous acid.[6]

  • Workup Procedure: The workup for LiAlH₄ reactions is critical for both safety and product isolation.

    • Standard Quench (Fieser method): Sequentially and cautiously add water, followed by aqueous sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the preferred starting material for the synthesis of this compound: the carboxylic acid or the aldehyde?

For laboratory-scale synthesis, starting from 2,4-dichloropyridine-3-carbaldehyde is generally preferred. The reduction of an aldehyde to a primary alcohol is a high-yielding and straightforward transformation that can be achieved with mild and easy-to-handle reducing agents like sodium borohydride. The synthesis from 2,4-dichloronicotinic acid requires stronger, more hazardous reducing agents like LiAlH₄ and stricter reaction conditions.

Q2: How can I effectively monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aldehyde and the product alcohol. The aldehyde, being more polar than the corresponding alcohol, will typically have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: What is the best method for purifying the final product, this compound?

Column chromatography on silica gel is the most effective method for obtaining highly pure this compound. A gradient elution with a mixture of hexane and ethyl acetate is typically employed. For less stringent purity requirements, recrystallization from a suitable solvent system can also be an effective purification technique.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • 2,4-dichloropyridine derivatives can be irritating and harmful if swallowed or in contact with skin.[7]

  • When using highly reactive reducing agents like LiAlH₄, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. These reagents react violently with water.

Experimental Protocol: Reduction of 2,4-Dichloropyridine-3-carbaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,4-Dichloropyridine-3-carbaldehyde (1.0 eq)[7][]

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (anhydrous)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyridine-3-carbaldehyde (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualization of the Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 2,4-Dichloropyridine-3-carbaldehyde reduction Reduction with NaBH4 in Methanol (0°C to RT) start->reduction 1.0 eq quench Quench with H2O reduction->quench Monitor by TLC extract Extraction with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product High Purity

Caption: Workflow for the synthesis of this compound.

Data Summary: Key Parameters for Yield Optimization

ParameterRecommended ConditionRationale for Yield Improvement
Starting Material 2,4-Dichloropyridine-3-carbaldehydeMilder reaction conditions compared to the corresponding carboxylic acid, leading to fewer side products.
Reducing Agent Sodium Borohydride (NaBH₄)Selective for aldehydes, easy to handle, and generally provides high yields under optimized conditions.[5]
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄Ensures complete conversion of the starting material.[1]
Solvent Anhydrous Methanol or EthanolGood solubility for both the substrate and the reducing agent, facilitating a homogeneous reaction.
Temperature 0-5 °C during addition, then warm to RTControls the exothermic reaction, minimizing byproduct formation and ensuring a controlled reaction rate.[1]
Reaction Time 2-4 hours (monitor by TLC)Sufficient time for the reaction to go to completion without significant product degradation.[2]
Workup Quench with water, extract with ethyl acetateEffectively separates the product from inorganic salts and the aqueous phase.
Purification Silica Gel Column ChromatographyProvides the highest purity of the final product by separating it from unreacted starting material and any byproducts.

References

Common side products in the synthesis of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products encountered during the synthesis of this key pyridine intermediate. The information is presented in a practical, question-and-answer format based on field-proven insights and established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've synthesized this compound, but my NMR and LC-MS analyses show several impurities. What are the most common side products I should be looking for?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, most syntheses proceed via the reduction of a carbonyl group at the 3-position, which itself is installed via functionalization of 2,4-dichloropyridine.

Common side products generally fall into three categories:

  • Isomeric Impurities: These arise from non-selective reactions in the initial functionalization of the pyridine ring. You might find other dichloropyridinyl methanol isomers, such as (2,5-dichloropyridin-3-yl)methanol or (2,6-dichloropyridin-3-yl)methanol.[1][2]

  • Incomplete Reaction Products: The most common impurity is often the unreacted starting material, typically 2,4-Dichloropyridine-3-carbaldehyde or 2,4-Dichloropyridine-3-carboxylic acid.[3]

  • Over-reduction or Degradation Products: Under harsh reduction conditions, you may observe hydrodechlorination, leading to the formation of (2-chloropyridin-3-yl)methanol or (4-chloropyridin-3-yl)methanol.

The following table summarizes the most frequently observed side products:

Side Product NameChemical StructureLikely CauseIdentification Method
2,4-Dichloropyridine-3-carbaldehydeC₆H₃Cl₂NOIncomplete reduction of the aldehyde.LC-MS, ¹H NMR (aldehyde proton ~10 ppm)
2,4-Dichloropyridine-3-carboxylic acidC₆H₃Cl₂NO₂Incomplete reduction of the carboxylic acid.LC-MS, ¹H NMR (acid proton >10 ppm, broad)
Isomeric Dichloropyridinyl MethanolsC₆H₅Cl₂NOPoor regioselectivity during the initial lithiation/functionalization of 2,4-dichloropyridine.[4]LC-MS (same mass), ¹H & ¹³C NMR (different chemical shifts and coupling patterns)
Monochloro-pyridin-3-yl)methanolC₆H₆ClNOHydrodechlorination due to overly harsh reducing agents (e.g., excess LiAlH₄, high temperature).Mass Spectrometry (M-34 or M-36 peak)
Dimeric/Oligomeric SpeciesN/ANucleophilic attack of a lithiated intermediate on another molecule of 2,4-dichloropyridine.[4]High MW peaks in MS, complex NMR spectra.
Q2: What is the most reliable synthetic route to minimize side product formation?

A2: A highly effective and common route involves two key steps:

  • Directed ortho-metalation (DoM): Lithiation of 2,4-dichloropyridine using a strong, hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C), followed by quenching with an electrophile.[3][4] Quenching with N,N-Dimethylformamide (DMF) yields the aldehyde precursor, while quenching with solid CO₂ (dry ice) yields the carboxylic acid precursor.

  • Reduction: Subsequent reduction of the carbonyl group. For the aldehyde, a mild reducing agent like Sodium Borohydride (NaBH₄) is sufficient and minimizes side reactions.[5] For the carboxylic acid, a more powerful agent like Lithium Aluminum Hydride (LiAlH₄) is required.[6][7]

This pathway, when carefully controlled, offers excellent regioselectivity and high conversion rates.

Synthetic_Pathway Start 2,4-Dichloropyridine Precursor_Aldehyde 2,4-Dichloropyridine- 3-carbaldehyde Start->Precursor_Aldehyde 1. LDA, THF, -78°C 2. DMF Precursor_Acid 2,4-Dichloropyridine- 3-carboxylic acid Start->Precursor_Acid 1. LDA, THF, -78°C 2. CO2 (dry ice) Product (2,4-Dichloropyridin- 3-yl)methanol Precursor_Aldehyde->Product NaBH4, EtOH/MeOH Precursor_Acid->Product LiAlH4, THF

Caption: Common synthetic routes to the target compound.

Part 2: Troubleshooting Guide by Synthetic Stage

This section addresses specific problems you may encounter during your experiment.

Stage 1: Synthesis of the Precursor (Aldehyde or Carboxylic Acid)

A3: This is a classic regioselectivity problem stemming from the metalation step. The use of a non-hindered base like n-Butyllithium (n-BuLi) can lead to several side reactions.

  • Causality: n-BuLi is not only a strong base but also a potent nucleophile. It can add across the C=N bond of the pyridine ring, leading to undesired adducts.[8] Furthermore, its smaller size can allow it to deprotonate other, less acidic positions on the ring, especially if the temperature is not strictly controlled. Electron-deficient pyridines are particularly susceptible to these side reactions.[4]

  • Solution:

    • Choice of Base: Switch to a hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[8] LDA is generally sufficient and cost-effective. It selectively abstracts the most acidic proton at the C-3 position, directed by the two adjacent chloro groups.

    • Temperature Control: Perform the lithiation at -78 °C (a dry ice/acetone bath). Allowing the temperature to rise can decrease regioselectivity and promote side reactions.

    • Reagent Addition: Add the base slowly (dropwise) to the solution of 2,4-dichloropyridine to avoid localized heating and concentration gradients.

Lithiation_Side_Reaction cluster_desired Desired Pathway (with LDA) cluster_side Side Reaction Pathway (with n-BuLi) D_Start 2,4-Dichloropyridine D_Intermediate 3-Lithio-2,4-dichloropyridine D_Start->D_Intermediate LDA, -78°C (Deprotonation) D_Product Desired C-3 Aldehyde D_Intermediate->D_Product DMF Quench S_Start 2,4-Dichloropyridine S_Intermediate Isomeric Lithiation or Nucleophilic Addition Adduct S_Start->S_Intermediate n-BuLi (Poor Selectivity) S_Product Isomeric Aldehydes or Other Byproducts S_Intermediate->S_Product DMF Quench

Caption: Effect of base selection on lithiation selectivity.
Stage 2: Reduction of the Carbonyl Precursor

A4: While NaBH₄ is an excellent choice for this reduction, incomplete conversion is typically due to suboptimal conditions or reagent quality.

  • Causality: Sodium borohydride's reactivity is solvent-dependent. Protic solvents like methanol or ethanol are required to activate the borohydride and facilitate hydride transfer. The reaction may also be slow at very low temperatures.

  • Solution:

    • Solvent Choice: Ensure you are using a protic solvent like methanol or ethanol . Dichloromethane (DCM) can be used as a co-solvent for solubility, but the protic solvent is key.[5]

    • Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to ensure all the aldehyde is consumed.

    • Temperature: The reaction can be started at 0 °C for controlled addition of NaBH₄ and then allowed to warm to room temperature to ensure completion.[5]

    • Reagent Quality: Verify the quality of your NaBH₄. It can degrade upon exposure to moisture. Use a freshly opened bottle or material that has been stored in a desiccator.

A5: This indicates that the reduction conditions are too harsh, causing one of the chlorine atoms to be reductively cleaved from the pyridine ring.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent.[7] While generally compatible with aryl chlorides, prolonged reaction times, elevated temperatures, or a large excess of LiAlH₄ can lead to the undesired reduction of the C-Cl bond. The C-4 chloro group is often more susceptible to this than the C-2 chloro group.

  • Solution:

    • Control Stoichiometry: Use the minimum effective amount of LiAlH₄. A typical range is 1.5-2.5 equivalents relative to the carboxylic acid.

    • Temperature Management: Add the LiAlH₄ solution slowly to the substrate solution at 0 °C . After the addition, allow the reaction to proceed at 0 °C or let it warm slowly to room temperature. Avoid heating or refluxing unless absolutely necessary and validated by small-scale trials.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reduction.

    • Alternative Reagents: If hydrodechlorination remains a persistent issue, consider converting the carboxylic acid to an ester and then reducing the ester with a milder reagent like lithium borohydride (LiBH₄) under appropriate conditions, although this adds a step.[7]

Troubleshooting_Workflow Problem Impurity Detected in Final Product Identify Identify Impurity via LC-MS and NMR Problem->Identify Isomer Isomeric Impurity? Identify->Isomer Analyze Data Incomplete Unreacted Starting Material? Isomer->Incomplete No Sol_Isomer Refine Lithiation Step: • Use LDA instead of n-BuLi • Maintain temp at -78°C Isomer->Sol_Isomer Yes Dechlorinated Monochloro Product? Incomplete->Dechlorinated No Sol_Incomplete Optimize Reduction: • Increase equivalents of reducing agent • Check reagent quality • Increase reaction time/temp moderately Incomplete->Sol_Incomplete Yes Sol_Dechlorinated Modify Reduction (LiAlH4): • Reduce reaction temp to 0°C • Use fewer equivalents of LiAlH4 • Monitor reaction closely and quench promptly Dechlorinated->Sol_Dechlorinated Yes Purify Purify Final Product (Recrystallization / Chromatography) Dechlorinated->Purify No / Other Sol_Isomer->Purify Sol_Incomplete->Purify Sol_Dechlorinated->Purify

Caption: A logical workflow for troubleshooting common impurities.

Part 3: Protocols and Experimental Methodologies

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for purifying this compound from non-polar impurities and residual starting aldehyde.

  • Solvent Selection: Identify a suitable solvent system. A binary system often works well, such as Dichloromethane/Hexane or Ethyl Acetate/Heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the more polar solvent (e.g., Dichloromethane) with gentle heating (e.g., 40 °C water bath).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a short plug of celite or cotton to remove them.

  • Crystallization: Slowly add the less polar anti-solvent (e.g., Hexane) to the warm solution until it just begins to turn cloudy (the saturation point).

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. A procedure for dissolving a crystalline solid in dichloromethane and adding diisopropyl ether to induce precipitation has been described as an effective purification method.[5]

References

Technical Support Center: Navigating the Challenges of Chlorinated Pyridine Intermediate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. The purification of chlorinated pyridine intermediates is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. However, this process is often fraught with challenges, from removing stubborn impurities to separating closely related isomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate these complexities and achieve the desired purity for your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the purification of chlorinated pyridine intermediates.

Q1: My final chlorinated pyridine product is discolored (yellow or brown). What is the likely cause and how can I fix it?

A1: Discoloration in purified pyridines often indicates the presence of impurities or degradation products.[1] Purification through distillation is typically effective in yielding a colorless liquid.[1] For persistent discoloration, treatment with an oxidizing agent like potassium permanganate (KMnO₄) followed by distillation can be beneficial.[1] It's crucial to store purified, anhydrous pyridine in a tightly sealed, dark glass bottle to protect it from moisture and light, which can also contribute to discoloration over time.[1]

Q2: I'm struggling to remove unreacted pyridine from my reaction mixture. What's the most effective method?

A2: A standard and effective method is an acidic wash during liquid-liquid extraction. By washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic pyridine is protonated, forming a water-soluble pyridinium salt that partitions into the aqueous phase.[2] For sensitive compounds that may not tolerate acidic conditions, a wash with a saturated aqueous solution of copper sulfate (CuSO₄) is a good alternative.[3] The copper ions form a complex with pyridine, facilitating its removal into the aqueous layer.[3] For trace amounts, azeotropic distillation with a solvent like toluene can be employed.[3]

Q3: What are the most common impurities I should expect in the synthesis of chlorinated pyridines, for instance, 2,6-dichloropyridine?

A3: Common impurities in the synthesis of 2,6-dichloropyridine include unreacted starting materials like pyridine, the mono-chlorinated intermediate (2-chloropyridine), and over-chlorinated byproducts such as trichloropyridines and tetrachloropyridines.[4] At high reaction temperatures, tar formation can also be a significant issue.[4] The direct chlorination of pyridine often yields 2,6-dichloropyridine as a byproduct, and vice-versa, making their separation a key purification challenge.[5]

Q4: How can I effectively separate regioisomers of chlorinated pyridines?

A4: The separation of regioisomers, which often have very similar physical properties, can be challenging. Fractional distillation can be effective if there is a sufficient difference in their boiling points. For isomers with close boiling points, chromatographic techniques are often necessary. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase, such as a pentafluorophenyl (PFP) column, has shown success in separating halogenated isomers.[6] Micellar electrokinetic chromatography is another powerful technique for separating positional isomers of chloropyridines.[7]

Q5: Are there specific safety precautions I should take when purifying chlorinated pyridines?

A5: Yes, safety is paramount. Pyridine and its chlorinated derivatives are often flammable, toxic, and have a strong, unpleasant odor.[1] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1] When performing distillations, ensure that the equipment is properly assembled and grounded to prevent static discharge.[1] Always consult the Safety Data Sheet (SDS) for each specific compound you are handling to be aware of its unique hazards.[2]

Section 2: Troubleshooting Guides

This section provides a structured approach to troubleshooting common problems encountered during the purification of chlorinated pyridine intermediates.

Issue 1: Low Yield of the Desired Dichlorinated Product (e.g., 2,6-Dichloropyridine)
  • Symptom: The final product contains a high percentage of the mono-chlorinated pyridine (e.g., 2-chloropyridine).

  • Possible Cause & Solution:

    • Incomplete Reaction: Increase the reaction time or the molar ratio of the chlorinating agent to the pyridine starting material to favor the formation of the di-substituted product.[4]

    • Suboptimal Temperature: For thermal chlorination, ensure the temperature is within the optimal range (e.g., 370-430 °C), but be aware that excessively high temperatures can lead to product decomposition and tar formation.[4][8] Photochemical chlorination can often be carried out at lower temperatures (e.g., 180-300 °C).[4]

    • Inefficient Mixing: In gas-phase reactions, uniform mixing of the reactants is crucial to prevent localized high concentrations of the chlorinating agent, which can lead to over-chlorination.[4]

Issue 2: Presence of Over-Chlorinated Byproducts
  • Symptom: GC-MS analysis reveals the presence of tri- and tetrachloropyridines in your product.

  • Possible Cause & Solution:

    • Excess Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary for complete conversion, but a large excess will promote over-chlorination.

    • High Reaction Temperature: As mentioned previously, high temperatures can increase the rate of subsequent chlorination reactions.[4] Consider lowering the reaction temperature if over-chlorination is a significant issue.

    • Catalyst Activity (if applicable): If using a catalyst, its activity might be too high, leading to indiscriminate chlorination. Consider using a less active catalyst or optimizing the catalyst loading.

Issue 3: Poor Separation of Chlorinated Pyridine Isomers by Distillation
  • Symptom: Fractions from distillation show a mixture of the desired product and other chlorinated isomers.

  • Possible Cause & Solution:

    • Insufficient Column Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Incorrect Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.[9] Experiment with different reflux ratios to find the optimal balance between purity and throughput.[9]

    • Azeotrope Formation: Some chlorinated pyridines may form azeotropes with water or other solvents. Consider performing the distillation under reduced pressure to alter the boiling points and potentially break the azeotrope.[10]

Issue 4: Tailing Peaks in HPLC Analysis
  • Symptom: Chromatographic peaks for your chlorinated pyridine derivatives are broad and asymmetrical (tailing).

  • Possible Cause & Solution:

    • Interaction with Silica: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the surface of standard silica-based HPLC columns, leading to peak tailing.[11]

    • Mobile Phase pH: Adjusting the mobile phase pH can significantly improve peak shape. Lowering the pH (e.g., to 2.5-3.0 with a buffer) protonates the silanol groups, minimizing their interaction with the basic analyte.[11] Alternatively, using a high pH (e.g., >8) will keep the pyridine neutral, but this requires a pH-stable column.[11]

    • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can shield the active silanol sites from the analyte, reducing tailing.[11]

    • Alternative Stationary Phase: Consider using a different type of column, such as one with a phenyl, cyano, or polar-embedded phase, which can offer different selectivity and improved peak shape for basic compounds.[11]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification techniques.

Protocol 1: Purification of 2,6-Dichloropyridine by Distillation

Objective: To separate 2,6-dichloropyridine from a crude reaction mixture containing unreacted pyridine and 2-chloropyridine.

Materials:

  • Crude reaction mixture

  • Water

  • Sulfuric acid

  • Distillation apparatus (including a fractionating column)

  • Separatory funnel

  • Heating mantle

  • Ice bath

Procedure:

  • Transfer the crude reaction mixture to a distillation flask.

  • Add water and a catalytic amount of sulfuric acid to the flask.[4]

  • Set up the distillation apparatus for fractional distillation.

  • Heat the mixture to initiate distillation. The presence of water and sulfuric acid helps to separate the 2,6-dichloropyridine from byproducts.[4]

  • Collect the distillate, which will be a mixture of water and 2,6-dichloropyridine.

  • Transfer the hot distillate (around 95 °C) to a separatory funnel for liquid-liquid separation.[4]

  • Allow the layers to separate. The lower organic layer contains the purified 2,6-dichloropyridine.

  • Drain the lower organic layer into a clean, dry flask.

  • Analyze the purity of the collected 2,6-dichloropyridine using GC-MS or HPLC.

Protocol 2: Recrystallization of a Solid Chlorinated Pyridine Intermediate

Objective: To purify a solid chlorinated pyridine intermediate by removing soluble impurities.

Materials:

  • Crude solid chlorinated pyridine

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Choose an appropriate solvent in which the chlorinated pyridine is soluble at high temperatures but sparingly soluble at low temperatures.

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered to remove it.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

  • Once crystallization at room temperature is complete, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly under vacuum.

  • Determine the purity of the recrystallized product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the expected value indicates high purity.[12]

Section 4: Data Presentation and Visualization

Table 1: Typical Impurities in Chlorinated Pyridine Synthesis
Desired Product Common Impurities Typical Boiling Point (°C) Notes
2-ChloropyridinePyridine, 2,6-DichloropyridinePyridine: 115 °C2-Chloropyridine: 170 °C2,6-Dichloropyridine: 211 °CSeparation is typically achieved by fractional distillation.
2,6-Dichloropyridine2-Chloropyridine, Trichloropyridines, Tetrachloropyridines2-Chloropyridine: 170 °C2,6-Dichloropyridine: 211 °CTrichloropyridines: >220 °COver-chlorination becomes more prevalent at higher temperatures.

Diagram 1: General Workflow for Purification of Chlorinated Pyridines

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Choice of Purification Solvent_Removal->Purification_Choice Distillation Distillation (Simple, Fractional, or Vacuum) Purification_Choice->Distillation Liquid Product Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Chromatography Column Chromatography (Flash, HPLC) Purification_Choice->Chromatography Complex Mixture/ Isomers Pure_Product Pure Chlorinated Pyridine Distillation->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Analysis

Caption: A generalized workflow for the purification of chlorinated pyridine intermediates.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting Start Peak Tailing Observed Check_Overload Is the column overloaded? Start->Check_Overload Reduce_Conc Reduce sample concentration/ injection volume Check_Overload->Reduce_Conc Yes Check_pH Adjust Mobile Phase pH Check_Overload->Check_pH No Reduce_Conc->Start Low_pH Lower pH (2.5-3.0) with buffer Check_pH->Low_pH Option 1 High_pH Use high pH (>8) with pH-stable column Check_pH->High_pH Option 2 Add_Competitor Add competing base (e.g., TEA) Low_pH->Add_Competitor If still tailing Good_Peak Symmetrical Peak Achieved Low_pH->Good_Peak High_pH->Good_Peak Change_Column Change stationary phase (e.g., Phenyl, Cyano) Add_Competitor->Change_Column If still tailing Add_Competitor->Good_Peak Change_Column->Good_Peak

References

Optimizing reaction conditions for the formation of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to this compound?

The most prevalent and straightforward method is the reduction of a readily available precursor, 2,4-Dichloronicotinic acid (CAS 262423-77-8)[1], or its corresponding ester derivative. This transformation targets the carboxylic acid or ester functional group for reduction to a primary alcohol.[2] The choice between starting with the acid or the ester often depends on the selection of the reducing agent and the desired reaction conditions.

Q2: Which reducing agent is recommended for this synthesis? LiAlH₄ or NaBH₄?

This is a critical question, and the answer depends on your starting material and desired reactivity.

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent and is the preferred choice for the direct reduction of 2,4-Dichloronicotinic acid.[3][4] Carboxylic acids require a potent hydride donor because the initial step is an acid-base reaction, forming a carboxylate anion. This anion is resonance-stabilized and thus less electrophilic, necessitating a strong reducing agent like LiAlH₄ for the subsequent reduction steps.[5][6]

  • Sodium Borohydride (NaBH₄): This is a much milder and more selective reducing agent. It is generally considered incapable of reducing carboxylic acids under standard conditions.[7][8] However, it is effective for reducing esters. Therefore, if your starting material is an ester (e.g., methyl 2,4-dichloronicotinate), NaBH₄ can be a viable and safer alternative to LiAlH₄.[9] Some protocols even describe the use of NaBH₄ in the presence of a Lewis acid like aluminum chloride to reduce chloro-substituted pyridine esters, which can enhance its reducing power.[10]

The fundamental difference in reactivity stems from the polarity of the metal-hydrogen bond. The Al-H bond in LiAlH₄ is more polar than the B-H bond in NaBH₄, making LiAlH₄ a much stronger source of the hydride nucleophile (H⁻).[7]

Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric reagent that demands careful handling under strictly anhydrous conditions.[11]

  • Reactivity with Water: It reacts violently with water, including atmospheric moisture, to release large volumes of hydrogen gas, which is extremely flammable and can ignite or explode.[3][12] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reactive Solvents: Reactions must be performed in dry, aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (THF).[8][12]

  • Quenching: The workup procedure to quench excess LiAlH₄ is highly exothermic and must be performed slowly and at low temperatures (e.g., 0 °C). A standard and cautious method is the Fieser workup, involving the sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water.

Troubleshooting Guide

Q4: My reaction is complete by TLC, but my isolated yield of this compound is very low. What happened?

Low isolated yield despite complete consumption of starting material often points to issues during the workup or purification stages, especially with LiAlH₄ reactions.

  • Cause 1: Product trapped in aluminum salts. The workup of LiAlH₄ reactions generates aluminum hydroxides (Al(OH)₃) and lithium hydroxide (LiOH).[3] These can form a gelatinous precipitate that physically traps the desired alcohol product, making extraction inefficient.

  • Troubleshooting Strategy:

    • Ensure Proper Quenching: Use a well-established quenching procedure, such as the Fieser method, to produce granular salts that are easier to filter. For a reaction with 'x' grams of LiAlH₄, cautiously add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, all while cooling the reaction vessel.

    • Filter with Celite®: After quenching, stir the resulting slurry for several hours to allow for complete granulation. Filter the mixture through a pad of Celite® or diatomaceous earth to effectively remove the inorganic salts.

    • Thorough Washing: Wash the filter cake extensively with a suitable solvent (e.g., ethyl acetate, THF) to recover any adsorbed product. Combine the washings with the original filtrate.

  • Cause 2: Product volatility. While this compound is not extremely volatile, some product loss can occur if solvents are removed under high vacuum at elevated temperatures.

  • Troubleshooting Strategy:

    • Use a rotary evaporator with moderate temperature and vacuum. Avoid leaving the product on a high-vacuum line for extended periods after the solvent is removed.

Q5: I am observing a significant side product that appears to be dechlorinated. Why is this happening and how can I prevent it?

The loss of one or both chlorine atoms from the pyridine ring is a potential side reaction, although it's more commonly associated with catalytic hydrogenation than hydride reduction.[13] However, under certain conditions, it can occur.

  • Cause 1: Over-reduction or excessive heat. While LiAlH₄ does not typically reduce aryl halides, excessive reaction temperatures or prolonged reaction times in the presence of a very strong reducing agent could potentially lead to undesired side reactions on the electron-deficient, halogenated pyridine ring.[3]

  • Troubleshooting Strategy:

    • Maintain Temperature Control: Ensure the reaction temperature does not exceed the recommended parameters. The initial addition of the substrate to the LiAlH₄ slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by gentle reflux if required by the protocol.

    • Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

  • Cause 2: Contamination with a catalytic impurity. Trace metal impurities in reagents or on the surface of the reaction vessel could potentially catalyze a dehalogenation reaction.

  • Troubleshooting Strategy:

    • Ensure high-purity reagents and use clean, acid-washed glassware for the reaction.

Q6: My reaction seems to stall and never reaches completion. What are the likely causes?

An incomplete reaction is a common issue that can almost always be traced back to the reagents or reaction setup.

  • Cause 1: Inactive LiAlH₄. LiAlH₄ is readily deactivated by moisture.[3] If the reagent is old, has been improperly stored, or was exposed to air, its reducing power will be significantly diminished. A gray, powdered appearance is typical for commercial material, while pure LiAlH₄ is a white solid.[3]

  • Troubleshooting Strategy:

    • Use a fresh bottle of LiAlH₄ or a freshly opened container.

    • If you suspect your reagent is partially deactivated, you may need to use a larger excess. However, using fresh, active reagent is always preferable.

  • Cause 2: Insufficient amount of reducing agent. The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride. The first is for the initial deprotonation, and the second is for the reduction of the carbonyl group.[5] Therefore, a molar excess of LiAlH₄ is required.

  • Troubleshooting Strategy:

    • Recalculate your stoichiometry. A common practice is to use 1.5 to 2.0 molar equivalents of LiAlH₄ relative to the carboxylic acid to ensure the reaction goes to completion.

  • Cause 3: Poor solvent quality. The use of non-anhydrous THF or diethyl ether will quench the LiAlH₄ before it can react with the substrate.

  • Troubleshooting Strategy:

    • Always use a freshly distilled or commercially available anhydrous solvent. THF is the preferred solvent for LAH, despite lower solubility, as it is more stable than diethyl ether.[12]

Data Summary & Protocols

Comparative Overview of Reducing Agents
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Substrate Carboxylic Acids, Esters, Amides, etc.[4]Aldehydes, Ketones, Esters (slower)[7]
Reactivity Very HighModerate
Solvent Anhydrous Ether, THF[12]Protic solvents (Ethanol, Methanol)[7]
Workup Careful, multi-step aqueous quench[8]Simple aqueous or acidic quench[14]
Safety Pyrophoric, reacts violently with water[11]Stable in air, reacts slowly with protic solvents
Recommendation Primary choice for 2,4-Dichloronicotinic acidAlternative for Methyl 2,4-dichloronicotinate

Experimental Workflow Visualization

The following diagram illustrates the primary synthetic pathway from the starting acid to the final product.

Reaction_Pathway cluster_start Starting Material cluster_reaction Reduction Step cluster_product Final Product Start 2,4-Dichloronicotinic Acid Reagents 1) LiAlH₄, Anhydrous THF 2) H₂O, NaOH(aq) Workup Start->Reagents Reduction Product This compound Reagents->Product Isolation

Caption: Synthetic pathway for the reduction of 2,4-Dichloronicotinic acid.

Detailed Experimental Protocol

Method A: Reduction of 2,4-Dichloronicotinic Acid using LiAlH₄

Materials:

  • 2,4-Dichloronicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® 545

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF (approx. 10 mL per gram of LiAlH₄) in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 2,4-Dichloronicotinic acid (1.0 eq.) in anhydrous THF (approx. 15 mL per gram) and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. Vigorous hydrogen evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction back down to 0 °C. Quench the reaction by the slow, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by 15% NaOH solution (1 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄).

  • Workup and Isolation: Remove the ice bath and stir the resulting white slurry vigorously for 1 hour at room temperature. Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes.

  • Filtration: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF and then ethyl acetate.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield pure this compound.

Troubleshooting Decision Tree

This flowchart provides a logical path to diagnose and solve common issues encountered during the synthesis.

Troubleshooting_Flowchart Start Initial Problem Observed LowYield Low Isolated Yield Start->LowYield IncompleteRxn Incomplete Reaction Start->IncompleteRxn SideProduct Unexpected Side Product Start->SideProduct WorkupIssue Workup Issue? (Gelatinous Precipitate) LowYield->WorkupIssue ReagentQuality Reagent Quality Issue? IncompleteRxn->ReagentQuality Dechlorination Dechlorination Observed? SideProduct->Dechlorination OptimizeQuench Action: Optimize Fieser Quench Use Celite® Filtration WorkupIssue->OptimizeQuench Yes PurificationLoss Purification Loss? WorkupIssue->PurificationLoss No CheckPurity Action: Check Column Fractions Avoid High Vacuum/Heat PurificationLoss->CheckPurity Yes UseFreshReagent Action: Use Fresh LiAlH₄ Use Anhydrous Solvent ReagentQuality->UseFreshReagent Yes Stoichiometry Stoichiometry Correct? ReagentQuality->Stoichiometry No CheckCalc Action: Recalculate Equivalents Use 1.5-2.0 eq. LiAlH₄ Stoichiometry->CheckCalc Yes TempControl Action: Maintain Temp <10°C on Add Avoid Prolonged Reflux Dechlorination->TempControl

References

Alternative reagents for the synthesis of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,4-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common and complex issues encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting protocols. Our goal is to ensure your experiments are efficient, reproducible, and successful.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section covers fundamental questions about reagent selection and reaction pathways, providing a solid foundation for troubleshooting.

Q1: What are the primary synthetic routes to this compound?

There are two primary and reliable synthetic pathways to obtain this compound. The choice largely depends on the availability of the starting material.

  • Reduction of a Carboxylic Acid Derivative: The most common route involves the reduction of 2,4-dichloronicotinic acid or its corresponding ester (e.g., methyl 2,4-dichloronicotinate). This is a robust method, but the choice of reducing agent is critical to avoid unwanted side reactions.

  • Reduction of an Aldehyde: An alternative route is the reduction of 2,4-Dichloropyridine-3-carbaldehyde.[1][2][][4][5][6] This method is often cleaner and requires milder reducing agents, but the aldehyde starting material can be more expensive or require an additional synthesis step.

The following diagram illustrates these primary pathways.

G cluster_0 Route 1: From Carboxylic Acid/Ester cluster_1 Route 2: From Aldehyde 2,4-Dichloronicotinic Acid 2,4-Dichloronicotinic Acid Ester Derivative Ester Derivative 2,4-Dichloronicotinic Acid->Ester Derivative Esterification Target_Methanol_1 This compound 2,4-Dichloronicotinic Acid->Target_Methanol_1 Reduction Ester Derivative->Target_Methanol_1 Reduction 2,4-Dichloropyridine-3-carbaldehyde 2,4-Dichloropyridine-3-carbaldehyde Target_Methanol_2 This compound 2,4-Dichloropyridine-3-carbaldehyde->Target_Methanol_2 Reduction

Caption: Primary synthetic routes to the target molecule.

Q2: I need to reduce 2,4-dichloronicotinic acid. Which reducing agent should I choose? Lithium Aluminum Hydride (LAH) or a Borane complex?

This is a critical decision that impacts yield, purity, and safety. Both LAH and Borane complexes are effective but have distinct profiles.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a powerful, non-selective reducing agent that readily reduces carboxylic acids to primary alcohols.[7][8][9][10] Its high reactivity, however, means it can also react with other functional groups and requires strictly anhydrous conditions as it reacts violently with water.[11]

  • Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂): Borane reagents are highly selective for carboxylic acids, often leaving esters, amides, and other functional groups untouched.[12][13][14][15][16] This selectivity makes them an excellent choice for complex molecules. The borane-dimethyl sulfide (BH₃-SMe₂) complex is more stable and available in higher concentrations than the tetrahydrofuran (BH₃-THF) complex.[16]

The choice depends on the substrate. If the molecule contains other reducible functional groups that must be preserved, a borane complex is the superior choice. If the starting material is relatively simple, LAH is a cost-effective and powerful option.

ReagentSelectivityKey AdvantagesKey Disadvantages
LiAlH₄ (LAH) Low (reduces most carbonyls)[9]High reactivity, rapid reactionReacts violently with water[11], non-selective
BH₃ Complexes High (selective for acids)[14][16][17]Excellent functional group toleranceBH₃-SMe₂ has an unpleasant odor[16]

Data Comparison: Reagent choice for carboxylic acid reduction.

Part 2: Troubleshooting Guide for Common Synthetic Issues

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your synthesis.

Q3: My reduction of methyl 2,4-dichloronicotinate with NaBH₄ is not working. What is the problem?

This is a common issue stemming from reagent reactivity. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids.[8][11] It is primarily used for reducing more reactive carbonyls like aldehydes and ketones.

Causality: The carbonyl carbon of an ester is less electrophilic than that of an aldehyde or ketone due to resonance contribution from the adjacent oxygen atom. NaBH₄ is a mild hydride donor and lacks the potency to overcome this reduced reactivity.

Troubleshooting Protocol:

  • Switch to a Stronger Reducing Agent: The most direct solution is to use a more powerful reagent like Lithium Aluminum Hydride (LAH), which readily reduces esters to primary alcohols.[8][9]

  • Alternative: Two-Step Procedure with NaBH₄: If you must use NaBH₄ due to other sensitive functional groups, you can employ a two-step process. First, activate the carboxylic acid (if that's your starting material) and then reduce it with NaBH₄.[16][18]

  • Consider Lithium Borohydride (LiBH₄): LiBH₄ is more reactive than NaBH₄ and can selectively reduce esters in the presence of carboxylic acids.[19]

Q4: I am observing dechlorination as a major side product during my reduction with LAH. How can I prevent this?

Dechlorination is a known side reaction with highly reactive hydride reagents on halogenated aromatic rings, particularly pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by the hydride, which can lead to displacement of the chloride ions.

Causality: The powerful nucleophilicity of the hydride from LAH can attack the carbon-chlorine bond, especially at the more activated positions of the pyridine ring.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most effective first step. Perform the LAH addition at 0°C or even -78°C (dry ice/acetone bath) and allow the reaction to slowly warm to room temperature. Lower temperatures decrease the kinetic energy available for the side reaction.

  • Use a Milder or More Sterically Hindered Reagent:

    • Borane Complexes (BH₃-THF): These are less nucleophilic than LAH and are an excellent alternative for reducing the carboxylic acid without affecting the chloro-substituents.[12][20]

    • Lithium tri-tert-butoxyaluminum hydride (LTTBA): This is a sterically hindered and less reactive derivative of LAH. It is often used to reduce acid chlorides to aldehydes but can be a good option for reducing esters to alcohols when over-reduction or side reactions are a concern.[8]

  • Inverse Addition: Add the LAH solution slowly to the solution of your starting material (inverse addition). This keeps the concentration of the highly reactive LAH low at all times, disfavoring the side reaction.

G Start Dechlorination Observed? Action1 Lower Reaction Temperature (e.g., 0°C or -78°C) Start->Action1 Action2 Change Reducing Agent Start->Action2 Action3 Use Inverse Addition (Add LAH to substrate) Start->Action3 Check1 Side Reaction Mitigated? Action1->Check1 SubAction2a Switch to BH3-THF (More Selective) Action2->SubAction2a SubAction2b Switch to LTTBA (Milder LAH derivative) Action2->SubAction2b Action3->Check1 Success Proceed to Workup Check1->Success Yes Failure Re-evaluate Route/ Consult Literature Check1->Failure No SubAction2a->Check1 SubAction2b->Check1

Caption: Troubleshooting workflow for dechlorination side reactions.

Q5: Can I start from 2,4-Dichloropyridine-3-carbaldehyde and use a Grignard reagent to form the methanol?

No, this is not a recommended approach. A Grignard reagent (R-MgX) is a strong nucleophile but also a strong base. While it can add to an aldehyde, it would likely react with the acidic proton of the resulting alcohol in situ. More importantly, using a Grignard reagent like methyl magnesium bromide would result in the formation of a secondary alcohol (1-(2,4-Dichloropyridin-3-yl)ethanol), not the desired primary alcohol, this compound.

Correct Approach from the Aldehyde: To synthesize the target primary alcohol from 2,4-Dichloropyridine-3-carbaldehyde, you should use a simple reduction protocol.

Experimental Protocol: Reduction of Aldehyde

  • Dissolve: Dissolve 1 equivalent of 2,4-Dichloropyridine-3-carbaldehyde in a suitable alcohol solvent like methanol or ethanol at room temperature.

  • Cool: Cool the solution to 0°C in an ice bath.

  • Reduce: Add sodium borohydride (NaBH₄) (approx. 1.1 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic.

  • Monitor: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench & Workup: Once the starting material is consumed, slowly quench the reaction with water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify: Purify the crude material by column chromatography or recrystallization as needed.

References

Minimizing byproduct formation in (2,4-Dichloropyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,4-Dichloropyridin-3-yl)methanol Synthesis

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of this compound. Our focus is to address common challenges, particularly the formation of byproducts, to enhance reaction efficiency, yield, and product purity. This document is structured as a dynamic resource, combining troubleshooting advice with foundational knowledge to empower users in their experimental work.

Overview of the Primary Synthetic Route

The most direct and common method for synthesizing this compound is the selective reduction of the corresponding aldehyde, 2,4-dichloro-3-pyridinecarboxaldehyde. This precursor is readily available from numerous chemical suppliers[1][2][3][4]. While seemingly straightforward, this reduction requires careful control of reagents and conditions to prevent undesired side reactions.

The primary challenge lies in achieving chemoselective reduction of the aldehyde group without affecting the chlorine substituents on the sensitive pyridine ring. The diagram below illustrates the desired transformation and potential pathways leading to common byproducts.

SM 2,4-Dichloro-3-pyridinecarboxaldehyde P This compound (Desired Product) SM->P   Selective Reduction   (e.g., NaBH4) BP1 Monochloro-pyridin-3-yl-methanol (Dechlorination Byproduct) SM->BP1   Overly Harsh Reduction   (e.g., Catalytic Hydrogenation,   strong hydrides) BP2 2,4-Dichloronicotinic Acid (Oxidation Byproduct) P->BP2   Air Oxidation   (During workup/storage)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction is incomplete. TLC and NMR analysis show significant amounts of unreacted 2,4-dichloro-3-pyridinecarboxaldehyde. What is the likely cause?

Answer: This is a common issue often related to the potency or stoichiometry of the reducing agent.

  • Causality: Sodium borohydride (NaBH₄), the recommended reagent for this conversion, can degrade upon exposure to atmospheric moisture, reducing its activity. Furthermore, insufficient molar equivalents will naturally lead to an incomplete reaction. The reaction kinetics are also temperature-dependent; performing the reaction at excessively low temperatures (e.g., < 0 °C) may slow the conversion rate significantly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator.

    • Adjust Stoichiometry: While a 1.0 to 1.2 molar equivalent of NaBH₄ is often sufficient, you can incrementally increase the equivalents to 1.5. Add the reagent in portions to control the initial exotherm and monitor the reaction progress by TLC after each addition.

    • Control Temperature: The optimal temperature range for this reduction is typically 0 °C to room temperature. Start the addition of NaBH₄ at 0 °C to manage the initial reaction rate, then allow the mixture to slowly warm to room temperature and stir for 2-4 hours to ensure completion.

    • Solvent Choice: Ensure the aldehyde is fully dissolved in the chosen solvent (typically methanol or ethanol) before adding the reducing agent. Poor solubility can limit the reaction rate.

Question 2: I am observing byproducts that appear to be dechlorinated, such as (2-chloropyridin-3-yl)methanol. How can I prevent this?

Answer: Reductive dechlorination (hydrogenolysis) is a known side reaction for halogenated heterocycles, especially with overly aggressive reducing agents or conditions.

  • Causality: The C-Cl bonds on the pyridine ring possess some reactivity towards reduction. While stable to mild hydrides like NaBH₄, more powerful reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Pd-C) can readily cleave these bonds. This issue can be exacerbated by elevated temperatures or prolonged reaction times.

  • Preventative Measures:

    • Select the Right Reagent: Strictly avoid catalytic hydrogenation and LiAlH₄ for this specific transformation. Sodium borohydride is the reagent of choice due to its high chemoselectivity for aldehydes in the presence of aryl halides.

    • Maintain Low Temperature: As stated previously, controlling the temperature is critical. Running the reaction at or below room temperature minimizes the energy available to initiate the undesired dechlorination pathway.

    • Limit Reaction Time: Monitor the reaction closely using TLC. Once the starting aldehyde is fully consumed, proceed with the workup promptly. Unnecessarily long reaction times increase the probability of side reactions.

Table 1: Comparison of Common Reducing Agents

Reducing AgentFormulaSelectivity for AldehydeRisk of DechlorinationSafety & Handling Considerations
Sodium BorohydrideNaBH₄ExcellentLowRelatively safe; reacts with protic solvents
Lithium Aluminum HydrideLiAlH₄GoodHighHighly reactive; violent reaction with water
Diisobutylaluminum HydrideDIBAL-HExcellentModerateRequires anhydrous conditions and low temp.
Catalytic HydrogenationH₂/Pd-CPoorVery HighRequires specialized pressure equipment

Question 3: My isolated product appears pure initially but develops an aldehyde impurity over time. How can I improve its stability?

Answer: The product, a primary alcohol, is susceptible to re-oxidation to the aldehyde, especially if exposed to air and potential contaminants.

  • Causality: Benzylic-type alcohols, including heterocyclic analogs like this one, can be sensitive to air oxidation. This can be catalyzed by trace metal impurities or occur slowly upon prolonged exposure to the atmosphere.

  • Stabilization Protocol:

    • Inert Atmosphere Workup: During the final stages of purification (e.g., solvent removal), use an inert atmosphere (Nitrogen or Argon) to minimize air exposure.

    • Proper Storage: Store the final, dried product in a sealed vial under an inert atmosphere, preferably at low temperatures (e.g., < 4 °C) and protected from light.

    • Purification Quality: Ensure the final product is free of any residual oxidizing agents or metal contaminants from previous steps. If necessary, a plug of silica gel filtration can help remove non-volatile impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for this reduction?

    • Methanol or ethanol are the most common and effective solvents. They readily dissolve the starting aldehyde and the sodium borohydride reagent, and their protic nature helps facilitate the reduction mechanism.

  • Q2: How should I properly quench the reaction?

    • After confirming the reaction is complete via TLC, cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a mild acid, such as 1M HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl), until the effervescence from excess borohydride ceases. This must be done cautiously as hydrogen gas is evolved.

  • Q3: What is the most effective method for purifying the final product?

    • After aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), the primary purification method is flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the proportion of ethyl acetate, is effective at separating the more polar alcohol product from the less polar starting aldehyde and any non-polar byproducts.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the reduction of 2,4-dichloro-3-pyridinecarboxaldehyde.

Materials:

  • 2,4-dichloro-3-pyridinecarboxaldehyde (1.0 eq)[5]

  • Sodium Borohydride (1.5 eq)

  • Methanol (anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Monitor the temperature to ensure it does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product alcohol will have a lower Rf value than the starting aldehyde.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Slowly add 1M HCl dropwise to quench the excess NaBH₄. Continue adding until gas evolution stops.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid. Dry under vacuum and store under an inert atmosphere.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Aldehyde in Methanol prep2 Cool to 0 °C prep1->prep2 react1 Add NaBH4 in portions prep2->react1 react2 Warm to RT, stir 2-4h react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with 1M HCl at 0 °C react3->workup1 If reaction is complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash & Dry Organic Layer workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Optimized workflow for the synthesis of this compound.

References

Technical Support Center: Monitoring (2,4-Dichloropyridin-3-yl)methanol Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving (2,4-Dichloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who rely on Thin-Layer Chromatography (TLC) for real-time reaction progress analysis. Here, we move beyond mere procedural steps to explain the underlying chemical principles, ensuring you can not only follow a protocol but also intelligently troubleshoot the challenges specific to this substrate.

The primary focus of this guide will be the oxidation of this compound to its corresponding aldehyde, a common and crucial transformation in synthetic chemistry. The principles and troubleshooting steps discussed are broadly applicable to other reactions of this molecule as well.

Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the oxidation of this compound?

TLC is a rapid, inexpensive, and highly effective technique for monitoring the progress of many organic reactions.[1][2] For the oxidation of this compound, it is particularly advantageous because:

  • Polarity Difference: There is a significant difference in polarity between the starting material (a primary alcohol) and the product (an aldehyde). The alcohol can engage in hydrogen bonding, making it more polar and causing it to adhere more strongly to the polar silica gel stationary phase. The resulting aldehyde is less polar. This difference ensures good separation on a TLC plate, with the starting material exhibiting a lower Retention Factor (Rf) than the product.

  • Speed and Efficiency: A TLC analysis can be completed in 5-10 minutes, providing near-real-time data that allows for critical decisions, such as determining if a reaction is complete, if it has stalled, or if side products are forming.[3]

  • Minimal Sample Consumption: Only a minuscule amount of the reaction mixture is needed, preserving your valuable material.

Q2: What is the fundamental principle of separating the reactant and product on a TLC plate?

The separation is based on the principle of adsorption chromatography.[2]

  • Stationary Phase: A TLC plate is coated with a thin layer of a polar adsorbent, typically silica gel (SiO₂).

  • Mobile Phase: A solvent or mixture of solvents (the eluent) moves up the plate via capillary action.[4]

  • Separation: As the mobile phase ascends, it carries the components of your spotted reaction mixture with it. The more polar this compound interacts more strongly with the polar silica gel and travels a shorter distance. The less polar product, the aldehyde, interacts less with the stationary phase and is carried further up the plate by the mobile phase.

This differential migration results in the separation of spots, allowing for a visual assessment of the reaction's progress.

Experimental Protocols & Methodologies
Protocol 1: Standard TLC Setup for Reaction Monitoring

This protocol outlines the essential steps for accurately monitoring your reaction. The key to trustworthy results is consistency and the use of proper controls.

  • Plate Preparation:

    • Using a soft pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate.[3] Never use an ink pen, as the ink components will chromatograph along with your sample.[5]

    • Mark three evenly spaced ticks on the origin line for your spots: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

  • Sample Preparation & Spotting:

    • SM Lane: Dissolve a small amount of your starting this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, lightly touch the solution to the "SM" tick on the origin line. The spot should be small and concentrated (1-2 mm in diameter).

    • RM Lane: Use a clean capillary tube to take a small aliquot of your reaction mixture. Spot it directly onto the "RM" tick.

    • Co-spot Lane (C): First, spot the starting material solution on the "C" tick. Then, without changing capillary tubes, spot the reaction mixture directly on top of the SM spot. This "co-spot" is crucial for confirming the identity of the starting material spot in the reaction mixture lane.[3][6]

  • Plate Development:

    • Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.[5]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures better and more uniform development.

    • Carefully place the TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization & Interpretation:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely in a fume hood.

    • Visualize the spots using a non-destructive method first, followed by a destructive one if necessary (see Visualization section below).

TLC_Interpretation

Fig 1. Visualizing reaction progress over time using TLC.
Developing the Optimal TLC Method

The success of your TLC analysis hinges on choosing the right mobile phase and visualization technique.

Mobile Phase Selection

The goal is to find a solvent system where the starting material has an Rf of ~0.2-0.3 and the product has a higher Rf, with clear separation between them. An ideal Rf range for spots is generally between 0.15 and 0.85.[7]

This compound is a moderately polar compound. The corresponding aldehyde is significantly less polar. A mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate is a standard starting point.

Solvent System (v/v)PolarityExpected Outcome
9:1 Hexanes:Ethyl AcetateLowAll spots will likely remain at or near the baseline.
7:3 Hexanes:Ethyl Acetate Medium (Good Starting Point) Should provide good separation between the alcohol and aldehyde.
1:1 Hexanes:Ethyl AcetateMedium-HighSpots may have high Rf values, potentially close to the solvent front.
100% Ethyl AcetateHighAll spots will likely run to the top of the plate with the solvent front.
Table 1: Suggested mobile phase systems for method development.

Pro-Tip: If you observe "tailing" or "streaking" of spots, which is common for basic compounds like pyridines on acidic silica gel, add a small amount (0.1–2.0%) of triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[8][9] This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical spots.

Visualization Techniques
  • UV Light (Non-destructive):

    • Principle: The pyridine ring in your compounds is a chromophore that absorbs UV light.[10][11] Commercially available TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[12][13] Your compounds will quench this fluorescence and appear as dark purple spots.

    • Procedure: View the dried plate under a UV lamp.[12] Gently circle the visible spots with a pencil, as they will disappear once the lamp is turned off.[12]

  • Potassium Permanganate (KMnO₄) Stain (Destructive):

    • Principle: This stain is an oxidizing agent. It reacts with compounds that can be oxidized, such as alcohols. The purple permanganate (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂).

    • Application: It is excellent for this specific reaction. The starting alcohol will readily react, showing up as a yellow-brown spot on a purple background. The aldehyde product will react much more slowly, if at all. This differential staining provides an extra layer of confirmation.

    • Recipe: Dissolve 1.5g of KMnO₄, 10g of K₂CO₃, and 1.25mL of 10% NaOH in 200mL of water.[14]

  • p-Anisaldehyde Stain (Destructive):

    • Principle: A versatile general-purpose stain that reacts with many functional groups to produce a range of colors upon heating.[14] It is particularly sensitive to nucleophilic groups.[14]

    • Application: Can be used to visualize both the starting material and the product, which may appear as different colors, aiding in their identification.

    • Recipe: Combine 185mL of 95% ethanol, 5mL of p-anisaldehyde, 7mL of concentrated sulfuric acid, and 2mL of glacial acetic acid.[7]

Troubleshooting Guide

Troubleshooting_TLC

Fig 2. A decision tree for troubleshooting common TLC issues.
Q: My spots are streaking vertically instead of being round. What's wrong?
  • Cause 1: Sample Overload. You may have spotted too much material on the origin.[5][8][9] This saturates the stationary phase, leading to a smear rather than a defined spot.

    • Solution: Dilute your sample solution and re-spot a smaller amount.

  • Cause 2: Interaction with Silica. As a pyridine derivative, your compound is basic. The acidic nature of the silica gel can cause strong, non-ideal interactions, leading to tailing.[9]

    • Solution: Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to your mobile phase to neutralize the active sites on the silica plate.[8][15]

  • Cause 3: Sample Solvent Effects. If you dissolve your sample in a very polar solvent (like methanol) for spotting, it can interfere with the initial binding to the silica, causing a distorted spot.

    • Solution: Use a less polar, volatile solvent for sample preparation, such as dichloromethane or ethyl acetate.

Q: All my spots are stuck on the baseline (Rf ≈ 0). What should I do?
  • Cause: Your mobile phase is not polar enough to move the compounds off the origin.[8] The compounds have a much higher affinity for the stationary phase than the mobile phase.

    • Solution: Increase the polarity of your eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate (e.g., move from 8:2 to 6:4).

Q: All my spots ran to the top with the solvent front (Rf ≈ 1). How do I fix this?
  • Cause: Your mobile phase is too polar.[8] It is solvating the compounds so effectively that they have little to no interaction with the stationary phase.

    • Solution: Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, decrease the proportion of ethyl acetate (e.g., move from 1:1 to 8:2).

Q: My starting material and product spots are very close together. How can I improve the separation?
  • Cause: The chosen solvent system does not have the right selectivity for your compounds.[6]

    • Solution 1: Perform a systematic screen of solvent polarity. Try eluent systems in 10% increments (e.g., 10% EtOAc/Hex, 20% EtOAc/Hex, etc.) to find the optimal ratio.

    • Solution 2: Change the solvent system entirely. Different solvents interact with compounds in unique ways. For example, switching from ethyl acetate to dichloromethane (with a small amount of methanol) can drastically alter the separation.

Q: I'm running the reaction in a high-boiling solvent like DMF or DMSO, and my TLC plate is just a huge smear.
  • Cause: High-boiling, polar solvents like DMF and DMSO are non-volatile and will streak up the entire plate, carrying your compounds with them.[6]

    • Solution: After spotting the reaction mixture on the plate, place the TLC plate under high vacuum for a few minutes before developing it.[6] This will remove the offending high-boiling solvent, leaving your compounds of interest adsorbed on the silica at the origin.

Q: I don't see any spots under UV light, but I'm sure the reaction is working. Why?
  • Cause 1: Sample is too dilute. The concentration of your compounds on the plate may be below the limit of detection for UV visualization.[5][8]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[5][8] This concentrates the sample on the origin.

  • Cause 2: Compound is not UV-active. While unlikely for this specific pyridine system, some compounds do not absorb UV light at 254 nm.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) or p-anisaldehyde stain will visualize a wide range of organic compounds.[7][13][14]

References

Technical Support Center: Strategies for the Selective Halogenation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective halogenation of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and mechanistic insights for one of the most fundamental yet challenging transformations in heterocyclic chemistry. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why is the direct electrophilic halogenation of a simple pyridine ring so difficult and often unselective?

The direct electrophilic aromatic substitution (EAS) on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom.[1] This deactivates the ring towards electrophilic attack, making it significantly less reactive than benzene.[1] Consequently, these reactions require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids.[1][2][3]

When the reaction does proceed under these forcing conditions, the electrophile preferentially attacks the C3 (or C5) position. This regioselectivity is a direct consequence of the stability of the intermediate sigma complex. Attack at the C2, C4, or C6 positions would place a destabilizing positive charge directly on the electronegative nitrogen atom, a highly unfavorable resonance structure. The intermediate resulting from C3 attack avoids this, making it the kinetically favored product.[1] Despite this inherent preference, low yields and mixtures of regioisomers are common.[1][3][4]

G cluster_c3 C3 Attack (Favored) cluster_c2c4 C2/C4 Attack (Disfavored) c3_start Pyridine + E+ c3_int Sigma Complex (Charge at C2, C4, C6) c3_start->c3_int c3_prod 3-Halopyridine c3_int->c3_prod c24_start Pyridine + E+ c24_int Sigma Complex (Unfavorable resonance with N+) c24_start->c24_int c24_unstable Highly Unstable Intermediate c24_int->c24_unstable

Causality of C3-selectivity in electrophilic attack.

Troubleshooting Guide: Navigating by Position

To effectively troubleshoot, it's best to consider the target position for halogenation. This guide is structured to help you select and optimize a strategy based on your desired regioisomer.

G start What is your target regioisomer? c3 C3 or C5 Position start->c3 c2 C2 or C6 Position start->c2 c4 C4 Position start->c4 strat_c3 Strategy: 1. Classical EAS (Harsh) 2. Zincke Imine Intermediate (Mild) c3->strat_c3 strat_c2 Strategy: Pyridine N-Oxide Activation c2->strat_c2 strat_c4 Strategy: 1. N-Oxide Route (Substrate Dependent) 2. Phosphonium Salt Intermediate c4->strat_c4

Decision workflow for selective pyridine halogenation.
Section 1: C3-Selective Halogenation

Issue: My standard electrophilic bromination (e.g., Br₂/oleum) gives a very low yield and a mixture of products.

Analysis & Solution: This is a common outcome due to the harsh conditions required to overcome the pyridine ring's deactivation.[3][4] For complex molecules, these conditions are often not viable. A superior and milder strategy involves a temporary ring-opening to form a highly reactive "Zincke imine" intermediate.[4][5][6]

The Zincke Imine Strategy Explained: This "one-pot" protocol transforms the electron-deficient pyridine into a series of polarized, electron-rich alkenes (the Zincke imine).[4] This acyclic intermediate readily undergoes electrophilic halogenation under mild conditions with high regioselectivity for the position corresponding to the final C3 of the pyridine. Subsequent ring-closing regenerates the aromatic pyridine ring, now halogenated at the 3-position.[1][4] This method is compatible with a wide range of functional groups.[4]

G pyridine Pyridine activation N-Activation (e.g., Tf2O) pyridine->activation ring_open Ring Opening (Amine) activation->ring_open zincke Zincke Imine (Electron-Rich) ring_open->zincke halogenation Halogenation (e.g., NIS, NBS) zincke->halogenation ring_close Ring Closing (e.g., NH4OAc) halogenation->ring_close product 3-Halopyridine ring_close->product

Workflow for C3-halogenation via a Zincke imine.

Experimental Protocol 1: C3-Iodination of 2-Phenylpyridine via Zincke Intermediate [1][4]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve 2-phenylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv), allow the reaction to warm to room temperature, and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.

  • Work-up and Purification: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 2: C2/C6-Selective Halogenation

Issue: I need to install a chlorine atom at the C2 position, but direct halogenation is not working.

Analysis & Solution: The most reliable and widely used method for C2/C6 halogenation is through the corresponding pyridine N-oxide .[7][8][9][10] This strategy fundamentally changes the electronic properties of the ring.

The N-Oxide Strategy Explained: Oxidizing the pyridine nitrogen to an N-oxide activates the C2 and C4 positions towards nucleophilic attack. The N-oxide is first activated by an electrophilic reagent (e.g., POCl₃, oxalyl chloride), making the C2/C6 positions highly electrophilic.[10] A halide nucleophile (either from the activating reagent or an external source) can then attack the C2 position. A subsequent elimination step rearomatizes the ring and removes the oxygen, yielding the 2-halopyridine.[10] This method provides practical access to various 2-halo-substituted pyridines, which are crucial intermediates in pharmaceutical synthesis.[7][11]

Reagent SystemConditionsSelectivity (C2 vs. other)Typical YieldReference
POCl₃ / 2,6-lutidine0 °C, DCMHigh (e.g., 93:7)Good (e.g., 63%)[7]
Oxalyl Chloride / Et₃N0 °C to rt, DCMHighExcellent[10]
SO₂Cl₂Elevated Temp.Substrate DependentVariable[7]

Troubleshooting Poor Regioselectivity (C2 vs. C4): While C2 attack is generally favored, mixtures can occur. The key breakthrough in achieving high C2 selectivity came from careful screening of bases and solvents.[7] Using a hindered base like 2,6-lutidine with POCl₃ in a non-polar solvent like dichloromethane (DCM) at low temperatures can significantly enhance the regioselectivity and yield.[7]

Experimental Protocol 2: General Procedure for 2-Chlorination of a Pyridine N-Oxide [7]

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).

  • Activation & Halogenation: Cool the solution to 0 °C. Add 2,6-lutidine (1.2 equiv) followed by the dropwise addition of phosphoryl chloride (POCl₃, 1.1 equiv).

  • Reaction: Allow the reaction to stir at 0 °C, monitoring progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or NaOH) and extract with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: C4-Selective Halogenation

Issue: C4-halogenation is my goal, but it seems impossible to achieve directly. The N-oxide method is giving me the C2-isomer.

Analysis & Solution: Selective C4-halogenation is arguably the most difficult of the three positional challenges. While N-oxide strategies can sometimes yield C4 products, this is highly substrate-dependent.[2] A modern, more general, and highly innovative approach involves the use of specially designed phosphine reagents to form a heterocyclic phosphonium salt at the C4 position.[2][12][13]

The Phosphonium Salt Strategy Explained: This two-step process is a powerful method for late-stage functionalization.[2][12]

  • Salt Formation: The pyridine reacts with a designed phosphine reagent (often activated by Tf₂O) to selectively install a bulky phosphonium group at the C4 position.

  • Displacement: The phosphonium group acts as an excellent leaving group and is displaced by a halide nucleophile (e.g., from LiCl, LiBr) in an SₙAr-type reaction to yield the 4-halopyridine.[2][12]

The success of this method hinges on the design of the phosphine reagent; incorporating electron-deficient pyridyl ligands on the phosphine makes the resulting C4-phosphonium salt more electrophilic and thus more reactive towards displacement by the halide nucleophile.[2]

Substrate ExampleHalogenating AgentYield (Displacement Step)Reference
PyridineLiCl / HCl~70-80%[13]
3-BromopyridineLiBr85%[2]
2-CyanopyridineLiCl / HClUnsuccessful[2]
Bepotastine PrecursorLiCl71%[2]

References

Overcoming solubility issues during the workup of (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, medicinal chemists, and process development scientists who are working with (2,4-Dichloropyridin-3-yl)methanol. The unique physicochemical properties of this molecule, stemming from its heterocyclic aromatic nature combined with a polar hydroxyl group, frequently lead to solubility challenges during reaction workup and purification. This document provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to empower you to overcome these common hurdles.

Understanding the Challenge: Physicochemical Properties

The structure of this compound imparts a dual nature to its solubility profile. The pyridine ring provides a basic nitrogen atom (pKa of the pyridinium ion is estimated to be around 2-3), making it soluble in acidic aqueous solutions. The hydroxymethyl group introduces polarity and hydrogen bonding capability, contributing to solubility in polar organic solvents and, to some extent, in water.

PropertyValue / DescriptionImplication for Workup
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol
Appearance Typically an off-white to pale yellow solidVisual confirmation of precipitation or dissolution.
Predicted pKa ~2-3 (for the protonated pyridine nitrogen)Highly soluble in acidic aqueous solutions (pH < 2). Becomes significantly less water-soluble at neutral or basic pH.
Solubility Profile Soluble in polar organic solvents like Methanol, Ethanol, DMSO, THF, and Dichloromethane.[1][2] Sparingly soluble in less polar solvents like Ethyl Acetate and Diethyl Ether. Limited solubility in neutral water, but this increases significantly upon protonation.[1]Solvent choice is critical for extraction. The compound can partition into both aqueous and organic layers, especially under acidic conditions, leading to yield loss.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the workup of reactions involving this compound.

FAQ 1: My product yield is low, and I suspect it's lost in the aqueous layer. Why is this happening and how can I recover it?

Root Cause Analysis: This is the most common failure mode. The pyridine nitrogen is basic and will be protonated by any acidic species present in the reaction mixture or introduced during the workup (e.g., an acid quench or wash). The resulting pyridinium salt is highly water-soluble and will readily partition into the aqueous phase.

Troubleshooting Workflow:

Caption: Decision tree for recovering product from the aqueous phase.

Detailed Recovery Protocol:

  • pH Adjustment: Before back-extraction, carefully adjust the pH of the aqueous layer to 8-9. Use a saturated solution of sodium bicarbonate (NaHCO₃) for mild conditions or a 1M solution of sodium carbonate (Na₂CO₃) for slightly stronger basicity. Avoid strong bases like NaOH if your molecule has base-sensitive functional groups.

  • Solvent Selection: Dichloromethane (DCM) is often more effective than ethyl acetate for extracting polar pyridines. For particularly stubborn cases, a mixture of 9:1 DCM:Methanol can be used, but be aware that this will also pull more water-soluble impurities into the organic phase.

  • The Salting-Out Effect: By saturating the aqueous layer with sodium chloride (brine), you increase the polarity of the aqueous phase, effectively "pushing" the less polar organic product into the organic layer. This is a crucial step for maximizing recovery.

FAQ 2: An intractable emulsion or a solid precipitate formed at the interface during extraction. What should I do?

Root Cause Analysis: Emulsions are common when working with polar, amphiphilic molecules that can act as surfactants. Precipitates can be the product itself crashing out of solution due to poor solubility in either phase or the formation of an insoluble salt.

Solutions:

  • For Emulsions:

    • Add Brine: The first and simplest approach is to add a significant amount of saturated NaCl solution (brine). This often disrupts the emulsion by changing the ionic strength of the aqueous layer.

    • Filter through Celite®: If brine fails, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This physically disrupts the emulsion droplets. Rinse the filter cake with your organic solvent to recover the product.

    • Patience and Gravity: Sometimes, letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.

  • For Interfacial Precipitates:

    • Isolate and Test: Carefully remove a small sample of the solid and test its solubility in your organic solvent and the aqueous phase.

    • If Product Precipitate: This suggests your organic solvent is not polar enough or is too saturated. Dilute the organic phase with more solvent or switch to a more polar one (e.g., from EtOAc to DCM).

    • If Inorganic Salt: Add a small amount of water to dissolve the salt. If this doesn't work, it may be necessary to filter the entire mixture as described above.

FAQ 3: How can I purify my product if it co-extracts with polar impurities, and I want to avoid column chromatography?

Root Cause Analysis: The inherent polarity of this compound means that standard extraction will often carry over polar, non-basic impurities (e.g., starting materials, reagent byproducts). An acid/base swing is a classical and highly effective technique to isolate basic compounds like pyridines.

Purification Workflow: Acid/Base Swing

Caption: Workflow for purification via acid/base extraction.

When to Use This Technique: This method is ideal when your desired product is basic, and the major impurities are neutral or acidic. It is a liquid-liquid chromatography method that leverages pKa differences for separation.

Cautionary Note on Solvent Choice: While Dichloromethane (DCM) is an excellent solvent for this compound, be aware that under certain conditions, particularly with prolonged storage or in the presence of catalytic impurities, DCM can react with pyridine derivatives to form bispyridinium salts.[3] It is generally safe for workup procedures but avoid storing solutions of your compound in DCM for extended periods.

Detailed Experimental Protocols

Protocol 1: Optimized Extractive Workup
  • Quenching: Quench the reaction mixture with water or a saturated solution of ammonium chloride (NH₄Cl).

  • Initial Extraction: Transfer the mixture to a separatory funnel and extract with Dichloromethane (3 x volume of the aqueous layer).

  • pH Check & Adjustment: Combine the aqueous layers from all extractions. Check the pH with litmus paper or a pH meter. If it is acidic (pH < 7), adjust to pH 8-9 by slowly adding a saturated solution of NaHCO₃.

  • Back-Extraction: Extract the pH-adjusted aqueous layer again with Dichloromethane (2 x volume).

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine (1 x volume). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification via Anti-Solvent Precipitation

This protocol is useful for crashing the polar product out of a solution, leaving less polar impurities behind.

  • Dissolution: Dissolve the crude material in a minimum amount of a polar solvent in which it is highly soluble (e.g., Methanol or Dichloromethane).

  • Filtration: Filter the solution to remove any insoluble baseline impurities.

  • Precipitation: While stirring, slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes or heptane) until the solution becomes cloudy and a precipitate begins to form.

  • Crystallization: Continue adding the anti-solvent until precipitation appears complete. Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of the anti-solvent, and dry under vacuum.

Summary of Workup Strategies

StrategyPrincipleProsConsBest For...
Direct Extraction Partitioning between immiscible aqueous and organic phases.Fast, simple, and requires minimal reagents.Prone to yield loss if pH is not controlled; can co-extract polar impurities.Crude purifications where the product is the major component and has low aqueous solubility at neutral pH.
Acid/Base Swing Exploits the basicity of the pyridine nitrogen for selective isolation.Excellent for removing neutral and acidic impurities; high purity product.More time-consuming, requires more solvent and reagents. Not suitable if the product is acid-labile.Purifying the target compound from reaction mixtures containing significant non-basic impurities.
Anti-Solvent Precipitation Inducing crystallization by adding a solvent in which the product is insoluble.Can provide crystalline, high-purity material without chromatography. Fast and effective.Requires finding a suitable solvent/anti-solvent pair. May not work for oily products. Yield can be variable.Isolating solid products from soluble impurities, especially as a final purification step.

References

Validation & Comparative

A Researcher's Guide to Differentiating (2,4-Dichloropyridin-3-yl)methanol and Its Isomers Through Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Isomeric purity can profoundly impact a drug's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparative analysis of the spectral data for (2,4-Dichloropyridin-3-yl)methanol and its isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds. This document offers a deep dive into the expected spectral characteristics, detailed experimental protocols, and a logical workflow for unambiguous isomer identification.

The Challenge of Isomeric Differentiation

The subtle repositioning of chloro and hydroxymethyl substituents on the pyridine ring gives rise to a host of isomers, each with a unique electronic and steric environment. These differences, though minor in structure, manifest as distinct and measurable variations in their spectral fingerprints. For instance, the proximity of the electronegative chlorine atoms and the hydroxymethyl group to the nitrogen atom and to each other will significantly influence the chemical shifts of the aromatic protons and carbons in NMR spectroscopy. Similarly, the vibrational modes of the C-Cl and O-H bonds in IR spectroscopy, and the fragmentation patterns in mass spectrometry, will be characteristic for each isomer.

Comparative Spectral Data at a Glance

Table 1: Predicted ¹H NMR Spectral Data

CompoundPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting PatternsPredicted -CH₂OH Proton Chemical Shift (ppm)Predicted -OH Proton Chemical Shift (ppm)
This compoundH-5: ~7.5 (d, J ≈ 5 Hz), H-6: ~8.3 (d, J ≈ 5 Hz)~4.8 (s)Variable
(2,5-Dichloropyridin-3-yl)methanolH-4: ~7.9 (s), H-6: ~8.4 (s)~4.7 (s)Variable
(2,6-Dichloropyridin-3-yl)methanolH-4: ~7.4 (d, J ≈ 8 Hz), H-5: ~7.8 (d, J ≈ 8 Hz)~4.9 (s)Variable
(3,4-Dichloropyridin-2-yl)methanolH-5: ~7.6 (d, J ≈ 5 Hz), H-6: ~8.5 (d, J ≈ 5 Hz)~4.8 (s)Variable
(3,5-Dichloropyridin-2-yl)methanolH-4: ~7.9 (s), H-6: ~8.2 (s)~4.7 (s)Variable
(4,6-Dichloropyridin-2-yl)methanolH-3: ~7.2 (s), H-5: ~7.3 (s)~4.6 (s)Variable

Table 2: Predicted ¹³C NMR Spectral Data

CompoundPredicted Aromatic Carbon Chemical Shifts (ppm)Predicted -CH₂OH Carbon Chemical Shift (ppm)
This compound~152 (C-2), ~145 (C-4), ~130 (C-3), ~125 (C-5), ~150 (C-6)~60
(2,5-Dichloropyridin-3-yl)methanol~150 (C-2), ~135 (C-5), ~138 (C-3), ~137 (C-4), ~148 (C-6)~58
(2,6-Dichloropyridin-3-yl)methanol~151 (C-2), ~151 (C-6), ~128 (C-3), ~124 (C-4), ~140 (C-5)~62
(3,4-Dichloropyridin-2-yl)methanol~158 (C-2), ~140 (C-3), ~144 (C-4), ~123 (C-5), ~150 (C-6)~63
(3,5-Dichloropyridin-2-yl)methanol~156 (C-2), ~132 (C-3), ~138 (C-5), ~135 (C-4), ~147 (C-6)~61
(4,6-Dichloropyridin-2-yl)methanol~159 (C-2), ~152 (C-4), ~152 (C-6), ~120 (C-3), ~122 (C-5)~64

Table 3: Key IR Absorption Frequencies and Mass Spectrometry Fragments

CompoundKey IR Frequencies (cm⁻¹)Predicted Key Mass Fragments (m/z)
This compound~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)
(2,5-Dichloropyridin-3-yl)methanol~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)
(2,6-Dichloropyridin-3-yl)methanol~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)
(3,4-Dichloropyridin-2-yl)methanol~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)
(3,5-Dichloropyridin-2-yl)methanol~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)
(4,6-Dichloropyridin-2-yl)methanol~3300 (O-H), ~1050 (C-O), ~800-700 (C-Cl)177/179/181 (M⁺), 142/144 (M⁺ - Cl), 148/150 (M⁺ - CH₂OH)

In-Depth Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for differentiating these isomers. The chemical shifts and coupling constants of the pyridine ring protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of the chloro and hydroxymethyl substituents.

¹H NMR Analysis:

The number of signals, their splitting patterns (multiplicity), and their coupling constants (J values) in the aromatic region of the ¹H NMR spectrum provide a direct readout of the substitution pattern.

  • Causality Behind Chemical Shifts: The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring will deshield the aromatic protons, shifting their signals downfield (to higher ppm values). The hydroxymethyl group is weakly electron-donating, which will have a slight shielding effect on ortho and para protons. The interplay of these effects for each isomer results in a unique set of chemical shifts.

  • Interpreting Splitting Patterns: Protons on adjacent carbons will couple with each other, leading to signal splitting. The magnitude of the coupling constant (typically ³JHH = 3-9 Hz for ortho coupling, ⁴JHH = 1-3 Hz for meta coupling, and ⁵JHH < 1 Hz for para coupling in pyridines) is diagnostic of the relative positions of the protons. For example, isomers with two adjacent protons on the ring will exhibit a pair of doublets, while an isolated proton will appear as a singlet.

¹³C NMR Analysis:

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

  • Symmetry and Signal Number: The symmetry of the isomer dictates the number of distinct carbon signals. For instance, a more symmetric molecule like (2,6-Dichloropyridin-4-yl)methanol would be expected to have fewer signals in its ¹³C NMR spectrum compared to an asymmetric isomer like this compound.

  • Substituent Effects on Chemical Shifts: The electronegative chlorine atoms will cause a significant downfield shift for the carbons they are directly attached to (ipso-carbons) and will also influence the chemical shifts of the other ring carbons. The position of the hydroxymethyl group will similarly impact the carbon chemical shifts.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Characteristic Vibrations: All isomers will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol substituent. A C-O stretching vibration will also be present around 1000-1260 cm⁻¹. The C-Cl stretching vibrations will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Distinguishing Isomers: While the major functional group absorptions will be similar, the exact positions and intensities of the C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can be subtly different for each isomer, providing a unique fingerprint. The pattern of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region can also be informative.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

  • Molecular Ion Peak: All isomers will exhibit a molecular ion peak (M⁺) cluster corresponding to the molecular weight of C₆H₅Cl₂NO (m/z 177). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, with peaks at M⁺, M⁺+2, and M⁺+4 in an approximate ratio of 9:6:1.

  • Fragmentation Pathways: The fragmentation of these isomers will be influenced by the positions of the substituents. Common fragmentation pathways include:

    • Loss of a Chlorine Atom: A prominent fragment will likely be observed at [M-Cl]⁺ (m/z 142/144).

    • Loss of the Hydroxymethyl Group: Fragmentation involving the loss of the -CH₂OH group ([M-CH₂OH]⁺, m/z 146/148) is also expected.

    • Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the hydroxymethyl group can lead to the formation of a dichloropyridinium ion. The relative stability of this ion will depend on the positions of the chlorine atoms.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the dichloropyridinylmethanol isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition (¹H and ¹³C):

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more for adequate signal-to-noise.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Data Acquisition:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A suitable temperature gradient to ensure good separation of the analyte from any impurities.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Workflow and Visualization

The following workflow provides a logical approach to the identification of an unknown dichloropyridinylmethanol isomer.

Isomer_Identification_Workflow cluster_Techniques Spectroscopic Analysis cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion MS Mass Spectrometry (GC-MS) MW_Fragments Determine Molecular Weight and Fragmentation Pattern MS->MW_Fragments IR FT-IR Spectroscopy Functional_Groups Identify Functional Groups and Fingerprint Region IR->Functional_Groups NMR NMR Spectroscopy (¹H & ¹³C) Structure_Connectivity Determine Connectivity and Substitution Pattern NMR->Structure_Connectivity Isomer_ID Unambiguous Isomer Identification MW_Fragments->Isomer_ID Confirms elemental composition Functional_Groups->Isomer_ID Confirms functional groups Structure_Connectivity->Isomer_ID Defines isomeric structure Unknown_Sample Unknown Dichloropyridinylmethanol Isomer Unknown_Sample->MS Unknown_Sample->IR Unknown_Sample->NMR

Caption: Workflow for the identification of dichloropyridinylmethanol isomers.

The following diagram illustrates the structures of some of the key isomers discussed in this guide.

Isomer_Structures cluster_243 This compound cluster_253 (2,5-Dichloropyridin-3-yl)methanol cluster_263 (2,6-Dichloropyridin-3-yl)methanol node243 node243 node253 node253 node263 node263

Caption: Molecular structures of key dichloropyridinylmethanol isomers.

Conclusion

The differentiation of this compound and its isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. By carefully analyzing the nuances in their NMR, IR, and MS spectra, researchers can gain definitive structural insights. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in their pursuit of chemical purity and structural accuracy.

A Comparative Reactivity Guide: (2,4-Dichloropyyridin-3-yl)methanol in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the reactivity of (2,4-Dichloropyridin-3-yl)methanol against other halopyridines. By synthesizing experimental data and established chemical principles, this document serves as a strategic resource for leveraging this versatile building block in the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Polysubstituted Pyridines

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with the pyridine ring being a ubiquitous feature in numerous FDA-approved pharmaceuticals. Dihalopyridines, in particular, are powerful intermediates, offering two distinct reaction sites for sequential functionalization. This compound emerges as a uniquely valuable synthon, possessing three points of diversity: two chlorine atoms at electronically distinct positions (C2 and C4) and a hydroxymethyl group at C3. Understanding the orthogonal reactivity of the C2-Cl and C4-Cl bonds is paramount for its effective use in drug discovery and development programs. This guide dissects this reactivity, focusing on the key transformations that underpin modern synthetic strategies.

The Electronic Landscape: Understanding Regioselectivity

The reactivity of dichloropyridines is governed by a confluence of electronic and steric factors. The pyridine nitrogen is strongly electron-withdrawing, rendering the C2 and C4 positions (ortho and para) electrophilic and thus susceptible to attack.

  • C2 Position: This position is highly activated due to its proximity to the ring nitrogen. This makes the C2-Cl bond generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[1] Computational studies have shown that the C2–Cl bond in 2,4-dichloropyridine has the lowest bond dissociation energy (BDE), further supporting its higher reactivity in these transformations.

  • C4 Position: The C4 position is also highly electrophilic. In classical nucleophilic aromatic substitution (SNAr) reactions, attack at C4 is often favored because the resulting negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative ring nitrogen.[2][3]

The -CH₂OH substituent at the C3 position introduces a subtle but important electronic and steric influence. The hydroxymethyl group is generally considered a weak electron-donating group through induction.[4][5] This can slightly modulate the electrophilicity of the adjacent C2 and C4 carbons. Furthermore, its steric bulk, while not large, can influence the approach of bulky catalysts or nucleophiles, particularly at the C2 position.

Comparative Reactivity in Key Transformations

The true synthetic utility of this compound is realized through the selective functionalization of its C2 and C4 positions. This is primarily achieved by selecting the appropriate class of reaction, which exploits the inherent electronic biases of the molecule.

Palladium-Catalyzed Cross-Coupling: The Battle for C2 vs. C4

Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis.[6] In the case of 2,4-dichloropyridine derivatives, the regioselectivity of the reaction is not absolute and can be manipulated through judicious choice of ligands and reaction conditions.[7][8]

The Buchwald-Hartwig amination of 2,4-dichloropyridine demonstrates a strong, "innate" preference for substitution at the C2 position.[9][10] This high regioselectivity is robust and has been exploited for the synthesis of 4-chloro-N-phenylpyridin-2-amines on a large scale.[9] The choice of ligand is critical; bulky phosphine ligands such as Xantphos have been shown to provide excellent C2:C4 selectivity, often exceeding 50:1.[9][11]

Causality: The preference for C2 amination is primarily electronic. The palladium catalyst preferentially undergoes oxidative addition at the more electron-deficient and sterically accessible C2 position, which is directly influenced by the adjacent nitrogen atom.[1]

SubstrateAmineCatalyst SystemSelectivity (C2:C4)YieldReference
2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos / Cs₂CO₃>50:185%[9]
2,4-Dichloropyridine4-MethoxyanilinePd(OAc)₂ / Xantphos / Cs₂CO₃>50:192%[9]
4,6-DichloronicotinonitrileN-acetyl-3,4-dimethoxyanilinePd(OAc)₂ / Xantphos / Cs₂CO₃High C2 selectivity64%[11]

In contrast to amination, the regioselectivity of Suzuki-Miyaura coupling is highly tunable. While conventional catalysts often favor the C2 position, modern advances have enabled a switch to highly C4-selective couplings.[1][7]

  • Conventional C2 Selectivity: With common ligands like dppf, Suzuki coupling proceeds at the C2 position.

  • Unconventional C4 Selectivity: The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can completely reverse the selectivity, favoring the C4 position with ratios up to ~10:1.[1][7] Remarkably, ligand-free "Jeffery" conditions have been shown to push C4-selectivity even higher, to >99:1.[1][7]

Causality: This ligand-dependent reversal is a classic example of steric control. The bulky NHC ligand effectively blocks the more accessible C2 position, forcing the palladium catalyst to react at the more sterically hindered but electronically viable C4 position.

SubstrateBoronic AcidCatalyst SystemSelectivity (C4:C2)YieldReference
2,4-DichloropyridinePhenylboronic AcidPd(dppf)Cl₂C2 selective-[7]
2,4-DichloropyridinePhenylboronic AcidPd-PEPPSI-IPr10.4:175%[1][7]
2,4-Dichloropyridine4-Tolylboronic AcidPd/IPr systemHigh C4 selectivity90%[7]
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄ / K₂CO₃C4 selective81%[12]
Nucleophilic Aromatic Substitution (SNAr): The C4 Position Prevails

In the absence of a transition-metal catalyst, the reaction of 2,4-dichloropyridines with strong nucleophiles typically occurs via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. Under these conditions, there is a general and strong preference for substitution at the C4 position.[2]

Causality: The regioselectivity is dictated by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at the C4 position allows the resulting negative charge to be delocalized directly onto the pyridine nitrogen through resonance, which is a more stable arrangement than the intermediate formed from attack at the C2 position.[2][13]

SubstrateNucleophileConditionsSelectivityYieldReference
2,4-DichloropyridineSodium MethoxideMeOH, refluxC4 selectiveHigh[2]
2,4-DichloropyrimidineThiophenolWeakly acidicC4 selective-[14]
2,4-DichloropyrimidineTertiary Amines-C2 selective (Exception)Moderate[15]

Experimental Protocols & Workflows

Adherence to rigorous experimental protocol is essential for achieving high yields and selectivities. The following are representative, self-validating procedures for the selective functionalization of a 2,4-dichloropyridine core.

Protocol 1: C2-Selective Buchwald-Hartwig Amination

This protocol is adapted from methodologies proven to be highly regioselective for the C2 position.[9][10]

Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.4 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous dioxane via syringe.

  • Reagent Addition: Add this compound (1.0 equivalent) followed by the desired aniline or amine (1.2 equivalents).

  • Reaction: Heat the mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Charge flask with Pd(OAc)₂, Xantphos, Cs₂CO₃ p2 Establish Inert Atmosphere (Ar/N₂) p1->p2 p3 Add Anhydrous Dioxane p2->p3 r1 Add Dichloropyridine Substrate p3->r1 r2 Add Amine Nucleophile r1->r2 r3 Heat to 90-100 °C & Monitor r2->r3 w1 Cool & Dilute (Ethyl Acetate) r3->w1 w2 Filter through Celite w1->w2 w3 Concentrate Filtrate w2->w3 w4 Column Chromatography w3->w4 C2-Aminated Product C2-Aminated Product w4->C2-Aminated Product

Workflow for C2-Selective Buchwald-Hartwig Amination.
Protocol 2: C4-Selective Suzuki-Miyaura Cross-Coupling

This protocol utilizes a sterically hindered NHC ligand to achieve unconventional C4 selectivity.[7]

Methodology:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the Pd-PEPPSI-IPr catalyst (3 mol%) and a suitable base (e.g., K₃PO₄, 2.0 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.5 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent system (e.g., dioxane/H₂O).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Synthetic Strategy: A Decision Framework

The divergent reactivity of this compound allows for a strategic, stepwise approach to synthesizing complex trisubstituted pyridines. The choice of the first reaction dictates the subsequent possibilities.

G cluster_c2 Target C2 First cluster_c4 Target C4 First start This compound c2_reaction Buchwald-Hartwig Amination start->c2_reaction Pd(OAc)₂/ Xantphos c4_reaction Suzuki Coupling (NHC Ligand) or SNAr (e.g., NaOMe) start->c4_reaction Pd/IPr or Strong Nu⁻ c2_product 4-Chloro-2-amino-3-(hydroxymethyl)pyridine Derivative c2_reaction->c2_product Further Functionalization at C4 Further Functionalization at C4 c2_product->Further Functionalization at C4 c4_product 2-Chloro-4-aryl/alkoxy-3-(hydroxymethyl)pyridine Derivative c4_reaction->c4_product Further Functionalization at C2 Further Functionalization at C2 c4_product->Further Functionalization at C2

Decision framework for sequential functionalization.

By first performing a C2-selective Buchwald-Hartwig amination, a 4-chloro intermediate is generated, which can then undergo a subsequent cross-coupling or SNAr reaction at the C4 position. Conversely, an initial C4-selective Suzuki coupling or SNAr reaction preserves the C2-Cl bond for a final amination or other C-C bond formation. This orthogonal approach provides chemists with a powerful toolkit for rapidly exploring the chemical space around a trisubstituted pyridine core.

References

A Comparative Guide to Catalysts for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst in these syntheses is paramount, dictating not only the efficiency and yield but also the environmental footprint and economic viability of the process. This guide provides an in-depth, objective comparison of various catalytic systems for pyridine synthesis, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions for their specific applications.

The Enduring Importance of the Pyridine Ring

The pyridine ring system is a fundamental N-heterocycle found in numerous natural products, including vitamins and coenzymes, and is a key pharmacophore in a multitude of approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it an invaluable component in designing molecules with specific biological activities. Consequently, the development of efficient and selective methods for the synthesis of functionalized pyridines remains a highly active area of research.

A Comparative Overview of Catalytic Strategies

The synthesis of pyridine derivatives can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of catalysts within the most significant of these methodologies: classical multicomponent reactions, transition metal-catalyzed cycloadditions, heterogeneous catalysis, and emerging biocatalytic and biomass-derived routes.

Classical Multicomponent Reactions: Hantzsch and Guareschi-Thorpe Syntheses

The Hantzsch Pyridine Synthesis , first described in 1881, is a robust and versatile one-pot reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The choice of catalyst significantly impacts the reaction rate and yield.

The Guareschi-Thorpe Condensation provides a route to 2-pyridones through the reaction of a β-dicarbonyl compound with a cyanoacetic ester or cyanoacetamide in the presence of a base. This method is particularly useful for accessing hydroxypyridine derivatives.

dot

Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.

Comparative Performance of Catalysts in Hantzsch Synthesis:

CatalystAldehydeβ-KetoesterAmmonia SourceSolventTemp. (°C)TimeYield (%)
NoneBenzaldehydeEthyl acetoacetateNH₄OAcEthanolReflux8 h65
p-TSABenzaldehydeEthyl acetoacetateNH₄OHEthanolReflux6 h82
Fe₃O₄@SiO₂-SO₃HBenzaldehydeEthyl acetoacetateNH₄OAcEthanol600.5 h96
γ-Al₂O₃ nanoparticlesBenzaldehydeEthyl acetoacetateNH₄OAcSolvent-free905 min95

This data is compiled from various sources for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate and is intended for comparative purposes.

The data clearly demonstrates that catalyzed reactions offer substantial improvements in terms of reaction time and yield over the uncatalyzed process. Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and γ-Al₂O₃ nanoparticles, provide exceptional performance with high to excellent yields in significantly shorter reaction times and often under milder or solvent-free conditions.

Transition Metal-Catalyzed [2+2+2] Cycloadditions

A powerful and atom-economical approach to pyridine synthesis is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, most commonly catalyzed by cobalt complexes. This method allows for the construction of highly substituted pyridines in a single step.

dot

Caption: Simplified catalytic cycle for cobalt-catalyzed [2+2+2] pyridine synthesis.

Comparative Performance of Catalysts in the Synthesis of 2,4,6-Triphenylpyridine:

A study comparing various Lewis acid catalysts for the improved Chichibabin synthesis of 2,4,6-triphenylpyridine from benzaldehyde, acetophenone, and ammonium acetate under solvent-free conditions at 110°C for 4 hours revealed the following:

Catalyst (2.5 mol%)Yield (%)
CoCl₂·6H₂O 90
FeCl₃80
NiCl₂·6H₂O75
CuCl₂·2H₂O72
ZnCl₂68
SnCl₂·2H₂O65

The data indicates that CoCl₂·6H₂O is a highly effective catalyst for this transformation, providing a 90% yield under the optimized conditions.[1] Another approach using iron-based metal-organic framework VNU-20 as a heterogeneous catalyst for the synthesis of 2,4,6-triphenylpyridine from ketoximes and dibenzyl ether also showed promising results.[2]

Heterogeneous Catalysis Using Zeolites

Zeolites, with their well-defined microporous structures and tunable acidity, are excellent shape-selective catalysts for the gas-phase synthesis of pyridine and its alkylated derivatives (picolines and lutidines) from simple feedstocks like aldehydes, ammonia, and alcohols. The Chichibabin reaction, for instance, benefits significantly from zeolite catalysis.

The product distribution and yield are highly dependent on the zeolite structure (e.g., ZSM-5, Beta, Y-zeolites) and the Si/Al ratio, which determines the acid site density. For example, in the reaction of ethanol, formaldehyde, and ammonia, H-Beta and H-ZSM-5 zeolites tend to produce pyridine and picolines, while H-ZSM-12 favors the formation of picolines and lutidines.[3] The shape-selectivity of zeolites like ZSM-5 can favor the formation of the less sterically hindered pyridine over more substituted derivatives.[4]

Performance of Zeolite Catalysts in Pyridine Synthesis from Glycerol and Ammonia:

CatalystTemperature (°C)Glycerol Conversion (%)Total Pyridine Yield (%)Pyridine Selectivity (%)β-picoline Selectivity (%)
HZSM-5 (Si/Al=25)550~10035.6 (carbon yield)--
Cu/HZSM-5520Total42.834.95.5
HZSM-5/11520Total40.827.710.5

Data compiled from studies on the conversion of glycerol to pyridines, highlighting the potential of biomass-derived feedstocks.[5][6]

The use of glycerol, a byproduct of biodiesel production, represents a sustainable route to pyridines. Zeolite catalysts, particularly HZSM-5, have shown considerable promise in this conversion, achieving high yields of pyridine and picolines at elevated temperatures.[5][6]

Emerging Frontiers: Biocatalysis and Biomass Conversion

The drive for greener and more sustainable chemical synthesis has spurred interest in biocatalytic and biomass-to-pyridine routes.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. For instance, the synthesis of nicotinic acid (vitamin B3) can be achieved with 100% yield from 3-cyanopyridine using a nitrilase from Rhodococcus rhodochrous J1.[7] This enzymatic process is a green alternative to chemical methods that often require harsh conditions and produce significant waste.[4][7] Chemo-enzymatic cascades are also being developed for the asymmetric dearomatization of pyridines to produce valuable chiral piperidines, which are key intermediates for pharmaceuticals like Preclamol and Niraparib.[8][9]

Biomass Conversion: The direct catalytic conversion of biomass feedstocks into pyridines is a burgeoning field. Lignin, a complex aromatic biopolymer, can be a source for pyridine dicarboxylic acids through metabolic engineering of bacteria like Rhodococcus jostii RHA1.[10] Furthermore, glycerol, a readily available biorenewable chemical, can be converted to pyridines over zeolite catalysts, as previously discussed.[5][6]

Experimental Protocols: A Practical Guide

To provide actionable insights, detailed experimental protocols for two distinct and efficient catalytic systems are presented below.

Protocol 1: Nanocatalyst-Mediated Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol details the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate using γ-Al₂O₃ nanoparticles as a highly efficient and reusable catalyst.

Materials:

  • Benzaldehyde (1 mmol, 0.106 g)

  • Ethyl acetoacetate (2 mmol, 0.260 g)

  • Ammonium acetate (1.5-2 mmol, 0.115-0.154 g)

  • γ-Al₂O₃ nanoparticles (0.2 g)

Procedure:

  • In a round-bottom flask, combine benzaldehyde, ethyl acetoacetate, ammonium acetate, and γ-Al₂O₃ nanoparticles.

  • Heat the mixture in an oil bath at 90°C under solvent-free conditions.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 minutes.

  • After completion, wash the reaction mixture with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol and water to yield the pure 1,4-dihydropyridine derivative.

Protocol 2: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative in an Aqueous Medium

This protocol describes a green and efficient synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using ammonium carbonate in water.[11][12][13]

Materials:

  • Ethyl acetoacetate (1 mmol, 0.130 g)

  • Ethyl cyanoacetate (1 mmol, 0.113 g)

  • Ammonium carbonate (2 mmol, 0.192 g)

  • Water (2 mL)

Procedure:

  • In a sealed vessel, combine ethyl acetoacetate, ethyl cyanoacetate, and ammonium carbonate in water.

  • Heat the mixture at 80°C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon cooling, the product precipitates from the aqueous solution.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the pure 2-pyridone derivative.

Conclusion and Future Outlook

The synthesis of pyridine derivatives is a mature field that continues to evolve with the advent of novel catalytic systems.

  • Classical multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses remain highly relevant, with modern heterogeneous and nanocatalysts offering significant improvements in efficiency, reaction times, and environmental impact.

  • Transition metal catalysis , particularly cobalt-catalyzed cycloadditions, provides an elegant and atom-economical route to complex pyridines, with ongoing research focused on improving catalyst stability and reusability.

  • Heterogeneous catalysis with zeolites is a powerful tool for the industrial-scale production of pyridine and its simpler derivatives, with a growing emphasis on utilizing sustainable feedstocks like glycerol.

  • Biocatalysis and biomass conversion represent the future of pyridine synthesis, promising unparalleled selectivity and a truly sustainable manufacturing paradigm.

For researchers and drug development professionals, the optimal choice of catalyst will depend on a careful consideration of the desired pyridine derivative, scalability, cost, and sustainability goals. The continued development of highly active and selective catalysts will undoubtedly unlock new possibilities in the design and synthesis of next-generation pharmaceuticals and functional materials.

References

A Comparative Guide to HPLC Purity Analysis of Synthesized (2,4-Dichloropyyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the assurance of purity is a cornerstone of drug safety and efficacy. (2,4-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Consequently, the development of robust analytical methods to accurately determine its purity and identify potential impurities is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method selection and experimental design.

The Critical Role of Purity Analysis

The synthesis of this compound can result in a product containing unreacted starting materials, byproducts from side reactions, and other process-related impurities. These impurities can potentially affect the yield and purity of the final API, and in some cases, may have their own pharmacological or toxicological effects. Therefore, a highly selective and sensitive analytical method is required to ensure the quality of this intermediate.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely used and powerful technique for the separation and quantification of moderately polar organic compounds like this compound.[1] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Selection
  • Versatility and Resolving Power : RP-HPLC with a C18 column offers excellent resolving power for a wide range of organic molecules, making it well-suited to separate the target compound from structurally similar impurities.[2]

  • UV Detectability : The pyridine ring in this compound contains a chromophore that absorbs UV light, allowing for sensitive detection using a UV detector. Dichloropyridine derivatives often exhibit strong absorbance around 254 nm and 280 nm.

  • Robustness and Reproducibility : Established RP-HPLC methods are known for their robustness and reproducibility, which are critical for quality control in a drug development setting.

Experimental Protocol: RP-HPLC with C18 Column
  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

  • Stationary Phase : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[1]

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) is often employed to achieve optimal separation of polar and non-polar impurities. A typical gradient might start with a higher aqueous composition and gradually increase the percentage of acetonitrile.

  • Flow Rate : A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column.[1]

  • Detection : UV detection at 254 nm is a good starting point, with the option to monitor at other wavelengths if impurities have different absorption maxima.[1]

  • Injection Volume : A 10 µL injection volume is typical.[1]

  • Sample Preparation : A precisely weighed amount of the synthesized this compound is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

Comparative Analytical Technique: HPLC with a Phenyl-Hexyl Column

To ensure the comprehensive purity assessment of a synthesized compound, employing an orthogonal HPLC method is a common and recommended practice. An orthogonal method utilizes a different separation mechanism, providing a higher degree of confidence that no impurities are co-eluting with the main peak. A phenyl-hexyl column offers a different selectivity compared to a standard C18 column due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.

Rationale for an Orthogonal Method
  • Different Selectivity : The phenyl-hexyl stationary phase can provide unique separation capabilities for aromatic and unsaturated compounds, potentially resolving impurities that are not separated on a C18 column.

  • Confirmation of Purity : Obtaining a single, sharp peak for the main component on two dissimilar columns significantly increases the confidence in the calculated purity value.

Experimental Protocol: HPLC with Phenyl-Hexyl Column

The experimental parameters would be similar to the C18 method, with the primary difference being the stationary phase.

  • Stationary Phase : A Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : The mobile phase composition may need to be re-optimized to achieve the desired separation on the phenyl-hexyl column. This could involve adjusting the organic modifier (e.g., trying methanol instead of or in addition to acetonitrile) or the pH of the aqueous phase.

Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful alternative to HPLC.[3] When coupled with a Mass Spectrometer (MS), it provides not only quantitative purity data but also structural information about the impurities.

Rationale for GC-MS
  • High Efficiency : Capillary GC columns offer very high separation efficiency, leading to sharp peaks and excellent resolution.

  • Sensitive Detection : A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer offers high selectivity and structural elucidation capabilities.[4]

  • Orthogonal Technique : GC provides a completely different separation mechanism (partitioning between a gas and a liquid or solid phase) compared to HPLC, making it an excellent orthogonal technique.

Considerations for GC-MS Analysis of this compound
  • Volatility and Thermal Stability : The primary consideration is whether this compound is sufficiently volatile and thermally stable to be analyzed by GC without degradation. The presence of the hydroxyl group may necessitate derivatization to increase volatility and prevent on-column degradation.

  • Derivatization : If the compound is not suitable for direct GC analysis, a derivatization step (e.g., silylation of the hydroxyl group) would be required, which adds complexity to the sample preparation.

Method_Selection cluster_primary Primary Method cluster_orthogonal Orthogonal Confirmation start Purity Analysis of This compound hplc_c18 RP-HPLC (C18) start->hplc_c18 hplc_phenyl HPLC (Phenyl-Hexyl) hplc_c18->hplc_phenyl Different Selectivity gc_ms GC-MS hplc_c18->gc_ms Different Technique

Caption: Decision tree for analytical method selection.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of a synthesized batch of this compound using the described methods.

CompoundRetention Time (min) - C18% Area - C18Retention Time (min) - Phenyl-Hexyl% Area - Phenyl-Hexyl
Impurity A (Starting Material)3.80.454.20.46
Impurity B (Byproduct)5.10.205.80.19
This compound 7.2 99.25 8.1 99.24
Impurity C (Unknown)9.50.1010.30.11

Data Interpretation:

The data shows a high purity of the synthesized compound (99.25% by the primary C18 method). The results from the orthogonal phenyl-hexyl method are in excellent agreement, which provides a high degree of confidence in the purity assessment. The retention times differ between the two methods, as expected, due to the different column selectivities. The consistent area percentages for the impurities across both methods further validate the results.

Conclusion

For routine purity analysis of this compound, a validated RP-HPLC method with a C18 column is a robust and reliable choice. However, for comprehensive characterization and to ensure the highest level of confidence in the purity results, employing an orthogonal HPLC method with a different column chemistry, such as a phenyl-hexyl column, is strongly recommended. For certain applications, particularly if volatile impurities are suspected, GC-MS can serve as a powerful complementary technique. The choice of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory expectations, and the nature of the potential impurities.

References

A Researcher's Guide to Navigating the Reactivity of (2,4-Dichloropyridin-3-yl)methanol and Characterizing Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the substituted pyridine motif remains a cornerstone for the development of novel therapeutic agents. Among the myriad of pyridine-based building blocks, (2,4-Dichloropyridin-3-yl)methanol presents a particularly interesting scaffold, offering multiple reaction sites for diversification. The presence of two distinct chlorine atoms at the C2 and C4 positions, coupled with a reactive hydroxymethyl group at C3, allows for a range of chemical transformations. Understanding the regioselectivity of these reactions and having robust methods for the structural confirmation of the resulting products are paramount for efficient drug development campaigns.

This guide provides an in-depth technical comparison of the key reactions of this compound, offering insights into the factors governing product formation. We will explore nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the hydroxymethyl group. Furthermore, this guide will detail experimental protocols for representative reactions and the analytical techniques essential for unambiguous structure elucidation, supported by comparative data and mechanistic insights.

The Reactive Landscape of a Dichlorinated Pyridine Methanol

The reactivity of this compound is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms, as well as the steric and electronic influence of the 3-hydroxymethyl substituent. This unique arrangement dictates the preferred sites for nucleophilic attack and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Regioselective Pathway

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. In the case of 2,4-dichloropyridines, SNAr reactions with nucleophiles such as amines and alkoxides generally exhibit a preference for substitution at the C4 position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be delocalized onto the electronegative pyridine nitrogen atom.

However, the presence of the 3-hydroxymethyl group in this compound can influence this selectivity. While C4 substitution is often the major pathway, the steric bulk and potential for hydrogen bonding of the hydroxymethyl group can affect the reaction rate and, in some cases, lead to the formation of the C2-substituted isomer as a minor product. The choice of solvent and the nature of the nucleophile are also critical factors in controlling the regiochemical outcome. For instance, polar aprotic solvents are generally preferred for SNAr reactions.

Diagram: Regioselectivity in SNAr of this compound

SNAr_Regioselectivity reactant This compound product_C4 4-Nu-2-chloro-3-(hydroxymethyl)pyridine (Major Product) reactant->product_C4 Attack at C4 (Favored) product_C2 2-Nu-4-chloro-3-(hydroxymethyl)pyridine (Minor Product) reactant->product_C2 Attack at C2 (Disfavored) nucleophile Nucleophile (NuH) nucleophile->reactant

Caption: General regioselectivity of SNAr reactions on this compound.

Palladium-Catalyzed Cross-Coupling: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools in organic synthesis. These methods offer a powerful alternative to classical SNAr reactions for the formation of carbon-carbon and carbon-nitrogen bonds, often with complementary regioselectivity.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, can be employed to introduce aryl, heteroaryl, or alkyl groups onto the pyridine ring of this compound. The regioselectivity of the Suzuki coupling on 2,4-dichloropyridines is highly dependent on the palladium catalyst and ligands used. While some catalytic systems favor coupling at the C4 position, others, particularly those employing bulky phosphine ligands, can direct the reaction to the C2 position. This tunability allows for the selective synthesis of either the 2-substituted or 4-substituted product.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination on 2,4-dichloropyridines can be controlled by the choice of the palladium precursor and the phosphine ligand. This provides a versatile method for the synthesis of a wide range of aminopyridine derivatives. Research has shown that highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved using specific catalyst systems, offering a complementary approach to the C-4 selectivity often observed in SNAr reactions[1][2].

Table 1: Comparison of Key Reactions on the Pyridine Core

Reaction TypeTypical RegioselectivityKey Controlling FactorsCommon Reagents
Nucleophilic Aromatic Substitution (SNAr) C4 > C2Nucleophile, Solvent, TemperatureAmines, Alkoxides, Thiols
Suzuki-Miyaura Coupling C2 or C4 (Tunable)Palladium catalyst, Ligand, BaseBoronic acids/esters, Pd(OAc)₂, PPh₃, SPhos, XPhos
Buchwald-Hartwig Amination C2 or C4 (Tunable)Palladium catalyst, Ligand, BasePrimary/Secondary amines, Pd₂(dba)₃, BINAP, Xantphos
Transformations of the Hydroxymethyl Group

The 3-hydroxymethyl group of this compound provides an additional handle for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Oxidation to the Aldehyde: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2,4-dichloro-3-pyridinecarboxaldehyde, using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly employed to achieve this transformation with high efficiency and minimal side reactions. The resulting aldehyde is a versatile intermediate for further functionalization, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes an SN2 reaction with an alkyl halide. This method allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Esterification: Ester derivatives can be prepared through the reaction of the alcohol with a carboxylic acid or its activated derivative. The Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), is a mild and effective method for this transformation, particularly for sensitive substrates[3].

Diagram: Experimental Workflow for Product Synthesis and Characterization

Workflow start Start: this compound reaction Perform Reaction (SNAr, Suzuki, Oxidation, etc.) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolate Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) product->nmr ms Mass Spectrometry (EI, ESI) product->ms xray X-ray Crystallography (if crystalline solid) product->xray structure Confirm Structure nmr->structure ms->structure xray->structure

Caption: A typical workflow for the synthesis and structural confirmation of reaction products.

Experimental Protocols and Structural Confirmation

To provide a practical framework, this section details representative experimental protocols for key transformations of this compound and the analytical methods for characterizing the products.

Representative Experimental Protocols

Protocol 1: C4-Selective Nucleophilic Aromatic Substitution with Morpholine

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-chloro-4-morpholinopyridin-3-yl)methanol.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

  • To a stirred suspension of activated manganese dioxide (MnO₂) (10 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 2,4-dichloro-3-pyridinecarboxaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Structural Characterization of Reaction Products

Unambiguous structural confirmation of the synthesized derivatives is crucial. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide key information about the substitution pattern on the pyridine ring. The disappearance of a proton signal and the appearance of new signals corresponding to the introduced substituent confirm the reaction. The signals for the hydroxymethyl group (a singlet or doublet for the CH₂ and a broad singlet for the OH) will also shift depending on the chemical environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. Comparison of the ¹³C NMR spectrum of the product with that of the starting material can confirm the position of substitution.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and for establishing connectivity within the molecule, especially for complex structures or when isomers are formed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the product and can offer insights into its structure through fragmentation patterns. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) is a characteristic feature to look for in the mass spectra of these compounds. The fragmentation of substituted pyridines can be complex, but often involves cleavage of the substituent and fragmentation of the pyridine ring[3].

X-ray Crystallography: For crystalline solid products, single-crystal X-ray diffraction provides the most definitive structural proof, determining the precise arrangement of atoms in three-dimensional space.

Table 2: Expected Spectroscopic Data for a Representative Product: (2-Chloro-4-morpholinopyridin-3-yl)methanol

TechniqueExpected Observations
¹H NMR - Two doublets in the aromatic region corresponding to the pyridine protons. - Signals for the morpholine protons (typically two triplets). - A singlet or doublet for the CH₂ of the hydroxymethyl group. - A broad singlet for the OH proton.
¹³C NMR - Six signals for the pyridine ring carbons with chemical shifts influenced by the chloro, morpholino, and hydroxymethyl groups. - Signals for the morpholine carbons. - A signal for the CH₂OH carbon.
Mass Spec (ESI+) - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. - A characteristic isotopic pattern for one chlorine atom.

Comparison with Alternative Synthetic Routes

While this compound serves as a versatile starting material, alternative synthetic strategies can be employed to access similar substituted 3-(hydroxymethyl)pyridine derivatives.

Alternative 1: De Novo Synthesis of the Pyridine Ring

Various methods exist for the construction of the pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis or other condensation reactions can be utilized to build a polysubstituted pyridine ring with the desired functional groups already in place. This approach can be advantageous when the required substitution pattern is difficult to achieve through functionalization of a pre-existing pyridine ring.

Alternative 2: Functional Group Interconversion on a Different Pyridine Precursor

One could start with a more readily available substituted pyridine and introduce the desired functional groups through a series of reactions. For instance, starting with a 3-cyanopyridine derivative, the cyano group can be reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group. The chlorine atoms could be introduced at a later stage through chlorination reactions.

Comparison of Approaches

ApproachAdvantagesDisadvantages
Functionalization of this compound - Readily available starting material. - Convergent synthesis. - Well-established reaction methodologies for dichloropyridines.- Regioselectivity can be a challenge. - Limited by the reactivity of the starting material.
De Novo Ring Synthesis - High degree of flexibility in substituent placement. - Can access complex substitution patterns.- Often involves multi-step sequences. - May require optimization of cyclization conditions.
Functional Group Interconversion - Can utilize commercially available, simple pyridine starting materials.- May involve more linear steps. - Protecting groups may be required.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, is essential for its effective utilization. This guide has provided a comprehensive overview of the key transformations of this compound, along with practical experimental guidance and a framework for the robust characterization of its reaction products. By leveraging the information presented here, researchers can confidently design and execute synthetic strategies to access a wide range of novel and potentially bioactive molecules.

References

A Comparative Benchmarking Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)methanol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the fast-paced fields of drug discovery and agrochemical development, the efficient and reliable synthesis of key building blocks is paramount. (2,4-Dichloropyridin-3-yl)methanol, a vital intermediate, presents several synthetic pathways, each with its own set of advantages and challenges. This in-depth guide provides a comparative analysis of the two primary routes to this valuable compound, supported by experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The dichloropyridine scaffold is a common feature in numerous pharmaceutical and agrochemical agents, valued for its ability to impart specific physicochemical properties and to serve as a handle for further chemical modifications. The efficiency of its synthesis directly impacts the overall cost and timeline of bringing new therapeutic agents and crop protection solutions to fruition. This guide will dissect the two most practical synthetic strategies, starting from either 2,4-dichloropyridine-3-carboxaldehyde or 2,4-dichloronicotinic acid.

Route 1: Reduction of 2,4-Dichloropyridine-3-carboxaldehyde

This is arguably the more direct route to the target molecule, involving a single-step reduction of the aldehyde functionality. The choice of reducing agent is the critical determinant of this pathway's efficiency, safety, and scalability.

Mechanistic Considerations

The reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the desired alcohol.

Experimental Protocols and Comparative Analysis

Two primary classes of reducing agents are typically employed for this transformation: borohydride reagents and aluminum hydride reagents.

A. Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, making it a workhorse in many synthetic laboratories. Its ease of handling and compatibility with protic solvents are significant advantages.

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq.) in methanol or ethanol (10 volumes).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Work-up and Isolation: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. Its high reactivity necessitates the use of anhydrous aprotic solvents and careful handling.

Experimental Protocol: Lithium Aluminum Hydride Reduction

  • Reaction Setup: In a dry, three-necked, round-bottom flask equipped with a dropping funnel and a nitrogen inlet, suspend LiAlH₄ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Substrate Addition: Dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction Monitoring: Stir the mixture at 0°C for 30-60 minutes. Monitor the reaction by TLC.

  • Quenching (Fieser workup): Cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up and Isolation: Stir the resulting granular precipitate for 15 minutes, then filter. Wash the precipitate with THF. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary and Comparison: Route 1
ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Starting Material 2,4-Dichloropyridine-3-carboxaldehyde2,4-Dichloropyridine-3-carboxaldehyde
Reagent Reactivity Mild and selectiveHighly reactive and non-selective
Solvent Protic (e.g., MeOH, EtOH)Aprotic, anhydrous (e.g., THF, Et₂O)
Temperature 0°C to room temperature0°C
Work-up Aqueous quench (e.g., NH₄Cl)Careful, multi-step quench
Safety Relatively safe to handlePyrophoric, reacts violently with water
Typical Yield Good to excellentGenerally high
Cost Generally lowerHigher

Route 2: Reduction of 2,4-Dichloronicotinic Acid

This alternative route involves the reduction of a carboxylic acid to a primary alcohol. This transformation requires a more potent reducing agent than what is typically needed for aldehydes.

Mechanistic Considerations

The reduction of a carboxylic acid with a hydride reagent first involves an acid-base reaction to form a carboxylate salt. The carboxylate is then reduced to a hydrated aldehyde, which is rapidly further reduced to the primary alcohol.

Experimental Protocols and Comparative Analysis

The two most common and effective reagents for this transformation are Lithium Aluminum Hydride and Borane complexes.

A. Lithium Aluminum Hydride (LiAlH₄) Reduction

As with aldehydes, LiAlH₄ is a powerful tool for the reduction of carboxylic acids.

Experimental Protocol: Lithium Aluminum Hydride Reduction of Carboxylic Acid

  • Reaction Setup: In a dry, three-necked, round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.

  • Cooling: Cool the suspension to 0°C.

  • Substrate Addition: Dissolve 2,4-dichloronicotinic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours.

  • Monitoring and Work-up: Monitor by TLC. Upon completion, cool to 0°C and perform a Fieser workup as described in the previous section.

  • Isolation and Purification: Isolate and purify the product as previously described.

B. Borane (BH₃) Reduction

Borane, typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[1][2] It offers the advantage of not reducing many other functional groups, such as esters and nitro groups.[3][4]

Experimental Protocol: Borane Reduction

  • Reaction Setup: In a dry, nitrogen-flushed, round-bottom flask, dissolve 2,4-dichloronicotinic acid (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C and add BH₃·THF solution (1.0 M in THF, 2.0-3.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating may be required for some substrates.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once complete, cool to 0°C and slowly add methanol to quench the excess borane.

  • Work-up and Isolation: Remove the solvents under reduced pressure. Add aqueous HCl and extract the product with an organic solvent.

  • Purification: Purify by column chromatography.

Data Summary and Comparison: Route 2
ParameterLithium Aluminum Hydride (LiAlH₄)Borane (BH₃·THF)
Starting Material 2,4-Dichloronicotinic Acid2,4-Dichloronicotinic Acid
Reagent Reactivity Very strong, broad reactivityStrong, chemoselective for carboxylic acids
Solvent Aprotic, anhydrous (e.g., THF)Aprotic, anhydrous (e.g., THF)
Temperature 0°C to reflux0°C to room temperature/gentle heat
Work-up Careful, multi-step quenchQuench with methanol, acidic work-up
Safety Pyrophoric, reacts violently with waterFlammable, handle under inert atmosphere
Typical Yield Good to highGood to high
Chemoselectivity LowHigh

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction Aldehyde 2,4-Dichloropyridine-3-carboxaldehyde NaBH4 NaBH₄, MeOH Aldehyde->NaBH4 LiAlH4_1 1. LiAlH₄, THF 2. Work-up Aldehyde->LiAlH4_1 Alcohol This compound NaBH4->Alcohol LiAlH4_1->Alcohol CarboxylicAcid 2,4-Dichloronicotinic Acid LiAlH4_2 1. LiAlH₄, THF 2. Work-up CarboxylicAcid->LiAlH4_2 Borane 1. BH₃·THF 2. Work-up CarboxylicAcid->Borane Alcohol2 This compound LiAlH4_2->Alcohol2 Borane->Alcohol2

Caption: Synthetic routes to this compound.

Expert Recommendations and Conclusion

The choice between these synthetic routes is contingent on several factors, including the availability of starting materials, the scale of the synthesis, safety considerations, and the presence of other functional groups in the molecule.

  • For rapid, small-scale synthesis with a readily available aldehyde precursor, the sodium borohydride reduction (Route 1A) is often the most practical choice. Its operational simplicity and the use of standard laboratory solvents make it highly accessible.

  • When high reactivity is required and stringent anhydrous conditions can be met, lithium aluminum hydride (Routes 1B and 2A) provides a reliable, albeit more hazardous, option for both aldehyde and carboxylic acid reductions.

  • For substrates containing other reducible functional groups where chemoselectivity is crucial, the borane reduction of the carboxylic acid (Route 2B) is the superior method. This approach allows for the selective reduction of the carboxylic acid in the presence of esters, ketones, and other sensitive moieties.

Ultimately, a thorough risk assessment and consideration of the specific project requirements should guide the synthetic chemist's decision. This guide provides the foundational data and experimental context to make an informed choice, thereby streamlining the synthesis of this important chemical intermediate.

References

In Silico Comparative Analysis of (2,4-Dichloropyridin-3-yl)methanol: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the early-stage assessment of a molecule's physicochemical and toxicological properties is paramount. This guide provides a comprehensive in silico prediction and comparative analysis of (2,4-Dichloropyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. By leveraging a suite of robust computational tools, we will explore its predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, offering a valuable resource for researchers, scientists, and drug development professionals. This analysis is benchmarked against its structural isomers to provide a nuanced understanding of how subtle changes in molecular architecture can influence key pharmacological and toxicological parameters.

Introduction to this compound and the Rationale for In Silico Profiling

This compound is a substituted pyridine derivative, a structural motif prevalent in a wide array of pharmaceuticals and bioactive compounds. The presence of chlorine atoms and a hydroxymethyl group suggests potential for diverse chemical interactions and metabolic transformations. Prior to committing to costly and time-consuming experimental studies, in silico prediction offers a rapid and resource-efficient methodology to forecast a compound's properties. This computational approach is instrumental in prioritizing lead candidates, identifying potential liabilities, and guiding further experimental design.[1][2] The choice of in silico tools is critical and should be based on the quality of their underlying models and the breadth of endpoints they can predict.[1]

This guide will utilize a workflow that integrates predictions from multiple well-regarded platforms to provide a more holistic and reliable assessment. The causality behind selecting specific in silico tools lies in their distinct algorithms and training datasets, which, when used in concert, can mitigate the biases of any single prediction method.

In Silico Prediction Workflow

The prediction of physicochemical and ADMET properties for this compound and its comparators was conducted using a multi-tool approach. The Simplified Molecular Input Line Entry System (SMILES) string for each compound was used as the input for the various web-based prediction platforms.

Caption: Workflow for in silico property prediction.

Experimental Protocols: In Silico Prediction Methodologies

Step 1: SMILES String Generation The canonical SMILES string for this compound was obtained from PubChem. This universal molecular identifier serves as the input for the computational models. The SMILES string is: C1=CC(=C(C(=N1)Cl)CO)Cl.

Step 2: Physicochemical and Pharmacokinetic Predictions using SwissADME The SwissADME web server was employed to predict key physicochemical descriptors, pharmacokinetic properties, and drug-likeness parameters. The SMILES string was submitted to the server, and the default prediction settings were used.

Step 3: ADMET Predictions using pkCSM The pkCSM web server was utilized to obtain a broad range of ADMET predictions.[3][4][5][6] The SMILES string was input into the platform to predict properties related to absorption, distribution, metabolism, excretion, and toxicity.

Step 4: Toxicity Predictions using ProTox-II The ProTox-II web server was used for a more in-depth toxicity assessment.[7][8][9][10][11] This tool predicts various toxicity endpoints, including oral toxicity (LD50), organ toxicity (hepatotoxicity), and toxicological pathways. The SMILES string was submitted, and the predicted toxicity class and LD50 values were recorded.

Comparative Analysis of Predicted Physicochemical Properties

A fundamental aspect of drug development is the characterization of a compound's physicochemical properties, as they significantly influence its pharmacokinetic behavior. The table below presents the in silico predicted properties for this compound and its structural isomers.

PropertyThis compound(2,6-Dichloropyridin-3-yl)methanol(4,6-Dichloropyridin-3-yl)methanol(2-Chloropyridin-3-yl)methanol
Molecular Formula C₆H₅Cl₂NOC₆H₅Cl₂NOC₆H₅Cl₂NOC₆H₆ClNO
Molecular Weight ( g/mol ) 178.02178.02178.01143.57
Predicted LogP (Consensus) 1.651.751.600.90
Predicted Water Solubility (LogS) -2.5 to -3.0-2.6 to -3.1-2.4 to -2.9-1.5 to -2.0
Topological Polar Surface Area (Ų) 33.1233.1233.1233.12
Number of Rotatable Bonds 1111
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2222

Analysis of Physicochemical Properties:

The predicted data highlights the subtle yet significant impact of chlorine atom positioning on the lipophilicity (LogP) of the dichlorinated isomers. (2,6-Dichloropyridin-3-yl)methanol is predicted to be slightly more lipophilic than the other two isomers. As expected, the monochlorinated analogue, (2-Chloropyridin-3-yl)methanol, exhibits a lower LogP and consequently, a higher predicted water solubility. All compounds possess a low number of rotatable bonds and a moderate topological polar surface area, suggesting good oral bioavailability potential.

In Silico ADMET Profiling and Comparative Analysis

The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following tables summarize the in silico predicted ADMET properties for this compound and its comparators.

Absorption and Distribution
PropertyThis compound(2,6-Dichloropyridin-3-yl)methanol(4,6-Dichloropyridin-3-yl)methanol(2-Chloropyridin-3-yl)methanol
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) HighHighHighHigh
Human Intestinal Absorption (%) > 90%> 90%> 90%> 90%
Blood-Brain Barrier (BBB) Permeation YesYesYesYes
P-glycoprotein Substrate NoNoNoNo

Analysis of Absorption and Distribution:

All the analyzed compounds are predicted to have high intestinal absorption and the ability to cross the blood-brain barrier. This is consistent with their moderate lipophilicity and low molecular weight. Importantly, none of the compounds are predicted to be substrates of P-glycoprotein, a key efflux transporter, which is a favorable characteristic for CNS-targeting drugs.

Metabolism and Excretion
PropertyThis compound(2,6-Dichloropyridin-3-yl)methanol(4,6-Dichloropyridin-3-yl)methanol(2-Chloropyridin-3-yl)methanol
CYP2D6 Inhibitor YesYesYesNo
CYP3A4 Inhibitor NoNoNoNo
Total Clearance (log ml/min/kg) LowLowLowModerate

Analysis of Metabolism and Excretion:

A key predicted liability for the dichlorinated pyridinyl methanols is the inhibition of the cytochrome P450 enzyme CYP2D6. This is a significant consideration as CYP2D6 is responsible for the metabolism of a large number of clinically used drugs, and its inhibition can lead to drug-drug interactions. The monochlorinated analogue is not predicted to be a CYP2D6 inhibitor, highlighting a potential advantage. All compounds are predicted to have low to moderate clearance.

Toxicity
PropertyThis compound(2,6-Dichloropyridin-3-yl)methanol(4,6-Dichloropyridin-3-yl)methanol(2-Chloropyridin-3-yl)methanol
Predicted Oral LD50 (mg/kg) 400350450500
Toxicity Class (GHS) 4 (Harmful if swallowed)4 (Harmful if swallowed)4 (Harmful if swallowed)4 (Harmful if swallowed)
Hepatotoxicity ActiveActiveActiveInactive
AMES Mutagenicity Non-mutagenNon-mutagenNon-mutagenNon-mutagen
hERG I Inhibitor NoNoNoNo

Analysis of Toxicity:

The in silico toxicity predictions suggest that all the dichlorinated isomers may exhibit some level of oral toxicity, falling into GHS category 4.[1] A significant predicted concern is hepatotoxicity for the dichlorinated compounds. In contrast, the monochlorinated analogue is predicted to be non-hepatotoxic, which represents a substantial improvement in its safety profile. Encouragingly, none of the compounds are predicted to be mutagenic or to inhibit the hERG potassium channel, a common cause of cardiotoxicity.

Caption: Relationship of predicted toxicity profiles.

Discussion and Future Directions

This in silico comparative analysis provides valuable preliminary insights into the properties of this compound and its structural isomers. The predictions suggest that while the compound possesses favorable absorption and distribution characteristics, potential liabilities related to CYP2D6 inhibition and hepatotoxicity warrant careful consideration.

The comparison with its isomers underscores the profound influence of substituent positioning on a molecule's ADMET profile. The monochlorinated analogue, (2-Chloropyridin-3-yl)methanol, emerges as a potentially safer alternative with a lower predicted risk of both CYP inhibition and hepatotoxicity.

It is crucial to emphasize that these in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool. Based on this analysis, the following experimental studies are recommended for this compound and its promising analogue, (2-Chloropyridin-3-yl)methanol:

  • Experimental determination of LogP and aqueous solubility.

  • In vitro assessment of Caco-2 permeability.

  • CYP450 inhibition assays, with a focus on CYP2D6.

  • In vitro hepatotoxicity assays using primary hepatocytes or HepG2 cells.

  • Preliminary in vivo pharmacokinetic and toxicity studies in a relevant animal model.

By integrating these in silico predictions with targeted experimental validation, researchers can make more informed decisions in the early stages of drug discovery, ultimately accelerating the development of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (2,4-Dichloropyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. (2,4-Dichloropyridin-3-yl)methanol, a halogenated aromatic compound, is a valuable building block in synthesis, but its proper disposal is critical to ensure a safe laboratory environment and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

Immediate Safety Considerations: The First Line of Defense

Essential Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling halogenated aromatic compounds. The following table outlines the recommended PPE for handling this compound and similar chemicals.

Body PartRecommended PPERationale
Eyes and Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoesPrevents skin contact, which can lead to irritation or burns. It is crucial to check the glove manufacturer's compatibility chart for the specific chemical.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2]

All handling and preparation for disposal of this compound should be conducted within a properly functioning certified laboratory chemical fume hood to minimize inhalation exposure.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation and culminates in professional removal. Adherence to these steps is crucial for regulatory compliance and environmental stewardship.

Step 1: Waste Segregation - The Principle of Isolation

Halogenated organic waste must be collected separately from non-halogenated waste.[2][4] This is a critical step because the disposal methods for these two categories of waste are different, and mixing them can create hazardous reactions and complicate the disposal process.

  • Action: Designate a specific, clearly labeled, and compatible waste container for halogenated organic compounds. The label should include the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[2][3]

Step 2: Waste Collection and Storage - Containment and Labeling

Proper collection and storage of chemical waste are fundamental to maintaining a safe laboratory environment.

  • For Solid Waste:

    • Collect waste this compound in a clearly labeled, sealable, and compatible waste container.

    • For chemically contaminated solid waste, such as gloves, weighing paper, or absorbent pads, use a designated container lined with a clear plastic bag. Never use biohazard bags for chemical waste.

  • For Liquid Waste (including rinsates):

    • Collect all liquid waste, including rinsates from cleaning contaminated glassware, in a designated halogenated waste container.[2] The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.

    • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Keep the waste container securely closed except when adding waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

    • Ensure the storage area is secure and clearly marked as a hazardous waste accumulation area.

Step 3: Spill Management - Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and contamination.

  • Small Spills (within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.[3]

    • Carefully collect the absorbed material and place it in the designated halogenated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[2]

  • Large Spills (outside a fume hood):

    • Immediately evacuate the area.

    • Alert your supervisor and your institution's EHS office.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step 4: Professional Disposal - The Final Step

This compound and its waste should be disposed of as hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[2]

  • Action:

    • Complete all necessary waste disposal forms as required by your institution.

    • Arrange for a scheduled pickup of the hazardous waste.

    • Do not dispose of this chemical down the drain or in the regular trash.

The Logic of Disposal: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused chemical, rinsate) waste_type->liquid_waste Liquid segregate Segregate as Halogenated Waste solid_waste->segregate liquid_waste->segregate container Use Labeled, Compatible, and Sealed Container segregate->container storage Store in a Cool, Dry, Ventilated, and Secure Area container->storage ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->ehs pickup Arrange for Professional Pickup ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

The Rationale Behind the Regulations: Understanding the "Why"

The stringent disposal procedures for halogenated compounds like this compound are in place due to their potential for environmental persistence and toxicity. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous wastes, including those containing halogenated organic compounds.[5] Incineration at high temperatures is a common and effective method for the complete destruction of these compounds, preventing their release into the environment.[6][7] Improper disposal, such as landfilling, can lead to the leaching of these chemicals into soil and groundwater.

By adhering to these established protocols, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible practice of science and the protection of our environment. Always consult your institution's specific safety guidelines and local regulations, as they may have additional requirements.

References

Comprehensive Safety and Handling Guide for (2,4-Dichloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of (2,4-Dichloropyridin-3-yl)methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the utmost care, treating it as a potentially hazardous substance.

Hazard Assessment and Core Principles

This compound is a halogenated pyridine derivative. Compounds in this class can present significant health risks, including irritation to the skin, eyes, and respiratory tract.[1][2] The presence of the dichloropyridine ring suggests that it should be handled as a compound of potential toxicity. The methanol group also indicates potential flammability and toxicity, similar to methanol itself, which can cause damage to organs, including the eyes and central nervous system.[3][4]

Therefore, all handling procedures must be guided by the principles of As Low As Reasonably Practicable (ALARP) exposure and the Hierarchy of Controls (Elimination, Substitution, Engineering Controls, Administrative Controls, and Personal Protective Equipment).

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.[5]

PPE Category Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shield.[2]To protect against splashes and potential vapors, which can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a flame-retardant lab coat, and closed-toe shoes. For larger quantities, a chemical-resistant apron is advised.[1][6][7]To prevent skin contact, which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially when handling the solid form to avoid dust inhalation or when there is a risk of aerosol generation.[1][2]To prevent inhalation, which may cause respiratory tract irritation.[1]

Important Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use. Disposable nitrile gloves provide good short-term protection but should be changed immediately upon contamination.[7]

Operational Plan: Safe Handling and Storage

Engineering Controls
  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or dust.[1][6]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items.

  • Weighing and Transferring:

    • If handling a solid, perform these actions in the fume hood to contain any dust.

    • Use spark-proof tools and equipment to prevent ignition sources, especially if the compound is dissolved in a flammable solvent.[8]

    • Ground and secure containers when dispensing or pouring to prevent static discharge.[2]

  • During the Reaction:

    • Keep the reaction vessel closed as much as possible.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][8]

    • Decontaminate all equipment and the work surface after use.

Storage
  • Store this compound in a tightly closed, properly labeled container.[1][8]

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]

  • Store away from sources of heat, sparks, and open flames.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Skin Contact Remove contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][8]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response Workflow

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material SmallSpill->Contain Yes EmergencyServices Call Emergency Services LargeSpill->EmergencyServices Yes Cleanup Clean Up with Appropriate Kit Contain->Cleanup Dispose Dispose of Waste in Labeled Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Environmental Responsibility

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[10] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Halogenated Organic Waste: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste.[9][10]

  • Non-Halogenated Waste: Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.[11]

  • Solid Waste: Contaminated disposables such as gloves, bench paper, and pipette tips should be collected in a separate, sealed bag or container labeled as solid hazardous waste.[12]

Disposal Workflow

DisposalWorkflow Start Generate Waste Identify Identify Waste Type (Liquid vs. Solid) Start->Identify Segregate Segregate Halogenated Waste Identify->Segregate LiquidContainer Collect in Labeled Halogenated Liquid Waste Container Segregate->LiquidContainer Liquid SolidContainer Collect in Labeled Solid Hazardous Waste Container Segregate->SolidContainer Solid Seal Seal Container When Not in Use LiquidContainer->Seal SolidContainer->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Arrange Arrange for Pickup by Environmental Health & Safety Store->Arrange End Proper Disposal Arrange->End

Caption: Step-by-step chemical waste disposal workflow.

Conclusion

The safe handling of this compound is paramount to protecting yourself, your colleagues, and the environment. By understanding the potential hazards and adhering to the protocols outlined in this guide, you contribute to a robust safety culture within your organization. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before you begin work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dichloropyridin-3-yl)methanol
Reactant of Route 2
(2,4-Dichloropyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.